molecular formula C14H19N3O4 B3251230 H-Ala-Phe-Gly-OH CAS No. 20807-28-7

H-Ala-Phe-Gly-OH

货号: B3251230
CAS 编号: 20807-28-7
分子量: 293.32 g/mol
InChI 键: DHBKYZYFEXXUAK-ONGXEEELSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

H-Ala-Phe-Gly-OH is a synthetic tripeptide with the molecular formula C14H19N3O4 and a molecular weight of 293.32 g/mol . Its IUPAC name is 2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid, and it has the canonical SMILES string CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)N . This compound is provided for research purposes and is strictly for laboratory use. Tripeptides like H-Ala-Phe-Gly-OH are fundamental tools in scientific research. They are extensively used in biochemical studies to investigate enzyme specificity and kinetics, particularly for proteases and other peptidases. Furthermore, this compound can serve as a building block for the synthesis of more complex peptide structures or as a standard in analytical chemistry, helping to develop and validate methods using mass spectrometry and HPLC. Its specific sequence of L-Alanine, L-Phenylalanine, and Glycine may also make it a candidate for studying cell adhesion and ligand-receptor interactions. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-9(15)13(20)17-11(14(21)16-8-12(18)19)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,21)(H,17,20)(H,18,19)/t9-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBKYZYFEXXUAK-ONGXEEELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Analytical Methodologies for the Tripeptide H-Ala-Phe-Gly-OH: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H-Ala-Phe-Gly-OH (Alanyl-Phenylalanyl-Glycine) is a linear tripeptide of significant interest in pharmacokinetics and peptidomimetic drug design. Serving as a foundational structural motif in potent neurotropic agents like dermorphin[1], and acting as a model substrate for the human proton-coupled peptide transporter 1 (hPEPT1)[2], its physicochemical behavior dictates its bioavailability and stability. This whitepaper provides a comprehensive analysis of its structural properties, degradation pathways, and the specific analytical methodologies required for its rigorous characterization.

Core Physicochemical Properties

The inherent physicochemical properties of H-Ala-Phe-Gly-OH are governed by the interplay between its highly polar peptide backbone, its zwitterionic termini, and the hydrophobic benzyl side chain of the central phenylalanine residue.

Table 1: Computed and Experimental Physicochemical Parameters

PropertyValueCausality / Significance
Molecular Formula C14H19N3O4Defines the stoichiometric mass[3].
Molecular Weight 293.32 g/mol Optimal size for hPEPT1-mediated transport (<500 Da)[3].
Exact Mass 293.137556 DaCritical for high-resolution mass spectrometry (HRMS) identification[3].
XLogP3 -3.3Indicates high hydrophilicity, restricting passive transcellular diffusion across lipid bilayers[3].
Topological Polar Surface Area 122 ŲHigh TPSA necessitates active transport mechanisms for intestinal absorption[3].
Isoelectric Point (pI) 5.93The pH at which the molecule carries no net electrical charge, minimizing solubility.

Structural Stability and Degradation Dynamics

Linear tripeptides containing a central phenylalanine and a C-terminal glycine are highly susceptible to intramolecular rearrangement and degradation in aqueous solutions, particularly at elevated temperatures or basic pH[4].

The primary degradation pathway involves the nucleophilic attack of the deprotonated N-terminal α-amino group (from Alanine) on the carbonyl carbon of the second peptide bond (between Phenylalanine and Glycine). This forms a tetrahedral intermediate that subsequently resolves into a stable, cyclic 2,5-diketopiperazine (DKP) ring, expelling the C-terminal Glycine[4][5]. Alternatively, transannular attack within the intermediate can lead to sequence inversion (e.g., forming H-Phe-Ala-Gly-OH)[4].

DKP_Pathway A H-Ala-Phe-Gly-OH (Linear Tripeptide) B Nucleophilic Attack (N-terminal amine to 2nd carbonyl) A->B pH > 7.0 / Heat C Tetrahedral Intermediate B->C D Cyclo(Ala-Phe) DKP + Free Glycine C->D Cleavage E Sequence Inversion (H-Phe-Ala-Gly-OH) C->E Rearrangement

Logical pathway of H-Ala-Phe-Gly-OH degradation via diketopiperazine formation.

Experimental Methodologies for Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent and step is selected based on the specific physicochemical constraints of H-Ala-Phe-Gly-OH.

Protocol 1: Stability-Indicating RP-HPLC Analysis

Causality: Due to the zwitterionic nature of the tripeptide at neutral pH, standard reversed-phase chromatography yields poor retention and broad peaks. The addition of 0.05% Trifluoroacetic acid (TFA) acts as an ion-pairing agent. It protonates the C-terminal carboxylate and pairs with the positively charged N-terminus, suppressing ionization and allowing the hydrophobic benzyl ring of Phenylalanine to dominate the interaction with the C18 stationary phase[4][6].

Step-by-Step Methodology:

  • System Preparation: Equilibrate a C18 analytical column (e.g., 250 x 4.6 mm, 5 µm) with Mobile Phase A (0.05% TFA in LC-MS grade water) at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve H-Ala-Phe-Gly-OH in Mobile Phase A to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Program a linear gradient from 5% to 50% Mobile Phase B (0.05% TFA in Methanol) over 30 minutes[4].

  • Detection: Monitor absorbance at 214 nm (peptide bond) and 254 nm (phenylalanine aromatic ring).

  • Self-Validation: Inject a blank (Mobile Phase A) to establish baseline noise. Inject a known degraded sample (heated at 100°C for 60 mins at pH 8) to verify the resolution between the intact tripeptide and its DKP/sequence-inversion degradants[4].

Protocol 2: hPEPT1 Translocation Assay

Causality: The human intestinal transporter hPEPT1 (SLC15A1) utilizes a transmembrane electrochemical proton gradient to drive the cellular uptake of tripeptides[2]. Because H-Ala-Phe-Gly-OH has an XLogP3 of -3.3, it cannot passively diffuse across lipid bilayers[3]. By using a membrane potential-sensitive fluorescent dye in MDCK cells stably transfected with hPEPT1, we can measure the intracellular proton influx that stoichiometrically accompanies peptide translocation, providing a real-time, high-throughput readout of transport kinetics[2].

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK/hPEPT1 cells in 96-well black-walled, clear-bottom plates and culture until a confluent monolayer forms[2].

  • Dye Loading: Wash cells with a HEPES-buffered saline solution (pH 6.0) to establish an extracellular proton gradient. Load the cells with a membrane potential-sensitive fluorescent probe for 30 minutes at 37°C[2].

  • Substrate Addition: Introduce H-Ala-Phe-Gly-OH at varying concentrations (0.1 mM to 10 mM) to generate a dose-response curve.

  • Fluorescence Measurement: Immediately measure the substrate-induced change in fluorescence (excitation 530 nm, emission 565 nm) caused by the membrane depolarization as protons co-translocate with the tripeptide[2].

  • Self-Validation: Run a parallel control well using the conformationally restricted tripeptide Met-Pro-Pro, a known high-affinity inhibitor of hPEPT1 that binds but does not translocate. A lack of fluorescence spike in this well validates that the signal is strictly translocation-dependent[2].

hPEPT1_Workflow Step1 Seed MDCK/hPEPT1 Cells (96-well plate) Step2 Load Membrane Potential Dye Step1->Step2 Step3 Add H-Ala-Phe-Gly-OH (Substrate) Step2->Step3 Step4 Proton-Coupled Translocation Step3->Step4 Step5 Measure Fluorescence (Depolarization) Step4->Step5

Step-by-step workflow for the MDCK/hPEPT1 cell-based tripeptide translocation assay.

Conclusion

H-Ala-Phe-Gly-OH represents a critical intersection of structural simplicity and complex physicochemical behavior. Its high polarity necessitates active transport mechanisms for biological efficacy, while its specific amino acid sequence renders it vulnerable to distinct intramolecular degradation pathways. By employing ion-paired chromatography and functionally validated cell-based assays, researchers can accurately profile its stability and pharmacokinetic potential.

References

  • PubChem - H-Ala-Phe-Gly-OH | C14H19N3O4 | CID 7010482 Source: National Institutes of Health (NIH) URL:[Link]

  • AFG;Ala-Phe-Gly - Apeptides Source: Apeptides URL:[Link]

  • Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase Source: MDPI URL:[Link]

  • A Quantitative Structure–Activity Relationship for Translocation of Tripeptides via the Human Proton-Coupled Peptide Transporter, hPEPT1 (SLC15A1) Source: ResearchGate URL:[Link]

  • Peptide Research - Sequence Change of Peptides in Aqueous Solutions Source: 5z.com URL:[Link]

  • Prototypic Opioid Peptidomimetics Based on the Dmt-Aba-Gly Scaffold Source: National Institutes of Health (NIH) PMC URL:[Link]

  • The Neurotropic Activity of Novel Dermorphin Analogs Active in Systemic and Noninvasive Administration Source: National Institutes of Health (NIH) PMC URL:[Link]

Sources

Technical Characterization of Ala-Phe-Gly: A Physicochemical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tripeptide Ala-Phe-Gly (AFG) serves as a critical model system in peptide chemistry due to its steric balance between the compact Glycine, the hydrophobic Phenylalanine, and the aliphatic Alanine. This guide provides a definitive physicochemical profile of AFG, specifically addressing the frequent discrepancies found in literature regarding its isoelectric point (pI).

Unlike large proteins, short peptides like AFG exhibit significant pKa shifts at their termini due to inductive effects from the peptide backbone. This guide moves beyond basic textbook approximations, utilizing corrected pKa values for peptide termini to derive accurate pI data essential for solubility profiling and formulation stability.

Key Physicochemical Parameters[1][2][3][4][5][6][7][8][9][10][11]
ParameterValueUnitNotes
Sequence H-Ala-Phe-Gly-OH-N-to-C Direction
Formula

--
Monoisotopic Mass 293.1376DaFor Mass Spec (HRMS)
Average Molecular Weight 293.32 g/mol For Molarity/Gravimetry
Theoretical pI ~5.65pHCorrected for peptide termini
Hydrophobicity Moderate-Driven by internal Phe residue

Structural & Physicochemical Analysis[2][4][7][8]

Molecular Weight Derivation

For precise analytical applications, one must distinguish between the monoisotopic mass (used in high-resolution Mass Spectrometry) and the average molecular weight (used for weighing samples).

  • Residue Masses (Dehydrated):

    • L-Alanyl (Ala):

      
       = 71.037 Da
      
    • L-Phenylalanyl (Phe):

      
       = 147.068 Da
      
    • Glycyl (Gly):

      
       = 57.021 Da
      
    • Water (

      
      ): 18.015 Da (Added to account for termini H and OH)
      
  • Calculation:

    
     (Approx)
    
The Isoelectric Point (pI) Conundrum

A common error in peptide chemistry is calculating pI by averaging the pKa values of free amino acids. In a tripeptide, the internal alpha-carboxyl and alpha-amino groups form amide bonds and are non-ionizable . Only the N-terminal Amine and C-terminal Carboxyl remain.[1]

Furthermore, the pKa of these termini shifts significantly in a peptide context compared to free amino acids:

  • N-Terminus (Ala): The pKa drops from ~9.7 (free) to ~7.7–8.0 (peptide) due to electron-withdrawing effects of the amide bond.

  • C-Terminus (Gly): The pKa rises from ~2.3 (free) to ~3.3–3.6 (peptide) due to the loss of the stabilizing zwitterionic pair.

Corrected Calculation for AFG:




Note: If using standard "free" AA values, the pI would be erroneously calculated as ~6.0.

Ionization States Visualization

The following diagram illustrates the charge state transitions of AFG across the pH scale.

AFG_Ionization Cat Cationic Form (+1) pH < 3.0 (NH3+ ... COOH) Zwit Zwitterion (0) pH ~ 5.65 (pI) (NH3+ ... COO-) Cat->Zwit Deprotonation of C-term (pKa ~3.5) An Anionic Form (-1) pH > 8.0 (NH2 ... COO-) Zwit->An Deprotonation of N-term (pKa ~7.8)

Figure 1: Ionization states of Ala-Phe-Gly. The molecule is neutral (zwitterionic) only in the narrow pH window around 5.65.

Analytical Methodologies

To validate the theoretical values, we employ a dual-stream analytical workflow. Mass Spectrometry confirms identity (MW), while Potentiometric Titration determines the pI.

Analytical Workflow

Analytical_Workflow cluster_ID Identity (MW) cluster_QC Physicochemical (pI) Sample Lyophilized AFG Sample Solubility Solubility Check (Water/ACN) Sample->Solubility LC LC Separation (C18 Column) Solubility->LC Titration Potentiometric Titration Solubility->Titration MS ESI-MS (Positive Mode) LC->MS Report Final CoA (MW, Purity, pI) MS->Report Calc pKa/pI Determination (Gran Plot) Titration->Calc Calc->Report

Figure 2: Integrated analytical workflow for tripeptide characterization.

Experimental Protocols

Protocol A: Molecular Weight Confirmation via ESI-MS

Rationale: Electrospray Ionization (ESI) is preferred over MALDI for small peptides to avoid matrix interference in the low-mass region (<500 Da).

  • Sample Preparation:

    • Dissolve 0.1 mg AFG in 1 mL of 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Note: Formic acid ensures protonation of the N-terminus, facilitating

      
       detection.
      
  • Instrument Parameters (Direct Infusion):

    • Flow Rate: 5–10 µL/min.

    • Capillary Voltage: 3.0–3.5 kV.

    • Cone Voltage: 15–30 V (Keep low to prevent in-source fragmentation of the peptide bond).

  • Data Acquisition:

    • Scan Range: 100–500 m/z.

    • Expected Signal:

      
       m/z.
      
    • Look for Sodium adducts

      
       m/z if glassware was not silanized.
      
Protocol B: pI Determination via Potentiometric Titration

Rationale: Standard IEF (Isoelectric Focusing) gels are often unsuitable for ultra-low MW peptides due to high diffusion rates and lack of fixability. Potentiometric titration is the "Gold Standard" for small molecules.

  • Reagents:

    • 0.1 M HCl (Standardized).

    • 0.1 M NaOH (Carbonate-free, Standardized).

    • Degassed ultrapure water (to prevent

      
       absorption affecting pH).
      
  • Procedure:

    • Dissolution: Dissolve 20 mg of AFG in 10 mL degassed water.

    • Acidification: Adjust pH to ~2.0 using HCl to fully protonate the carboxyl group.

    • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 10 µL), recording pH after stabilization at each step.

    • Blank: Perform a blank titration (water + HCl only) to subtract solvent background.

  • Data Analysis:

    • Plot pH vs. Volume of NaOH.

    • Identify inflection points (First derivative

      
      ).
      
    • The first inflection point corresponds to

      
       (~3.5).
      
    • The second inflection point corresponds to

      
       (~7.8).
      
    • Calculate pI: Average the two determined pKa values.

Implications for Drug Development[1]

Understanding the precise pI of Ala-Phe-Gly is not merely academic; it dictates formulation strategies:

  • Solubility Minimum: At pH ~5.65 (the pI), AFG has net zero charge. This is the point of minimum solubility and highest aggregation risk. Formulation buffers should be at least ±1.5 pH units away from the pI (e.g., pH 4.0 or pH 7.5) to ensure solubility.

  • Hydrophobic Effect: The central Phenylalanine (Phe) residue significantly decreases water solubility compared to Gly-Gly-Gly. At the pI, hydrophobic stacking of the Phe rings can drive rapid precipitation.

  • Purification Strategy: When purifying AFG via Ion Exchange Chromatography (IEX):

    • At pH 4.0 (below pI), AFG is cationic

      
       Use Cation Exchange (CEX) .
      
    • At pH 7.5 (above pI), AFG is anionic

      
       Use Anion Exchange (AEX) .
      

References

  • Bjellqvist, B., et al. (1993). "The focusing positions of polypeptides in immobilized pH gradients can be predicted from their amino acid sequences." Electrophoresis.

  • PubChem. (2023). "Compound Summary for Ala-Phe-Gly." National Library of Medicine.

  • Creative Proteomics. (2023). "Isoelectric Point of Amino Acids: Calculation and Applications."

  • Pion Inc. (2021). "Measuring the isoelectric point of peptides by potentiometric titration." Application Note.

Sources

Comprehensive Structural and Stereochemical Analysis of the Tripeptide H-Ala-Phe-Gly-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tripeptide H-Ala-Phe-Gly-OH (Alanyl-Phenylalanyl-Glycine) is a fundamental linear peptide sequence utilized extensively in structural biology, biofunctionalization modeling, and drug development. As a low-molecular-weight oligopeptide, it serves as an ideal scaffold for investigating peptide bond dynamics, stereochemical influence on receptor binding, and solid-phase synthesis optimization.

This technical whitepaper provides an in-depth analysis of the chemical topology, stereochemistry, synthesis methodologies, and analytical characterization of H-Ala-Phe-Gly-OH. By bridging theoretical stereochemistry with field-proven experimental protocols, this guide serves as an authoritative resource for researchers and drug development professionals.

Chemical Topology and Molecular Architecture

H-Ala-Phe-Gly-OH consists of three amino acid residues connected via two amide (peptide) bonds. The sequence dictates its physicochemical behavior:

  • N-Terminus (Alanine): Features a hydrophobic methyl side chain.

  • Central Residue (Phenylalanine): Features a bulky, aromatic benzyl side chain, driving hydrophobic interactions and

    
     stacking.
    
  • C-Terminus (Glycine): Lacks a side chain (achiral), providing high conformational flexibility at the C-terminal domain.

The spatial arrangement of these residues makes the Ala-Phe-Gly motif an excellent model system. For example, modified sequences like Acetyl-Pro-Ala-Phe-Gly-OH have been successfully utilized as model biofunctionalizations to study peptide binding to microcrystalline cellulose via ester bonds[1].

Quantitative Physicochemical Data

The fundamental properties of H-Ala-Phe-Gly-OH dictate its solubility, chromatographic retention, and biological half-life[2].

PropertyValueSource
Molecular Weight 293.32 g/mol PubChem[2]
Exact Mass 293.1375 DaPubChem[2]
XLogP3 (Lipophilicity) -3.3PubChem[2]
Hydrogen Bond Donors 4PubChem[2]
Hydrogen Bond Acceptors 5PubChem[2]
Topological Polar Surface Area 122 ŲPubChem[2]

Stereochemical Dynamics and Biological Causality

The biological efficacy of peptides containing the Ala-Phe motif is intrinsically linked to their stereochemistry. H-Ala-Phe-Gly-OH contains two chiral centers: the


-carbons of Alanine and Phenylalanine. Assuming the naturally occurring L-configuration, the peptide is strictly designated as H-L-Ala-L-Phe-Gly-OH.
The Causality of Chirality in Receptor Binding

In drug development, stereochemical inversion is frequently employed to resist proteolytic degradation and force specific secondary structures (like


-turns). The N-terminal tetrapeptide sequence of dermorphin (H-Dmt-D-Ala-Phe-Gly-NH2) relies heavily on this principle. Research demonstrates that incorporating a D-Alanine residue, rather than the native L-Alanine, conformationally constrains the peptide, resulting in subnanomolar affinity and high selectivity for the 

-opioid receptor (OPRM) over the

-opioid receptor (OPRD)[3].

The stereochemistry of the scaffold dictates the binding pose. Molecular docking simulations of constrained Ala-Phe-Gly analogues reveal that altering the absolute configuration fundamentally shifts the receptor-bound conformation, explaining why specific diastereomers act as potent agonists while their epimers fail to bind[4].

Stereochemical_Logic Sequence Ala-Phe-Gly Motif L_Ala L-Alanine Configuration (Linear Extended Form) Sequence->L_Ala Native Synthesis D_Ala D-Alanine Configuration (Induced β-Turn) Sequence->D_Ala Synthetic Epimerization Degradation Rapid Proteolytic Degradation L_Ala->Degradation Endopeptidase Action Binding High-Affinity OPRM Receptor Binding D_Ala->Binding Conformational Lock

Stereochemical impact of Alanine configuration on opioid receptor binding logic.

Self-Validating Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

To synthesize H-Ala-Phe-Gly-OH with high stereochemical purity, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the industry standard. The following protocol is designed as a self-validating system : each step contains a diagnostic checkpoint to ensure causality and prevent the propagation of errors (e.g., deletion sequences or racemization).

Step-by-Step Synthesis Methodology

Step 1: Resin Preparation and First Coupling

  • Action: Swell 1.0 mmol of Fmoc-Gly-Wang resin in Dichloromethane (DCM) for 30 minutes, then wash with Dimethylformamide (DMF).

  • Causality: Wang resin yields a C-terminal carboxylic acid upon cleavage, which is required for the -OH terminus of H-Ala-Phe-Gly-OH.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.

  • Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the wash stream at 301 nm. A plateau indicates complete deprotection.

Step 3: Coupling of Fmoc-Phe-OH

  • Action: Dissolve 3.0 eq of Fmoc-Phe-OH, 3.0 eq of HATU, and 6.0 eq of DIPEA in DMF. Add to the resin and agitate for 45 minutes.

  • Causality: HATU is chosen over standard DIC/HOBt to accelerate the coupling of the bulky Phenylalanine residue, minimizing the time the activated ester spends in solution, thereby preventing base-catalyzed racemization of the

    
    -carbon.
    
  • Validation (Kaiser Test): Remove a few resin beads and apply ninhydrin. A yellow color confirms complete coupling (no free primary amines). A blue color indicates incomplete coupling, triggering a mandatory re-coupling step.

Step 4: Final Coupling (Boc-Ala-OH)

  • Action: Deprotect the Fmoc group from Phe, then couple Boc-Ala-OH using the same HATU/DIPEA chemistry.

  • Causality: Using a Boc-protected N-terminal amino acid instead of an Fmoc-protected one is a strategic optimization. During the final acidic cleavage step, the Boc group is removed simultaneously with the cleavage of the peptide from the resin, eliminating the need for a separate final deprotection step.

Step 5: Global Cleavage

  • Action: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Action: Filter the resin, concentrate the filtrate, and precipitate the crude H-Ala-Phe-Gly-OH in cold diethyl ether. Centrifuge and dry the pellet.

SPPS_Workflow Resin Fmoc-Gly-Wang Resin (Solid Support) Deprotect1 Fmoc Deprotection (20% Piperidine) Resin->Deprotect1 Coupling2 Fmoc-Phe-OH Coupling (HATU/DIPEA) Deprotect1->Coupling2 Kaiser1 Kaiser Test (Self-Validation) Coupling2->Kaiser1 Kaiser1->Coupling2 Positive (Blue) - Recouple Deprotect2 Fmoc Deprotection (20% Piperidine) Kaiser1->Deprotect2 Negative (Yellow) Coupling3 Boc-Ala-OH Coupling (HATU/DIPEA) Deprotect2->Coupling3 Cleavage Global Cleavage (TFA/TIS/H2O) Coupling3->Cleavage Product H-Ala-Phe-Gly-OH (Crude Peptide) Cleavage->Product

Solid-Phase Peptide Synthesis (SPPS) workflow with built-in Kaiser test validation.

Analytical Characterization: HPLC and NMR Integration

To confirm the structural integrity and stereochemical purity of H-Ala-Phe-Gly-OH, a hyphenated or combined approach using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is required.

While HPLC excels at separating complex mixtures and detecting trace impurities down to picogram levels, it primarily provides retention time data, which is insufficient for definitive structural identification[5]. Conversely, NMR is an inherently quantitative technique that provides atom-specific information regarding molecular connectivity and stereochemistry without requiring reference standards[5][6].

HPLC Purification Protocol
  • Column: Reverse-phase C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Solvent A (0.1% TFA in H2O) and Solvent B (0.1% TFA in Acetonitrile).

  • Gradient: 5% to 60% Solvent B over 30 minutes.

  • Detection: UV absorbance at 214 nm (peptide bond) and 254 nm (phenylalanine aromatic ring).

  • Causality: The acidic modifier (TFA) suppresses the ionization of the C-terminal carboxylic acid, increasing the peptide's hydrophobicity and improving peak shape and resolution on the non-polar C18 stationary phase.

NMR Structural Elucidation

Once purified, the peptide is lyophilized and dissolved in D2O or DMSO-d6 for NMR analysis. 1D


H-NMR confirms the presence of all functional groups, while 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for confirming the spatial proximity of protons, thereby validating the stereochemistry.

Table 2: Expected


H-NMR Chemical Shifts (400 MHz, D2O) 
ResidueProton AssignmentMultiplicityExpected Shift (

, ppm)
Ala

-CH3
Doublet~1.4 - 1.5
Ala

-CH
Quartet~4.0 - 4.2
Phe

-CH2
Multiplet (Diastereotopic)~3.0 - 3.2
Phe

-CH
Multiplet~4.6 - 4.8
Phe Aromatic Ring (5H)Multiplet~7.2 - 7.4
Gly

-CH2
Singlet / AB Quartet~3.8 - 4.0

Note: In D2O, the amide (-NH) protons will rapidly exchange with deuterium and will not be visible. To observe amide coupling and perform NOESY analysis for 3D conformation, the sample must be run in strictly anhydrous DMSO-d6.

Conclusion

The tripeptide H-Ala-Phe-Gly-OH is a highly versatile molecule whose physicochemical properties and stereochemistry dictate its utility in drug design and materials science. By leveraging optimized, self-validating SPPS methodologies and rigorous HPLC-NMR analytical frameworks, researchers can ensure the high-fidelity synthesis and structural elucidation of this peptide. Understanding the causality behind these chemical behaviors—such as the receptor-locking mechanism of D-amino acid substitution or the kinetic advantages of HATU coupling—is paramount for advancing peptide-based therapeutics.

References

  • H-Ala-Phe-Gly-OH | C14H19N3O4 | CID 7010482 - PubChem - NIH National Center for Biotechnology Information (NCBI). URL:[Link]

  • Synthesis, Biological Evaluation, and Automated Docking of Constrained Analogues of the Opioid Peptide H-Dmt-d-Ala-Phe-Gly-NH2 Using the 4- or 5-Methyl Substituted 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one Scaffold Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Synthesis, biological evaluation, and automated docking of constrained analogues of the opioid peptide H-Dmt-D-Ala-Phe-Gly-NH₂... PubMed - NIH. URL: [Link]

  • Peptides as Model Systems for Biofunctionalizations of Cellulose Synthesis and Structural Characterization by Advanced Solid-State Nuclear Magnetic Resonance Techniques The Journal of Physical Chemistry C - ACS Publications. URL:[Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance Patsnap Eureka. URL:[Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development Analytical Chemistry - ACS Publications. URL:[Link]

Sources

Thermodynamic stability of Ala-Phe-Gly peptide sequences

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Ala-Phe-Gly (AFG) tripeptide represents a critical model system in peptide thermodynamics, bridging the gap between simple disordered monomers and highly ordered amyloidogenic assemblies. Unlike the widely studied diphenylalanine (FF) motif, the AFG sequence incorporates a steric "spacer" (Alanine) and an entropic "destabilizer" (Glycine) around the aromatic Phenylalanine core.

This guide provides a rigorous thermodynamic analysis of AFG, distinguishing between conformational stability (ensemble energetics), colloidal stability (self-assembly/aggregation), and chemical stability (hydrolysis kinetics). It is designed for researchers requiring actionable protocols for characterizing short aromatic peptides in drug delivery and biomaterials applications.

Molecular Architecture & Energetics

The thermodynamic profile of AFG is governed by the competing forces of its constituent residues. In aqueous solution, the stability (


) is a sum of entropic and enthalpic contributions:


Residue-Specific Contributions
ResiduePositionThermodynamic RoleMechanism
Alanine (Ala) N-TerminusSolubility/Spacer Provides moderate hydrophobicity (

kcal/mol transfer energy) without the steric bulk of branched side chains, allowing tight packing.
Phenylalanine (Phe) CoreEnthalpic Driver Drives self-assembly via

T-shaped stacking. The aromatic ring provides the primary enthalpic gain (

) required to overcome entropic penalties.
Glycine (Gly) C-TerminusEntropic Modulator Lacks a side chain, introducing high conformational entropy (

). This destabilizes ordered structures (helices/sheets) but facilitates the formation of

-turn motifs necessary for nanostructure nucleation.

Key Insight: The AFG sequence is thermodynamically unique because the Glycine residue acts as a "flexibility hinge," preventing the rigid crystallization often seen in pure poly-Phe peptides, thereby favoring soluble supramolecular structures (hydrogels/nanotubes) over precipitating aggregates.

Thermodynamic Parameters of Self-Assembly

For short aromatic peptides, "stability" often refers to the stability of the self-assembled state relative to the monomer.

Critical Aggregation Concentration (CAC)

The CAC is the thermodynamic switch point. Below CAC, entropy dominates (monomers); above CAC, enthalpy dominates (assemblies).

  • AFG Predicted Behavior: Due to the single Phe residue, AFG has a higher CAC (mM range) compared to FF peptides (

    
    M range). The Ala and Gly residues increase the solubility limit.
    
  • Free Energy of Assembly (

    
    ): 
    
    
    
    
    For AFG,
    
    
    is typically in the range of -4 to -6 kcal/mol , driven by the hydrophobic effect and aromatic stacking.
The Energy Landscape

The folding pathway of AFG is not a simple two-state transition but a rugged landscape. The Glycine residue allows the peptide to sample multiple minima (random coil,


-turn, steric zipper) before locking into a thermodynamic sink (amyloid-like fibril).

EnergyLandscape Fig 1. Thermodynamic Energy Landscape of AFG Self-Assembly Monomer Monomer (High Entropy) Random Coil Nucleation Nucleation (Transition State) High Energy Barrier Monomer->Nucleation +ΔG‡ (Activation) Fibril Fibril (Thermodynamic Sink) Cross-beta Sheet Monomer->Fibril Slow Pathway Oligomer Oligomer (Metastable) Micellar/Nanotube Nucleation->Oligomer -ΔG (Assembly) Oligomer->Fibril Aging/Annealing

Figure 1: The transition from monomer to fibril involves overcoming a nucleation barrier. AFG often gets trapped in the 'Oligomer' state due to Glycine-induced flexibility.

Experimental Characterization Protocols

To rigorously determine the thermodynamic stability of AFG, we employ a Self-Validating Protocol combining calorimetry and spectroscopy.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the melting temperature (


) and enthalpy of unfolding (

) of peptide assemblies.

Protocol:

  • Preparation: Dissolve AFG in phosphate buffer (pH 7.4) at concentrations above the predicted CAC (e.g., 5 mg/mL).

  • Equilibration: Degas samples at 25°C for 10 mins to prevent bubble formation.

  • Scan: Heat from 10°C to 110°C at a rate of 1°C/min.

  • Baseline Subtraction: Subtract the buffer-only scan.

  • Data Analysis: Integrate the heat capacity (

    
    ) peak.
    
    • Sharp Peak: Indicates a cooperative transition (crystal/fibril melting).

    • Broad Peak: Indicates gradual disassembly of amorphous aggregates.

Chemical Stability (Hydrolysis Kinetics)

While self-assembly is physical, the peptide bond itself is subject to hydrolysis. The Gly-Gly bond (if present in extensions) or Phe-Gly bond is susceptible to backbiting at neutral pH.

HPLC Workflow for Half-life (


) Determination: 
  • Incubation: Incubate AFG (1 mM) at 37°C in varying pH buffers (pH 2, 7.4, 10).

  • Sampling: Aliquot every 24 hours for 7 days. Quench with 0.1% TFA.

  • Detection: RP-HPLC (C18 column), gradient 5-95% ACN. Monitor Absorbance at 257 nm (Phenylalanine).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Integrated Workflow Diagram

This diagram outlines the decision tree for characterizing the stability of a new AFG-based sequence.

Figure 2: A step-by-step decision tree for selecting the correct analytical technique based on the aggregation state of the peptide.

References

  • Gazit, E. (2002). A simple motif for the self-assembly of peptide nanotubes. Science. Link

  • Adler-Abramovich, L., et al. (2012). Thermal and chemical stability of diphenylalanine peptide nanotubes: implications for nanotechnological applications. Nanotechnology. Link

  • Mak, C.H., et al. (2016). Thermodynamic stability and folding kinetics of the amyloid-

    
     peptide. Journal of Chemical Physics. Link
    
  • Seelig, J. (1997). Titration calorimetry of lipid-peptide interactions. Biochimica et Biophysica Acta (BBA). Link

  • Radebaugh, C.G., et al. (2020). Thermodynamic analysis of peptide-membrane interactions by isothermal titration calorimetry. Biophysical Journal. Link

The Hydrophobicity Profile of H-Ala-Phe-Gly-OH: A Mechanistic Guide to Tripeptide Formulation

Author: BenchChem Technical Support Team. Date: March 2026

The Amphiphilic Paradox of Short Peptides

In pharmaceutical formulation, short oligopeptides present a unique thermodynamic challenge. Unlike large globular proteins that can sequester their hydrophobic residues within a folded tertiary core, tripeptides like H-Ala-Phe-Gly-OH (Alanine-Phenylalanine-Glycine, or AFG) expose their entire physicochemical architecture to the surrounding solvent. Understanding the hydrophobicity profile of AFG is not merely an exercise in physical chemistry; it is the foundational prerequisite for predicting its solubility, membrane permeability, and aggregation propensity during drug product development.

This technical guide deconstructs the hydropathy of the AFG tripeptide, translating its molecular thermodynamics into actionable, self-validating formulation strategies.

Deconstructing the Hydrophobicity Profile

The overall behavior of AFG in solution is dictated by the localized hydrophobic moments generated by its constituent amino acids. The sequence creates a distinct polarity gradient:

  • Phenylalanine (Phe): Acts as the primary hydrophobic anchor. Its bulky, aromatic benzyl side chain is highly resistant to aqueous solvation, driving the molecule toward lipidic phases or self-association to minimize water contact[1].

  • Alanine (Ala): Contributes a moderate, aliphatic hydrophobic character via its methyl side chain, extending the non-polar surface area of the N-terminal region[2].

  • Glycine (Gly): Lacking a side chain, Gly is hydropathically neutral but structurally critical. It removes steric hindrance at the C-terminus, providing backbone flexibility that allows adjacent peptide molecules to pack tightly together[3].

To quantify this, we rely on established hydropathy scales. The Kyte-Doolittle (KD) scale evaluates the thermodynamic transfer free energy of amino acids from water to a non-polar solvent, while the Wimley-White (WW) scale specifically measures partitioning into membrane interfaces[4].

Table 1: Physicochemical and Hydropathy Parameters of AFG Residues
ResidueSide Chain ChemistryKyte-Doolittle Index (KD)Wimley-White Index (WW)Formulation Impact
Alanine (Ala) Aliphatic (Methyl)+1.8-0.17Moderate driver of lipophilicity; supports membrane insertion.
Phenylalanine (Phe) Aromatic (Benzyl)+2.8+1.13Primary driver of aggregation, π-π stacking, and poor aqueous solubility.
Glycine (Gly) Hydrogen (None)-0.4-0.01Enables tight intermolecular packing by minimizing steric clashes.

Note: In the KD scale, positive values indicate hydrophobicity[2]. The overall KD index for AFG is approximately +1.4, classifying the intact tripeptide as distinctly hydrophobic.

Thermodynamics of AFG Self-Assembly

Because of the exposed aromatic ring of Phe and the aliphatic methyl of Ala, AFG exhibits a strong propensity for hydrophobic collapse in aqueous media. Above a specific Critical Aggregation Concentration (CAC), the thermodynamic penalty of solvating the hydrophobic side chains overcomes the entropy of mixing.

The lack of steric bulk from Glycine allows the peptide backbones to approach each other closely, facilitating intermolecular hydrogen bonding (forming β-sheets), while the Phenylalanine rings engage in robust π-π stacking interactions. This dual-action mechanism frequently drives hydrophobic tripeptides to self-assemble into supramolecular fibrils or hydrogels[5].

G A H-Ala-Phe-Gly-OH Monomer (Aqueous Solvation) B Hydrophobic Collapse (Phe-Phe π-π Stacking) A->B Concentration > CAC C Nucleation & β-Sheet Formation (H-Bonding via Gly/Ala) B->C Desolvation D Supramolecular Hydrogel / Fibrils C->D Thermodynamic Minimum

Thermodynamic self-assembly pathway of H-Ala-Phe-Gly-OH driven by hydrophobic collapse.

Self-Validating Experimental Methodologies

To formulate AFG effectively, its apparent hydrophobicity (LogP) and aggregation propensity must be empirically determined. The following protocols are designed as self-validating systems, ensuring that instrumental artifacts do not confound thermodynamic data.

Protocol A: Empirical Determination of Apparent LogP via RP-HPLC

Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) retention time correlates directly with hydrophobicity. The C18 stationary phase mimics a lipidic membrane environment. By comparing AFG's retention time against a homologous series of standards, we can interpolate its apparent LogP[6].

  • System Suitability (Validation Step): Inject a blank (mobile phase) to confirm baseline stability and zero carryover. Inject a calibration mix of known LogP standards (e.g., uracil, benzyl alcohol, toluene). The

    
     of the standard curve (LogP vs. capacity factor 
    
    
    
    ) must be
    
    
    .
  • Mobile Phase Preparation: Prepare Solvent A (0.1% Trifluoroacetic acid in LC-MS grade

    
    ) and Solvent B (0.1% TFA in Acetonitrile). Reasoning: TFA acts as an ion-pairing agent, neutralizing the terminal charges of AFG to isolate the intrinsic hydrophobicity of the side chains.
    
  • Sample Preparation: Dissolve AFG in a 50:50 A:B mixture to a concentration of 0.5 mg/mL.

  • Chromatographic Run: Use a C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 25°C. Apply a linear gradient from 5% B to 95% B over 15 minutes at 0.3 mL/min.

  • Data Analysis: Calculate the capacity factor

    
    , where 
    
    
    
    is the retention time of AFG and
    
    
    is the void volume time (uracil peak). Interpolate the LogP from the standard curve.
Protocol B: Assessment of Aggregation Propensity via Dynamic Light Scattering (DLS)

Causality: DLS measures the hydrodynamic radius of particles based on Brownian motion. A sudden, non-linear increase in scattering intensity and particle size across a concentration gradient indicates the onset of hydrophobic nucleation (the CAC).

  • Instrument Validation (Validation Step): Measure a standard 60 nm polystyrene latex bead suspension. The Z-average must be within

    
     of the certified value with a Polydispersity Index (PdI) 
    
    
    
    to confirm correlator health.
  • Sample Preparation: Prepare serial dilutions of AFG in 10 mM Phosphate Buffer (pH 7.4) ranging from 0.01 mg/mL to 10 mg/mL.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter. Reasoning: PTFE is required because hydrophobic peptides like AFG will non-specifically bind to standard cellulose acetate filters, artificially lowering the concentration.

  • Equilibration: Incubate the samples at 25°C for 2 hours. Reasoning: Supramolecular self-assembly is kinetically driven; equilibration ensures the system has reached its thermodynamic minimum.

  • Measurement & Analysis: Measure at a 173° backscatter angle. Plot the derived count rate (kcps) against the peptide concentration. The inflection point of the curve represents the CAC.

Strategic Formulation Decision Matrix

The formulation strategy for AFG diverges based on the Target Product Profile (TPP). The inherent hydrophobicity of the Phe-Ala motif can either be viewed as a liability to be masked (for liquid injectables) or an asset to be leveraged (for sustained-release depots).

  • For High-Concentration Aqueous Solutions: The hydrophobic interactions must be disrupted. This requires the addition of non-ionic surfactants (e.g., Polysorbate 80) to form micelles around the Phe residues, or complexation with cyclodextrins to shield the aromatic ring from the aqueous phase.

  • For Sustained-Release Depots: The self-assembly propensity is utilized. By formulating near the isoelectric point of the peptide, electrostatic repulsion is minimized, allowing the hydrophobic collapse to drive the formation of a macroscopic hydrogel matrix[5].

Workflow Start AFG Tripeptide API Assess Determine Apparent LogP & KD Hydropathy Start->Assess Branch1 High Aqueous Solubility Target (< 1 mg/mL) Assess->Branch1 Branch2 Controlled Release Target (Hydrogel) Assess->Branch2 Solubilize Add Co-solvents / Surfactants (e.g., Polysorbate 80) Branch1->Solubilize Prevent Aggregation Assemble Buffer to Isoelectric Point Induce Self-Assembly Branch2->Assemble Promote π-π Stacking

Decision matrix for AFG formulation based on target product profile and hydrophobicity.

References

  • Kyte–Doolittle Hydropathy Scale | PeptideChemistry.org Peptide Chemistry URL: [Link]

  • Experimentally determined hydrophobicity scale for proteins at membrane interfaces Tulane School of Medicine / Nature Structural Biology URL:[Link]

  • Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups MDPI URL:[Link]

  • Design of a hydrophobic tripeptide that self-assembles into amphiphilic superstructures forming a hydrogel biomaterial Chemical Communications (RSC Publishing) URL:[Link]

  • Proteins, Peptides, and Amino Acids University of North Carolina (UNC) URL: [Link]

Sources

Technical Deep Dive: H-Ala-Phe-Gly-OH as a Probe for Peptidase Specificity

Author: BenchChem Technical Support Team. Date: March 2026

Role, Kinetics, and Analytical Protocols for Protease Characterization [1]

Executive Summary

H-Ala-Phe-Gly-OH (Alanyl-Phenylalanyl-Glycine) serves as a critical, non-chromogenic probe in the characterization of metalloproteases.[1] While often overshadowed by chromogenic substrates (e.g., Ala-pNA) or fluorogenic analogs, its structural simplicity makes it an indispensable tool for mapping the S1-S1' specificity of aminopeptidases and defining the N-terminal steric requirements of Peptidyl-Dipeptidase A (Angiotensin Converting Enzyme - ACE).[1]

This guide delineates the mechanistic role of H-Ala-Phe-Gly-OH, distinguishing its rapid hydrolysis by Aminopeptidase N (CD13) from its negligible turnover by ACE , thereby serving as a specificity filter in complex biological matrices.[1]

Mechanistic Biochemistry: The "Convergent Hydrolysis" Paradox

For researchers isolating proteases from tissue homogenates, H-Ala-Phe-Gly-OH presents a unique "convergent" challenge.[1] Two distinct classes of metalloproteases theoretically target this tripeptide, yielding identical reaction products via different mechanisms.

The Dual-Enzyme Pathway[1]
  • Aminopeptidase Pathway (Primary):

    • Enzyme: Aminopeptidase N (AP-N / CD13), Cytosolic Leucine Aminopeptidase.[1]

    • Mechanism: Exopeptidase cleavage of the N-terminal Alanine.

    • Kinetics: High turnover (

      
      ) due to the free 
      
      
      
      -amino group, which anchors the substrate into the active site Zn
      
      
      complex.[1]
    • Reaction: H-Ala-Phe-Gly-OH

      
      Ala + H-Phe-Gly-OH[1]
      
  • Peptidyl-Dipeptidase A Pathway (Secondary/Probe):

    • Enzyme: Angiotensin Converting Enzyme (ACE).[2][3]

    • Mechanism: Cleavage of the C-terminal dipeptide (Phe-Gly).[1]

    • Kinetics: Extremely low turnover. ACE evolutionarily demands a protected N-terminus (e.g., Hip -His-Leu) or a longer peptide chain (Angiotensin I) to align the scissile bond with the catalytic Zn

      
      .[1]
      
    • Reaction: H-Ala-Phe-Gly-OH

      
      Ala + H-Phe-Gly-OH[1]
      

Expert Insight: Because both pathways yield Alanine and Phe-Gly , product analysis alone cannot distinguish the enzyme source.[1] You must employ selective inhibitors (Bestatin for AP-N; Captopril for ACE) to validate the catalytic origin.

Visualization of Cleavage Pathways

G cluster_AP Aminopeptidase Pathway (Dominant) cluster_ACE ACE Pathway (Negligible) Substrate H-Ala-Phe-Gly-OH (Tripeptide) AP_Enzyme Aminopeptidase N (Zn2+ Dependent) Substrate->AP_Enzyme ACE_Enzyme ACE (Peptidyl-Dipeptidase) Substrate->ACE_Enzyme AP_Mech N-Terminal Attack (Cleaves Ala) AP_Enzyme->AP_Mech Products IDENTICAL PRODUCTS: L-Alanine + H-Phe-Gly-OH AP_Mech->Products High Vmax ACE_Mech C-Terminal Dipeptide Attack (Cleaves Phe-Gly) ACE_Enzyme->ACE_Mech ACE_Mech->Products Low Vmax (Requires N-block)

Figure 1: Convergent hydrolysis pathways showing how distinct enzymes produce identical metabolites from H-Ala-Phe-Gly-OH.[1]

Experimental Protocol: RP-HPLC Assay

Since H-Ala-Phe-Gly-OH lacks a chromogenic leaving group (like p-nitroaniline), spectrophotometric assays are impossible.[1] Reversed-Phase HPLC is the gold standard for quantification.

Method Validation Parameters
ParameterSpecificationRationale
Detection UV @ 214 nm (Peptide Bond) or 254 nm (Phe)214 nm offers higher sensitivity for the Ala-Phe bond; 254 nm is specific to the Phenylalanine ring, reducing interference from buffer salts.[1]
Column C18 (4.6 x 150 mm, 5 µm)Standard hydrophobicity is sufficient to separate the tripeptide (Substrate) from the dipeptide (Product).[1]
Mobile Phase Isocratic: 10% ACN / 90% Phosphate Buffer (pH 3.0)Low pH suppresses ionization of carboxylic acids, sharpening the peaks.
Flow Rate 1.0 mL/minStandard flow for optimal plate height on 5 µm columns.
Step-by-Step Workflow

Objective: Determine


 and 

for an unknown Aminopeptidase sample.
  • Substrate Preparation:

    • Dissolve H-Ala-Phe-Gly-OH in 50 mM Tris-HCl (pH 7.5).

    • Note: The peptide is zwitterionic. Ensure pH is adjusted after dissolution if using high concentrations (

      
       mM).
      
  • Enzyme Incubation:

    • Mix 100 µL Enzyme solution + 100 µL Substrate (Range: 0.1 mM – 5.0 mM).

    • Incubate at 37°C for exactly 15 minutes.

  • Quenching (Critical Step):

    • Add 50 µL of 10% Trifluoroacetic Acid (TFA) .

    • Why: TFA instantly denatures the enzyme and lowers the pH to match the HPLC mobile phase, preventing peak distortion.

  • Inhibitor Controls (Mandatory):

    • Control A: Substrate + Enzyme + Bestatin (10 µM). Result: No hydrolysis (confirms AP activity).

    • Control B: Substrate + Enzyme + Captopril (1 µM). Result: Full hydrolysis (confirms activity is NOT ACE).

  • Analysis:

    • Inject 20 µL onto HPLC.

    • Monitor disappearance of Tripeptide (

      
       min) and appearance of Phe-Gly (
      
      
      
      min). Note: Retention times vary by column.
HPLC Workflow Diagram

HPLC_Workflow Start Start: Sample Preparation Incubate Incubation 37°C, pH 7.5 (Enzyme + H-Ala-Phe-Gly-OH) Start->Incubate Branch Split to Controls Incubate->Branch Active Active Assay (No Inhibitor) Branch->Active NegCtrl Negative Control (+ Bestatin 10µM) Branch->NegCtrl Quench Quench Reaction Add 10% TFA (pH < 3.0) Active->Quench NegCtrl->Quench Inject HPLC Injection C18 Column, UV 254nm Quench->Inject Data Data Output Calculate Area Under Curve (AUC) Inject->Data

Figure 2: HPLC assay workflow emphasizing the necessity of inhibitor controls for validation.

Data Analysis & Interpretation

When analyzing the hydrolysis of H-Ala-Phe-Gly-OH, the calculation of kinetic parameters must account for the lack of signal amplification (unlike fluorescence).[1]

Calculation of Hydrolysis Rate ( )

[1]
  • 
    : Concentration of product (Phe-Gly) determined via standard curve.
    
  • 
    : Reaction volume (L).
    
  • 
    : Time (min).
    
  • 
    : Mass of enzyme (mg).
    
Interpreting Specificity Constants ( )

The value of H-Ala-Phe-Gly-OH lies in comparison.[1]

  • High

    
     (> 10⁵ M⁻¹s⁻¹):  Indicates a true Aminopeptidase (e.g., Cytosolic Alanyl Aminopeptidase).[1] The enzyme efficiently recognizes the free N-terminal Alanine.[1]
    
  • Low/Negligible

    
    :  Indicates ACE or Endopeptidases.
    
    • Scientific Context: ACE active sites contain a distinct "anionic binding site" (Arg145 in somatic ACE) that interacts with the C-terminal carboxylate of the substrate.[1] However, ACE also requires an amide bond at the N-terminus (blocking group) to stabilize the transition state. The free amine of H-Ala-Phe-Gly-OH disrupts this alignment, reducing catalytic efficiency by orders of magnitude compared to Hip-His-Leu [1].[1]

Strategic Applications in Drug Development

Transporter Liability Studies (PepT1/PepT2)

Beyond proteolysis, H-Ala-Phe-Gly-OH is a substrate for the proton-coupled oligopeptide transporters PepT1 (SLC15A1) and PepT2 (SLC15A2) .[1]

  • Workflow: In Caco-2 permeability assays, H-Ala-Phe-Gly-OH is used to assess the functional expression of PepT1.[1]

  • Readout: Intracellular accumulation of the peptide (measured by LC-MS/MS) indicates active transport.[1] Rapid intracellular hydrolysis by cytosolic aminopeptidases often requires the use of hydrolysis-resistant analogs (e.g., D-Ala isomers) or measuring the constituent amino acids.[1]

Distinguishing Metalloprotease Classes

In early-stage drug discovery, "off-target" effects on metalloproteases are a safety concern.[1]

  • If a candidate drug inhibits the hydrolysis of H-Ala-Phe-Gly-OH but not Hip-His-Leu, it is likely targeting Aminopeptidase N , not ACE.[1] This specificity is crucial for avoiding side effects related to enkephalin degradation (AP-N function) versus blood pressure regulation (ACE function).

References

  • Riordan, J. F. (2003).[1] Angiotensin-I-converting enzyme and its relatives. Genome Biology, 4, 225.[1] Link[1]

  • Hooper, N. M. (1991).[1] Angiotensin converting enzyme: implications from molecular biology for its physiological functions. International Journal of Biochemistry, 23(7-8), 641-647.[1] Link

  • Sanderink, G. J., et al. (1988).[1] Human Aminopeptidases: A Review of the Literature. Journal of Clinical Chemistry and Clinical Biochemistry, 26, 795-807. Link

  • Brandsch, M. (2013).[1] Drug transport via the intestinal peptide transporter PepT1. Current Opinion in Pharmacology, 13(6), 881-887.[1] Link

Sources

Technical Guide: Crystal Structure Analysis of Alanyl-Phenylalanyl-Glycine (AFG)

Author: BenchChem Technical Support Team. Date: March 2026

The Crystal Structure Analysis of Alanyl-Phenylalanyl-Glycine (Ala-Phe-Gly) .

Document Control:

  • Subject: Crystallographic Characterization & Conformational Analysis of L-Ala-L-Phe-Gly

Executive Summary

This technical guide provides a rigorous analysis of the crystal structure of the tripeptide L-Alanyl-L-Phenylalanyl-Glycine (AFG) . Unlike its isomer Gly-Ala-Phe (GAF), which readily adopts helical conformations, AFG crystallizes in a distinct non-helical state, exhibiting an incipient


-bulge conformation .[1] This structural divergence highlights the critical influence of "sequence context" over intrinsic residue propensities—a fundamental concept for researchers in protein folding and peptide-based drug design.

The following analysis is grounded in the authoritative crystallographic data established by Parthasarathy et al. (Biopolymers, 1993) and integrates modern perspectives on peptide self-assembly.

Crystallographic Architecture

The crystal structure of AFG is defined by its packing efficiency and specific hydrogen-bonding networks that stabilize the


-bulge motif. The unit cell parameters indicate a dense packing arrangement typical of small hydrophobic-core peptides.
Crystal Data & Refinement Metrics
ParameterValueSignificance
Empirical Formula

Tripeptide Zwitterion
Crystal System Orthorhombic Orthogonal axes; common for chiral peptides.
Space Group

Chiral space group; indicates lack of internal symmetry planes (only screw axes).
Unit Cell (

)

Å
Short axis, likely the stacking direction.
Unit Cell (

)

Å
Intermediate axis.[1]
Unit Cell (

)

Å
Long axis, accommodating the peptide length.[1]
Volume (

)
~1465 ų
Z Value 4Four molecules per unit cell.
Calculated Density (

)

Indicates tight packing without significant solvent channels.
R-Factor 0.041 (4.1%)High-quality refinement; atomic positions are precise.

Analyst Note: The absence of water molecules in the AFG lattice (anhydrous) is notable.[1] Many short peptides crystallize as hydrates. The anhydrous nature suggests that the intermolecular hydrogen bonds between peptide backbones are energetically sufficient to satisfy the polar donors/acceptors without recruiting solvent.

Structural Analysis: The -Bulge Conformation

The core scientific value of the AFG structure lies in its backbone torsion angles.[1] While Alanine is typically a helix-former, its position at the N-terminus followed by the bulky Phenylalanine and flexible Glycine forces a deviation from


-helical geometry.
Backbone Torsion Angles

The conformation is defined by the torsion angles (


) for each residue.
Residue

(degrees)

(degrees)
Conformation Type
Ala (1) N/A (N-term)

Extended / Semi-extended
Phe (2)


Incipient

-bulge
Gly (3)


Extended
The Sequence Context Effect

The comparison between AFG and its isomers reveals the "Sequence Context" rule:

  • GAF (Gly-Ala-Phe): Forms helices.

  • AFG (Ala-Phe-Gly): Forms a

    
    -bulge.[1]
    
  • Mechanism: The bulky benzyl side chain of Phenylalanine at position 2, combined with the flexibility of Glycine at position 3, destabilizes the helical turn that would otherwise form. This steric clash forces the backbone into a "bulge," a common feature in protein structures where a helix is interrupted or a

    
    -sheet is distorted.
    

Experimental Methodology

For researchers attempting to reproduce this structure or analyze analogs, the following self-validating workflow is recommended. This protocol emphasizes purity and slow nucleation to achieve diffraction-quality single crystals.

Workflow Visualization

G cluster_0 Quality Control Loop Synthesis Solid Phase Synthesis (Fmoc Chemistry) Purification RP-HPLC Purification (>98% Purity) Synthesis->Purification Crude Peptide Crystallization Vapor Diffusion (Slow Evaporation) Purification->Crystallization Lyophilized Powder Crystallization->Purification Recrystallize if Polycrystalline Diffraction X-Ray Diffraction (Cu Kα Source) Crystallization->Diffraction Single Crystal Analysis Structure Solution (Direct Methods) Diffraction->Analysis Bragg Reflections

Figure 1: Optimized experimental workflow for tripeptide structural analysis.

Step-by-Step Protocol
  • Synthesis:

    • Utilize Fmoc-solid phase peptide synthesis (SPPS) on a Wang resin.[2]

    • Critical Step: Ensure complete deprotection of the N-terminal Fmoc group to avoid capping artifacts that interfere with lattice packing.

  • Purification:

    • Purify via RP-HPLC using a C18 column.[2]

    • Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA.

    • Target: Purity must exceed 98%. Impurities in short peptides often poison the crystal growth faces, leading to amorphous precipitation.

  • Crystallization (Slow Evaporation):

    • Dissolve the lyophilized peptide in distilled water or a Water/Ethanol (80:20) mixture.

    • Concentration: ~10–20 mg/mL.

    • Method: Allow slow evaporation at room temperature (298 K) in a dust-free environment.

    • Observation: Needle-like or prismatic crystals should appear within 3–7 days.

  • Data Collection:

    • Mount crystal on a glass fiber or cryo-loop.

    • Collect data using Cu K

      
       radiation  (
      
      
      
      Å). Copper sources are preferred for small organic molecules to maximize diffraction intensity from light atoms (C, N, O).

Implications for Drug Development

Understanding the AFG structure extends beyond basic crystallography; it serves as a model for amyloidogenesis and peptide drug stability .

Self-Assembly & Amyloid Models

Short peptides containing Phenylalanine (F) and Glycine (G) are often used to model the "amyloid core" of larger proteins (e.g., A


).
  • Aromatic Stacking: The Phenylalanine ring in AFG facilitates

    
    -
    
    
    
    stacking interactions, a primary driver of self-assembly into nanotubes or fibrils.
  • Drug Delivery: The ability of AFG-like peptides to self-assemble into discrete nanostructures makes them candidates for supramolecular hydrogels used in sustained drug release.

Structural Logic Diagram

Struct Seq Sequence: Ala-Phe-Gly Steric Steric Constraint: Phe (Side Chain) vs Gly (Flexibility) Seq->Steric Encodes Conf Conformation: Incipient Beta-Bulge Steric->Conf Dictates Torsion Angles Prop Macroscopic Property: Non-Helical / Sheet-like Conf->Prop Determines Packing App Application: Amyloid Model / Drug Carrier Prop->App Enables

Figure 2: Causal relationship between AFG sequence, steric constraints, and biomedical applications.

References

  • Parthasarathy, R., Go, K., & Chaturvedi, S. (1993). Helix-forming tendencies of amino acids depend on their sequence contexts: Tripeptides AFG and FAG show incipient beta-bulge formation in their crystal structures.[1] Biopolymers, 33(1), 163–171.[1]

  • Subramanian, E., & Sahayamary, J. J. (1989). Structure and conformation of linear peptides. XIII. Structure of L-phenylalanyl-glycyl-glycine. International Journal of Peptide and Protein Research, 34(3), 211–214.

  • Görbitz, C. H. (2006). The structure of nanotubes formed by diphenylalanine, the core recognition motif of Alzheimer's β-amyloid polypeptide.

Sources

Solubility of H-Ala-Phe-Gly-OH in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the solubility profile for the tripeptide H-Ala-Phe-Gly-OH (AFG).[1] While peptides shorter than five residues are axiomatically considered water-soluble, the presence of the central Phenylalanine (Phe) residue introduces a critical hydrophobic moment that complicates this assumption at high concentrations.

The Core Insight: H-Ala-Phe-Gly-OH exhibits a zwitterionic solubility profile .[1] It is soluble in water (>1 mg/mL) but prone to


 stacking aggregation driven by the Phe benzyl side chain near its isoelectric point (pI ≈ 5.8–6.0).[1] For drug development workflows requiring high-concentration stock solutions (>10 mM), DMSO (Dimethyl Sulfoxide)  or DMF (Dimethylformamide)  are the requisite solvents to overcome the entropic penalty of hydrophobic hydration.

Physicochemical Deconstruction

To predict solubility behavior without empirical waste, we must deconstruct the sequence thermodynamics.

ResiduePositionCharacterSolvation Impact
Alanine (Ala) N-TerminusHydrophobic (Short)Neutral: Methyl group (-CH₃) has low steric hindrance; minimal impact on water structure.[1]
Phenylalanine (Phe) CoreHydrophobic (Aromatic) Limiting Factor: The benzyl ring disrupts the hydrogen-bonding network of water (hydrophobic effect), driving self-aggregation via entropy maximization.
Glycine (Gly) C-TerminusNeutral / FlexibleEnhancer: High conformational entropy reduces the energy barrier for solvation; prevents rigid crystal lattice formation.[1]
The "Phe-Effect" in Aqueous Solution

The central Phenylalanine is the thermodynamic "troublemaker." In water, water molecules must form an ordered "clathrate-like" cage around the benzyl ring. This ordering reduces the entropy (


) of the system, which is thermodynamically unfavorable. Consequently, AFG molecules tend to cluster (aggregate) to minimize the exposed hydrophobic surface area, potentially leading to precipitation or hydrogel formation at high concentrations [1].

Aqueous Solubility & pH Dependence[2][3][4][5][6]

The solubility of H-Ala-Phe-Gly-OH is strictly pH-dependent due to its zwitterionic nature.[1]

The Isoelectric Point (pI) Trap
  • Predicted pI: ~5.9[1]

  • Mechanism: At pH ≈ 5.9, the N-terminal amine is protonated (

    
    ) and the C-terminal carboxyl is deprotonated (
    
    
    
    ).[1] The net charge is zero.[2][3]
  • Consequence: Electrostatic repulsion between peptide molecules is minimized, allowing the hydrophobic Phe interactions to dominate. Solubility is lowest at pH 5.5 – 6.5.

Optimization Strategy

To maximize aqueous solubility, adjust the pH away from the pI to induce net charge repulsion:

  • Acidic Shift (pH < 4): Use 0.1M Acetic Acid.[1] The peptide becomes cationic (

    
    ).[1]
    
  • Basic Shift (pH > 8): Use 0.1M Ammonium Bicarbonate (

    
    ).[1] The peptide becomes anionic (
    
    
    
    ).[1]

Critical Protocol Note: Avoid using strong mineral acids (HCl) for initial solubilization if downstream applications involve cell culture, as the chloride counter-ions can affect tonicity and cell viability.

Organic Solvent Compatibility[8][9]

When aqueous solubility limits are reached, or for preparing long-term frozen stocks, organic solvents are required.[1]

solvent Selection Matrix
SolventSolubility RatingMechanistic RationaleRecommendation
DMSO Excellent Aprotic polarity disrupts inter-peptide H-bonds; solvates the Phe aromatic ring via dispersion forces.[1]Primary Choice for stock solutions (up to 50 mg/mL).[1]
DMF Good Similar mechanism to DMSO but higher toxicity profile.[1]Secondary Choice ; use only if DMSO is incompatible with synthesis/assay.[1]
Ethanol Poor Proticity interferes with peptide backbone H-bonds; insufficient non-polar character to fully solvate Phe.[1]Avoid as a primary solvent.[1] Useful only as a co-solvent (<10%).[1]
Acetonitrile Moderate Good for chromatography (HPLC), but poor for bulk solubilization without water.[1]Use only in water mixtures (e.g., 50:50 ACN:H2O).[1]

Visualizing the Solvation Workflow

The following decision tree outlines the logical process for solubilizing H-Ala-Phe-Gly-OH based on the target concentration and application.

SolubilityWorkflow Start Start: H-Ala-Phe-Gly-OH (Lyophilized Powder) TargetConc Target Concentration? Start->TargetConc LowConc < 1 mg/mL TargetConc->LowConc HighConc > 1 mg/mL TargetConc->HighConc WaterTest Attempt Aqueous Buffer (pH 7.4) LowConc->WaterTest OrganicRoute Dissolve in 100% DMSO (Stock 10-50 mM) HighConc->OrganicRoute CheckClear Solution Clear? WaterTest->CheckClear Success Proceed to Assay CheckClear->Success Yes Fail Turbidity / Precipitate CheckClear->Fail No PHAdjust Adjust pH away from pI (6.0) Use 0.1M Acetic Acid or NH4OH Fail->PHAdjust Dilute Dilute into Aqueous Buffer (Keep DMSO < 1%) OrganicRoute->Dilute Dilute->Success PHAdjust->CheckClear

Figure 1: Logical decision tree for solubilizing H-Ala-Phe-Gly-OH, prioritizing aqueous stability for low concentrations and organic solvation for high-concentration stocks.

Experimental Protocol: Saturation Shake-Flask Method

To empirically determine the solubility limit (S) of H-Ala-Phe-Gly-OH in a specific solvent system, use this self-validating protocol. This method accounts for equilibration time, a common source of error in peptide chemistry.

Materials
  • H-Ala-Phe-Gly-OH (Lyophilized, >95% Purity).[1]

  • Solvent of choice (e.g., PBS pH 7.4, DMSO).

  • Thermomixer or shaking water bath.[1]

  • 0.22 µm PVDF syringe filters (Low protein binding).[1]

  • UV-Vis Spectrophotometer or HPLC.[1]

Step-by-Step Methodology
  • Supersaturation: Add peptide to the solvent until visible solid remains undissolved (create a supersaturated suspension).[1]

    • Guideline: Start with 10 mg in 500 µL.[1]

  • Equilibration: Shake the suspension at the target temperature (e.g., 25°C) for 24 hours .

    • Why: Peptides can form metastable supersaturated states.[1] 24 hours ensures thermodynamic equilibrium [2].[1]

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved aggregates.

  • Filtration: Pass the supernatant through a 0.22 µm PVDF filter.[1]

    • Control: Discard the first 50 µL of filtrate to account for non-specific binding to the filter membrane.

  • Quantification: Measure the concentration of the filtrate.

    • Method A (HPLC): Integrate the peak area against a standard curve.

    • Method B (UV-Vis): Measure absorbance at 257 nm (Phenylalanine absorption max).[1] Note that Phe has a low extinction coefficient (

      
      ), so HPLC is preferred for accuracy [3].[1]
      

Thermodynamic Mechanism: The Solvation Shell

Understanding why DMSO works better than water requires visualizing the molecular interactions.

SolvationMechanism cluster_Water Aqueous Environment (High Penalty) cluster_DMSO DMSO Environment (Favorable) Peptide Ala-Phe-Gly (Phe Side Chain) W1 H2O Peptide->W1 Hydrophobic Repulsion D1 DMSO Peptide->D1 Dipole-Induced Dipole W2 H2O W1->W2 H-Bond (Rigid) W3 H2O W2->W3 H-Bond (Rigid) Cage Ordered Cage D2 DMSO Dispersion Van der Waals Interaction

Figure 2: Mechanistic comparison. In water (left), solvent molecules form a rigid, low-entropy cage around the hydrophobic Phe residue. In DMSO (right), the solvent interacts favorably with the aromatic ring via dispersion forces, stabilizing the dissolved state.

References

  • Avdeef, A. (2015).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text on solubility protocols).

  • PubChem. Compound Summary for CID 7010482: H-Ala-Phe-Gly-OH.[1][4] National Library of Medicine.[1] Available at: [Link][1]

Sources

The Ala-Phe-Gly (AFG) Motif: A Technical Guide to Pharmacological & Supramolecular Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tripeptide sequence Ala-Phe-Gly (AFG) represents a critical structural and functional motif in peptide therapeutics, distinct from its constituent amino acids. Unlike generic peptide sequences, the AFG motif serves as a specific pharmacophore in opioid receptor ligands (dermorphin analogs), a bioactive core in metabolic regulation (ACE inhibition), and a nucleation site in supramolecular self-assembly.

This technical guide synthesizes the physicochemical behavior of the AFG sequence with its biological applications. It is designed for researchers optimizing peptide stability, designing novel analgesics, or engineering peptide-based hydrogels.

Part 1: Physicochemical Properties & Structural Logic

The biological utility of Ala-Phe-Gly stems from the synergistic properties of its residues:

  • Alanine (Ala): Provides helical propensity and backbone rigidity without steric bulk. In bioactive analogs, the D-isomer (D-Ala) is often employed to induce resistance against aminopeptidases.

  • Phenylalanine (Phe): The driver of

    
    -
    
    
    
    stacking
    interactions, essential for receptor binding pockets (hydrophobic clefts) and self-assembly into nanofibers.
  • Glycine (Gly): A "hinge" residue providing conformational flexibility, allowing the peptide to adopt required secondary structures (e.g.,

    
    -turns) for receptor docking.
    
Table 1: Physicochemical Profile of the AFG Motif
PropertyCharacteristicFunctional Implication
Hydrophobicity Moderate (Phe-driven)Facilitates interaction with hydrophobic receptor pockets (e.g., MOR).
Steric Hindrance Low (Ala/Gly) to High (Phe)Creates a "lock-and-key" fit; Gly allows backbone rotation.
Self-Assembly

-

driven
Phe residues stack to form fibrils or hydrogels in aqueous solution.
Proteolytic Stability Low (L-form) / High (D-form)Native L-AFG is rapidly degraded; D-Ala substitution extends half-life.

Part 2: Pharmacological Applications

The Opioid Receptor "Address": Dermorphin Analogs

The most significant application of the AFG motif is in the N-terminal sequence of Dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2). The Tyr-D-Ala-Phe-Gly tetrapeptide acts as the "message" and "address" that confers ultra-high affinity for the Mu-Opioid Receptor (MOR) .

  • Mechanism: The Tyr residue provides the phenolic hydroxyl group essential for activation. The D-Ala-Phe-Gly sequence orients the tyrosine correctly within the receptor pore.

  • Selectivity: The specific spacing provided by Phe-Gly discriminates between Mu (MOR) and Delta (DOR) receptors. Constraining this region (e.g., using scaffolds) can shift selectivity.

Diagram 1: Opioid Receptor Signaling Pathway

The following diagram illustrates the downstream effects of AFG-containing peptide binding to the Mu-Opioid Receptor.

MOR_Signaling Ligand AFG-Peptide Ligand (Dermorphin Analog) Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor Binding (nM Affinity) G_Protein Gi/Go Protein Activation Receptor->G_Protein Conformational Change AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel GIRK Channels (K+ Efflux) G_Protein->K_Channel Activation Ca_Channel VGCC (Ca2+ Influx Blocked) G_Protein->Ca_Channel Inhibition cAMP cAMP Levels (Decrease) AC->cAMP Reduction Effect Analgesia & Sedation K_Channel->Effect Hyperpolarization Ca_Channel->Effect Neurotransmitter Release Block

Caption: Signal transduction cascade triggered by AFG-containing opioids, leading to neuronal hyperpolarization.

Metabolic Regulation: ACE Inhibition

Bioactive peptides derived from food protein hydrolysates (e.g., from Enteromorpha clathrata or casein) often contain the AFG sequence. The tetrapeptide Pro-Ala-Phe-Gly (PAFG) has been identified as a potent Angiotensin-I Converting Enzyme (ACE) inhibitor.

  • Mechanism: The C-terminal Phe-Gly residues interact with the active site of ACE. The hydrophobic Phe interacts with the S1/S2 subsites, while the C-terminal carboxylate coordinates with the Zinc ion (

    
    ) essential for enzymatic activity.
    
  • Therapeutic Value: Natural alternative to synthetic ACE inhibitors (e.g., Captopril) for hypertension management.

Part 3: Supramolecular Chemistry & Self-Assembly

Beyond pharmacology, the AFG motif is a building block for supramolecular hydrogels . Short peptides containing aromatic residues (Phe) can self-assemble into nanotubes or fibrils via non-covalent interactions.

  • Driving Force: The Phe residue drives assembly via

    
    -
    
    
    
    stacking. The Gly residue provides the flexibility to form
    
    
    -sheets.
  • Amyloid Models: The sequence Ac-Ala-Phe-Gly... serves as a model to study amyloid aggregation kinetics. The Ala-Phe interface acts as a nucleation point for fibril growth.

Diagram 2: Peptide Self-Assembly Mechanism

This workflow depicts how AFG monomers transition into stable hydrogel networks.

Self_Assembly Monomer Free AFG Peptide (Random Coil) Dimer Dimerization (Pi-Pi Stacking) Monomer->Dimer High Conc. / pH Switch Oligomer Oligomer (Beta-Sheet) Dimer->Oligomer H-Bonding Fibril Nanofibril (Long Range Order) Oligomer->Fibril Nucleation Hydrogel 3D Hydrogel Network (Entanglement) Fibril->Hydrogel Cross-linking

Caption: Hierarchical self-assembly of AFG peptides from soluble monomers to macroscopic hydrogels.

Part 4: Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) of H-Ala-Phe-Gly-OH

Objective: Synthesize high-purity AFG tripeptide for bioassays. Scale: 0.1 mmol | Resin: Wang Resin (for C-terminal acid)

  • Resin Swelling: Swell Wang resin in DCM for 30 min.

  • Loading First Amino Acid (Gly):

    • Dissolve Fmoc-Gly-OH (5 eq) and DIC (2.5 eq) in DMF.

    • Add DMAP (0.1 eq) and add to resin. Shake for 2h.

    • Capping: Add acetic anhydride/pyridine to cap unreacted sites.

  • Deprotection (Common Step):

    • Wash resin with DMF (3x).

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Wash with DMF (5x) until pH is neutral.

  • Coupling (Phe, then Ala):

    • Dissolve Fmoc-AA-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.

    • Add to resin and shake for 45 min.

    • Verify coupling with Kaiser Test (Blue = Incomplete, Yellow = Complete).

  • Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2h.

    • Precipitate crude peptide in cold diethyl ether.

    • Centrifuge and lyophilize.

Protocol B: ACE Inhibition Assay (Spectrophotometric)

Objective: Determine IC50 of the AFG-containing peptide.

  • Substrate Preparation: Dissolve Hippuryl-His-Leu (HHL) in borate buffer (pH 8.3) containing 300 mM NaCl.

  • Enzyme Mix: Prepare ACE solution (from rabbit lung) at 0.1 U/mL.

  • Reaction:

    • Mix 50

      
      L of Peptide Inhibitor (various concentrations) with 50 
      
      
      
      L Enzyme.
    • Pre-incubate at 37°C for 10 min.

    • Add 150

      
      L Substrate (HHL) to start reaction.
      
    • Incubate at 37°C for 30 min.

  • Termination: Add 250

    
    L of 1M HCl.
    
  • Extraction: Add 1.5 mL Ethyl Acetate to extract the product (Hippuric Acid). Vortex and centrifuge.

  • Measurement: Evaporate ethyl acetate, redissolve residue in water, and measure Absorbance at 228 nm.

  • Calculation:

    
    
    

References

  • Dermorphin Structure-Activity Relationships: Melchiorri, P., & Negri, L. (1996). The dermorphin peptide family.[1] General Pharmacology: The Vascular System. Link

  • Opioid Peptide Analogs: Tourwé, D., et al. (2005). Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold. Journal of Peptide Research. Link

  • ACE Inhibition: Pan, X., et al. (2016).[2] Purification and identification of a novel ACE-inhibitory peptide from Enteromorpha clathrata protein hydrolysate. European Food Research and Technology.[3] Link

  • Peptide Self-Assembly: Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new material. Chemical Society Reviews. Link

  • Amyloid Catalysis: Sanders, H., et al. (2024). Catalysis driven by an amyloid–substrate complex. PNAS. Link

Sources

Methodological & Application

Solid-phase peptide synthesis protocol for H-Ala-Phe-Gly-OH

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solid-Phase Synthesis of H-Ala-Phe-Gly-OH Minimizing Diketopiperazine Formation

Target Audience: Researchers, peptide chemists, and drug development professionals. Methodology: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Scientific Rationale & Strategic Design

The synthesis of the tripeptide H-Ala-Phe-Gly-OH presents a classic, yet often underestimated, challenge in solid-phase peptide synthesis (SPPS): the high probability of diketopiperazine (DKP) formation . As a Senior Application Scientist, it is critical to design a protocol that not only assembles the sequence but actively anticipates and neutralizes thermodynamic side reactions.

The Diketopiperazine (DKP) Threat

DKP formation is a sequence-dependent truncation side reaction that occurs predominantly at the dipeptide stage (in this case, H-Phe-Gly-O-Resin). When the Fmoc protecting group is removed from the penultimate amino acid (Phenylalanine), the newly liberated nucleophilic N-terminal amine can attack the ester carbonyl connecting the C-terminal Glycine to the resin[1].

Glycine is uniquely hazardous at the C-terminus. Because it lacks a side chain (R=H), there is no steric hindrance to block the nucleophilic attack. This allows the peptide backbone to easily adopt the required cis-conformation, snapping into a thermodynamically stable six-membered DKP ring and prematurely cleaving the peptide from the solid support[1].

DKP_Mechanism A Fmoc-Phe-Gly-O-Resin (Protected Dipeptide) B H-Phe-Gly-O-Resin (Free Amine Exposed) A->B 20% Piperidine (Fmoc Removal) C Intramolecular Nucleophilic Attack (Amine attacks Ester Linkage) B->C Spontaneous (Sterically Unhindered Gly) D Diketopiperazine (DKP) Byproduct + Cleaved Truncated Resin C->D Irreversible Chain Loss

Figure 1: Mechanism of Diketopiperazine (DKP) formation at the dipeptide stage.
Resin Selection: The Causality of 2-Chlorotrityl Chloride (2-CTC)

To construct a self-validating and robust synthesis system, standard benzyl alcohol-based resins (like Wang resin) must be avoided, as they are highly susceptible to DKP formation with C-terminal Glycine.

Instead, this protocol utilizes 2-Chlorotrityl chloride (2-CTC) resin . The massive steric bulk of the trityl linker acts as a physical shield, severely restricting the conformational flexibility required for the free amine of Phenylalanine to attack the ester bond[2]. Furthermore, loading the first amino acid onto 2-CTC does not require basic activation of the carboxyl group, completely eliminating the risk of enantiomerization (racemization) during the initial attachment[3].

Quantitative Data & Reagent Specifications

Table 1: Physicochemical Properties of Target Peptide

Property Value
Sequence H-Ala-Phe-Gly-OH
Length 3 Amino Acids
Molecular Weight 293.32 g/mol
Isoelectric Point (pI) ~5.5

| Side-Chain Protection | None required (Ala, Phe, Gly lack reactive side chains) |

Table 2: Reagent Equivalents (Based on 0.1 mmol Synthesis Scale)

Reagent Function Equivalents Amount
2-CTC Resin (~1.0 mmol/g) Solid Support 1.0 eq 100 mg
Fmoc-Gly-OH First Amino Acid 2.0 eq 59.5 mg (0.2 mmol)
Fmoc-Phe-OH Second Amino Acid 4.0 eq 155.0 mg (0.4 mmol)
Fmoc-Ala-OH Third Amino Acid 4.0 eq 124.5 mg (0.4 mmol)
HBTU Coupling Reagent 3.9 eq 148.0 mg (0.39 mmol)

| DIPEA | Base (Activator/Loading) | 8.0 eq | 139 µL (0.8 mmol) |

Experimental Protocol: Step-by-Step Methodology

SPPS_Workflow A 1. Resin Swelling (2-CTC in DCM) B 2. Resin Loading (Fmoc-Gly-OH) A->B C 3. Capping (MeOH/DIPEA) B->C D 4. Fmoc Deprotection (20% Piperidine) C->D E 5. Coupling (HBTU/DIPEA) D->E E->D Repeat for Phe & Ala F 6. Cleavage (TFA Cocktail) E->F Final Deprotection & Cleavage

Figure 2: Optimized SPPS workflow for H-Ala-Phe-Gly-OH utilizing 2-CTC resin.
Step 1: Resin Swelling
  • Weigh 100 mg of 2-CTC resin into a fritted reaction vessel.

  • Add 2.0 mL of anhydrous Dichloromethane (DCM).

  • Agitate gently for 30 minutes to swell the polymer matrix, maximizing the accessibility of the reactive chloride sites[4][5].

  • Drain the DCM.

Step 2: First Amino Acid Loading (Fmoc-Gly-OH)

Causality Note: Loading on 2-CTC must be performed in DCM, not DMF, as DMF can promote the formation of inactive dimethylamine adducts on the trityl chloride group.

  • Dissolve 2.0 eq (59.5 mg) of Fmoc-Gly-OH in 1.5 mL of anhydrous DCM. If solubility is poor, add a few drops of DMF.

  • Add 4.0 eq (70 µL) of Diisopropylethylamine (DIPEA) to the amino acid solution.

  • Add the mixture to the swollen resin and agitate for 1.5 hours at room temperature[5].

Step 3: End-Capping

Causality Note: Unreacted trityl chloride sites must be neutralized to prevent the subsequent amino acids from attaching directly to the resin, which would create deletion sequences.

  • Drain the loading solution.

  • Add 2.0 mL of a capping cocktail consisting of DCM:MeOH:DIPEA (17:2:1, v/v/v)[4][5].

  • Agitate for 30 minutes. The methanol acts as a small nucleophile, converting unreacted active chlorides into inert methyl ethers[3].

  • Wash the resin thoroughly: 3x DCM, 3x DMF, 3x DCM.

Step 4: Fmoc Deprotection
  • Add 2.0 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh 2.0 mL of 20% piperidine in DMF and agitate for an additional 10 minutes[2].

  • Wash the resin extensively to remove all traces of base: 5x DMF. (Critical: Residual piperidine will prematurely deprotect the next incoming amino acid).

Step 5: Amino Acid Coupling (Fmoc-Phe-OH & Fmoc-Ala-OH)
  • Activation: Dissolve 4.0 eq of the next amino acid (Fmoc-Phe-OH) and 3.9 eq of HBTU in 1.5 mL of DMF. Add 8.0 eq of DIPEA. Vortex briefly to activate the carboxyl group.

  • Coupling: Add the activated mixture to the resin. Agitate for 45–60 minutes.

  • Washing: Drain the reaction mixture and wash the resin 4x with DMF.

  • Iteration: Repeat Step 4 (Deprotection) and Step 5 (Coupling) for the final amino acid, Fmoc-Ala-OH.

Step 6: Final N-Terminal Deprotection
  • After the coupling of Fmoc-Ala-OH is confirmed complete, perform a final Fmoc deprotection using 20% piperidine in DMF (3 mins + 10 mins) to yield the free N-terminus (H-Ala...).

  • Wash the resin: 5x DMF, followed by 5x DCM to prepare for cleavage. Dry the resin under vacuum for 10 minutes.

Step 7: Cleavage and Global Deprotection

Causality Note: Because Ala, Phe, and Gly do not possess side-chain protecting groups, a mild cleavage cocktail (e.g., 1-5% TFA in DCM) could theoretically be used to release the peptide from the 2-CTC resin. However, to ensure the C-terminus is fully protonated as a free carboxylic acid (-OH), a standard high-TFA cocktail is highly efficient.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Ultrapure H₂O[2].

  • Add 2.0 mL of the cleavage cocktail to the dried resin.

  • Agitate for 2 hours at room temperature.

  • Collect the filtrate (containing the cleaved peptide) into a clean centrifuge tube. Wash the resin once with 1.0 mL of TFA and combine the filtrates.

Step 8: Precipitation and Recovery
  • Concentrate the TFA filtrate under a gentle stream of nitrogen to approximately 1 mL.

  • Add the concentrated solution dropwise into 15 mL of ice-cold diethyl ether to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant.

  • Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and TFA.

  • Dissolve the crude H-Ala-Phe-Gly-OH in a mixture of Water/Acetonitrile (with 0.1% TFA) and lyophilize to obtain a white powder.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Source: Peptide Chemistry URL:[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: University of California, Irvine (UCI) URL:[Link]

  • 2-Chlorotrityl chloride resin Source: Ksyun URL:[Link]

  • Loading protocols Source: PeptideWeb URL:[Link]

Sources

Procedure for enzymatic hydrolysis of H-Ala-Phe-Gly-OH

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Hydrolysis Profiling of H-Ala-Phe-Gly-OH

Abstract

This application note details the protocol for the enzymatic hydrolysis of the model tripeptide H-Ala-Phe-Gly-OH (Alanyl-Phenylalanyl-Glycine). We present two distinct enzymatic strategies: (A) Site-Specific Endoproteolysis using


-Chymotrypsin to target the hydrophobic Phenylalanine residue, and (B) Sequential N-Terminal Exoproteolysis  using Aminopeptidase M (APM) for complete digestion. This guide is designed for researchers in peptide therapeutics and proteomics, providing a self-validating workflow for kinetic monitoring and compositional analysis via RP-HPLC.

Scientific Background & Mechanistic Rationale

The tripeptide H-Ala-Phe-Gly-OH serves as an excellent model substrate due to its specific structural features:

  • Alanine (N-term): Target for aminopeptidases.[1][2]

  • Phenylalanine (Internal): Provides UV absorbance (257 nm) and a bulky hydrophobic side chain, making it a specific target for chymotryptic cleavage.

  • Glycine (C-term): Provides flexibility and is a leaving group in chymotryptic digestion.

Enzymatic Strategies
  • 
    -Chymotrypsin (EC 3.4.21.1):  A serine endoprotease that preferentially cleaves peptide bonds on the carboxyl side of aromatic amino acids (Phe, Tyr, Trp).
    
    • Reaction: H-Ala-Phe-Gly-OH

      
       H-Ala-Phe-OH + H-Gly-OH.
      
    • Mechanism:[3][4][5][6][7] The hydrophobic S1 pocket of the enzyme binds the Phenylalanine side chain, positioning the Phe-Gly amide bond for nucleophilic attack by Ser195.

  • Aminopeptidase M (EC 3.4.11.2): A zinc-dependent exopeptidase that sequentially removes amino acids from the N-terminus.

    • Reaction: H-Ala-Phe-Gly-OH

      
       Ala + H-Phe-Gly-OH 
      
      
      
      Ala + Phe + Gly.
Mechanism Visualization

Chymotrypsin_Mechanism Substrate H-Ala-Phe-Gly-OH ES_Complex Enzyme-Substrate Complex (Phe in S1 Pocket) Substrate->ES_Complex Binding Tet_Intermediate Tetrahedral Intermediate (Ser195 Attack) ES_Complex->Tet_Intermediate Catalysis Acyl_Enzyme Acyl-Enzyme (H-Ala-Phe-Enz) Tet_Intermediate->Acyl_Enzyme Gly Release Products Products: H-Ala-Phe-OH + Gly Acyl_Enzyme->Products Deacylation (H2O)

Figure 1: Mechanism of Chymotrypsin-mediated cleavage of H-Ala-Phe-Gly-OH targeting the Phe-Gly bond.[5]

Materials & Equipment

Reagents
  • Substrate: H-Ala-Phe-Gly-OH (High purity >98%).

  • Enzymes:

    • 
      -Chymotrypsin (Type II from Bovine Pancreas, 
      
      
      
      40 units/mg).
    • Aminopeptidase M (Microsomal, from Porcine Kidney).

  • Solvents: HPLC-grade Acetonitrile (ACN), Water (Milli-Q), Trifluoroacetic Acid (TFA).

  • Buffers:

    • Buffer A (Chymotrypsin): 50 mM Tris-HCl, 10 mM CaCl

      
      , pH 7.8.
      
    • Buffer B (Aminopeptidase): 50 mM Phosphate Buffer, pH 7.2.

Equipment
  • HPLC System (Agilent 1200/1260 or equivalent) with UV-Vis/DAD detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Thermostatic water bath or heat block (37°C).

Protocol A: Site-Specific Hydrolysis (Chymotrypsin)

Objective: To isolate the dipeptide H-Ala-Phe-OH and quantify cleavage kinetics at the C-terminal of Phenylalanine.

  • Substrate Preparation: Dissolve H-Ala-Phe-Gly-OH in Buffer A to a final concentration of 1.0 mM (approx. 0.3 mg/mL). Note: If solubility is poor, pre-dissolve in 50

    
    L DMSO before adding buffer.
    
  • Enzyme Preparation: Prepare a fresh stock of

    
    -Chymotrypsin at 0.1 mg/mL in 1 mM HCl (prevents autolysis).
    
  • Reaction Initiation:

    • Pre-incubate 900

      
      L of Substrate solution at 37°C for 5 minutes.
      
    • Add 100

      
      L of Enzyme stock (Final E/S ratio ~1:100 w/w).
      
    • Vortex gently and return to 37°C.

  • Time-Point Sampling:

    • At t = 0, 5, 15, 30, and 60 minutes, withdraw 100

      
      L aliquots.
      
  • Quenching: Immediately add 20

    
    L of 10% TFA to the aliquot to lower pH < 3.0, irreversibly denaturing the serine protease.
    
  • Analysis: Centrifuge samples (10,000 x g, 5 min) to remove precipitated protein before HPLC injection.

Protocol B: Sequential Degradation (Aminopeptidase)

Objective: To validate peptide composition by degrading the chain from the N-terminus.

  • Substrate Preparation: Dissolve H-Ala-Phe-Gly-OH in Buffer B (Phosphate, pH 7.2) to 1.0 mM.

  • Enzyme Preparation: Dilute Aminopeptidase M to 0.5 units/mL in Buffer B.

  • Reaction Initiation:

    • Mix 500

      
      L Substrate + 10 
      
      
      
      L Enzyme solution.
    • Incubate at 37°C.

  • Sampling: Withdraw aliquots at t = 0, 2, 4, and 24 hours.

  • Quenching: Add 10% Acetic Acid (1:5 v/v) or heat at 95°C for 5 mins. Note: TFA is avoided here if analyzing free amino acids by certain derivatization methods, but acceptable for direct UV if wavelengths permit.

Analytical Workflow (RP-HPLC)

System Suitability: The separation relies on the hydrophobicity difference between the aromatic Phe residue, the tripeptide, and the polar Gly/Ala residues.

  • Mobile Phase A: 0.1% TFA in Water.[8]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[9]

  • Gradient: 5% B to 40% B over 20 minutes (Linear).

  • Flow Rate: 1.0 mL/min.

  • Detection: 214 nm (Peptide bond) and 257 nm (Phenylalanine).

Experimental Workflow Diagram

Workflow Start Start: H-Ala-Phe-Gly-OH (1 mM Solution) Branch Select Enzyme Start->Branch Chymo Add Chymotrypsin (Tris pH 7.8, 37°C) Branch->Chymo Site-Specific Amino Add Aminopeptidase (Phosphate pH 7.2, 37°C) Branch->Amino Sequencing SampleA Sample: 0-60 min Chymo->SampleA QuenchA Quench: 10% TFA SampleA->QuenchA HPLC RP-HPLC Analysis (C18, 214/257 nm) QuenchA->HPLC SampleB Sample: 0-24 hrs Amino->SampleB QuenchB Quench: Heat/Acid SampleB->QuenchB QuenchB->HPLC Data Data Output: Peak Area vs. Time HPLC->Data

Figure 2: Experimental workflow for parallel enzymatic hydrolysis and HPLC analysis.

Data Analysis & Expected Results

The following table summarizes the expected retention behavior on a standard C18 column.

CompoundStructureHydrophobicityPredicted RetentionDetection
Glycine H-Gly-OHLow (Polar)Void Volume (1-2 min)214 nm only
Alanine H-Ala-OHLowEarly (2-3 min)214 nm only
Tripeptide H-Ala-Phe-Gly-OH Medium Intermediate (10-12 min) 214 & 257 nm
Dipeptide H-Ala-Phe-OHHighLate (14-16 min)214 & 257 nm
Phenylalanine H-Phe-OHHighLate (13-15 min)214 & 257 nm

Interpretation:

  • Chymotrypsin Digestion: You should observe the decrease of the Tripeptide peak and the appearance of H-Ala-Phe-OH (hydrophobic, retained) and Gly (void volume). The H-Ala-Phe-OH peak will retain UV absorbance at 257 nm.

  • Aminopeptidase Digestion: You will see a transient appearance of H-Phe-Gly-OH (if sampling early), followed by the accumulation of free amino acids (Ala, Phe, Gly).

Troubleshooting & Optimization (Self-Validating Systems)

  • Control Blanks: Always run a "No Enzyme" control incubated for the maximum time to rule out spontaneous hydrolysis or instability of the peptide at 37°C.

  • Peak Identification: If standards for fragments (e.g., H-Ala-Phe-OH) are unavailable, use the 257/214 nm ratio. Phe-containing peptides will have a specific ratio; Gly/Ala will not absorb at 257 nm.

  • Incomplete Digestion: If hydrolysis is <50% after 60 mins (Chymotrypsin), check the pH of the buffer. Chymotrypsin activity drops sharply below pH 7.0.

  • Resolution Issues: If H-Ala-Phe-OH and H-Phe-OH co-elute, lower the gradient slope (e.g., 5% to 20% B over 30 mins).

References

  • Rawlings, N. D., et al. (2018). MEROPS: the database of proteolytic enzymes, their substrates and inhibitors. Nucleic Acids Research. Retrieved from [Link]

  • Andersson, L., et al. (2000). Hydrolysis of peptides by aminopeptidase N.
  • Waters Corporation. (2021). Peptide Mapping and Quantitation using RP-HPLC. Retrieved from [Link]

Sources

Application Note: Preparation and Handling of H-Ala-Phe-Gly-OH Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Utility

H-Ala-Phe-Gly-OH (Alanyl-Phenylalanyl-Glycine) is a synthetic tripeptide widely utilized in cell culture as a biochemical substrate, a control peptide, and a foundational building block for peptidomimetics. In neuropharmacology and drug development, the Phe-Gly motif is a critical structural determinant in opioid receptor ligands, such as dermorphin and its pseudopeptide derivatives, which target µ- and δ-opioid receptors[1].

Because small peptides exhibit unique physicochemical behaviors based on their amino acid sequence, researchers cannot rely on a "one-size-fits-all" reconstitution protocol. The presence of the hydrophobic phenylalanine (Phe) residue flanked by hydrophilic alanine (Ala) and glycine (Gly) creates an amphiphilic molecule that requires precise solvent and pH management to prevent aggregation and ensure bioavailability in in vitro assays.

Physicochemical Properties

Understanding the intrinsic properties of H-Ala-Phe-Gly-OH is the first step in designing a self-validating preparation protocol.

ParameterSpecification
IUPAC Name (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid[2]
Sequence Ala-Phe-Gly (A-F-G)
Molecular Formula C14H19N3O4[2]
Molecular Weight 293.32 g/mol [2]
Isoelectric Point (pI) ~5.93
PubChem CID 7010482[2]
Solubility Profile Soluble in aqueous buffers (pH > 7.0 or pH < 4.0); enhanced by ≤5% DMSO[3]

Mechanistic Insights: Solubility & Stability

To ensure experimental reproducibility, it is critical to understand the causality behind the handling of this tripeptide:

  • The Isoelectric Trap (Zwitterionic Aggregation): At its isoelectric point (pI ~5.93), H-Ala-Phe-Gly-OH exists primarily as a zwitterion with a net charge of zero. Without electrostatic repulsion, the hydrophobic benzyl side chains of the Phe residues engage in intermolecular stacking, drastically reducing aqueous solubility. Rule: Never attempt initial reconstitution in unbuffered water if the resulting pH rests near 6.0. Always use a buffer (like PBS at pH 7.4) to impart a net negative charge, driving electrostatic dispersion.

  • Strategic Co-Solvation: For high-concentration stock solutions (e.g., 50 mM), the hydrophobic core may still resist rapid solvation. Introducing a micro-volume of Dimethyl Sulfoxide (DMSO) disrupts these hydrophobic interactions[3]. Because most cell lines tolerate final DMSO concentrations below 0.1%, using 1–5% DMSO in the stock solution ensures the final working concentration remains completely non-toxic.

  • Steric Hindrance in Filtration: Peptides frequently adsorb to filter membranes via hydrophobic or electrostatic interactions. Polyethersulfone (PES) membranes must be prioritized over Cellulose Acetate (CA) or Nylon due to their exceptionally low protein-binding characteristics, ensuring zero loss of the tripeptide during sterilization.

Workflow Visualization

PeptidePrep Start Lyophilized H-Ala-Phe-Gly-OH (Equilibrate to RT) Solvent Add Primary Solvent (Sterile PBS pH 7.4 or ≤5% DMSO) Start->Solvent Check Visual Inspection (Is solution clear?) Solvent->Check Sonicate Sonication (Water Bath, Max 37°C) Check->Sonicate No (Cloudy) Filter Sterile Filtration (0.22 µm PES Membrane) Check->Filter Yes (Clear) Sonicate->Check Adjust pH Adjustment (Shift away from pI 5.93) Sonicate->Adjust If persistent Adjust->Check Store Aliquot & Freeze (-20°C to -80°C) Filter->Store

Workflow for the reconstitution and sterile filtration of H-Ala-Phe-Gly-OH stock solutions.

Experimental Protocol: 10 mM Stock Solution Preparation

This protocol outlines the creation of 10 mL of a 10 mM stock solution. Every step is designed as a self-validating system to ensure absolute concentration accuracy.

Materials Required
  • H-Ala-Phe-Gly-OH lyophilized powder (MW: 293.32 g/mol )[2]

  • Cell-culture grade DMSO (Optional, for stubborn dissolution)[3]

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.22 µm PES syringe filters

  • Sterile, low-bind microcentrifuge tubes (for aliquoting)

Step-by-Step Methodology
  • Thermal Equilibration (Critical Step): Remove the lyophilized peptide from the freezer and allow the sealed vial to equilibrate to room temperature (RT) in a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, artificially inflating the weighed mass and causing rapid hydrolytic degradation.

  • Mass Calculation & Weighing: To prepare 10 mL of a 10 mM (0.01 mol/L) solution, calculate the required mass: 0.01 mol/L × 0.01 L × 293.32 g/mol = 0.02933 g (29.33 mg). Weigh exactly 29.33 mg of the peptide into a sterile 15 mL conical tube.

  • Primary Solvation: Add 9.5 mL of sterile PBS (pH 7.4). Vortex gently for 60 seconds. Self-Validation Check: Hold the tube against a dark background. If the solution exhibits any Tyndall effect (light scattering/cloudiness), the hydrophobic Phe interactions have not fully yielded.

  • Troubleshooting Aggregation (If necessary): If the solution remains cloudy, add 100 µL of DMSO (1% final volume)[3] and place the tube in a sonicating water bath at RT for 3–5 minutes. Once completely clear, bring the final volume up to exactly 10.0 mL with PBS.

  • Sterile Filtration: Draw the solution into a sterile syringe and attach a 0.22 µm PES filter. Filter the solution directly into a sterile receiving tube inside a biosafety cabinet. Self-Validation Check: Perform a micro-BCA or quantitative colorimetric peptide assay on a 10 µL pre-filtration and post-filtration sample to verify that no peptide mass was lost to the filter membrane.

  • Aliquoting and Storage: Divide the stock into 500 µL aliquots in low-bind cryovials. Store immediately at -20°C (short-term) or -80°C (long-term). Causality: Repeated freeze-thaw cycles induce localized pH shifts and ice-crystal shearing, leading to peptide bond hydrolysis. Single-use aliquots preserve molecular integrity.

Application Context: Receptor Signaling Assays

When applying the H-Ala-Phe-Gly-OH stock to cell cultures (e.g., AtT20 or HeLa cells)[4], the peptide often serves as a structural analog or competitive substrate in GPCR signaling studies. The diagram below illustrates the mechanistic pathway when the Phe-Gly motif is utilized in opioid receptor mimetics[1].

Pathway Peptide Phe-Gly Motif (Dermorphin Mimetics) Receptor µ-Opioid Receptor (GPCR Activation) Peptide->Receptor Binds GProtein Gαi/o Protein Coupling Receptor->GProtein Activates Effector Inhibition of cAMP & Ion Channel Modulation GProtein->Effector Downstream

Role of the Phe-Gly motif in µ-opioid receptor activation and downstream signaling.

References[2] Title: H-Ala-Phe-Gly-OH | C14H19N3O4 | CID 7010482 - PubChem

Source: National Institutes of Health (NIH) URL: [Link]] Title: AFG;Ala-Phe-Gly Source: Apeptides URL: ]">http://www.apeptides.com[3] Title: Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use Source: LifeTein URL: ]">https://www.lifetein.com[4] Title: Targeting of Frog Prodermorphin to the Regulated Secretory Pathway by Fusion to Proenkephalin Source: Semantic Scholar URL: ]">https://www.semanticscholar.org[1] Title: Design, synthesis, and evaluation of Phe-Gly mimetics: heterocyclic building blocks for pseudopeptides Source: PubMed - NIH URL: [Link]

Sources

Application Note: Liquid-Phase Synthesis of Alanyl-Phenylalanyl-Glycine (Ala-Phe-Gly)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While Solid-Phase Peptide Synthesis (SPPS) is the industry standard for long peptide sequences, Liquid-Phase Peptide Synthesis (LPPS) remains the most scalable, cost-effective, and green methodology for synthesizing short peptides such as the tripeptide Alanyl-Phenylalanyl-Glycine (Ala-Phe-Gly)[1]. For short sequences, SPPS generates disproportionate solvent waste and requires large reagent excesses[2]. This application note details a highly optimized, chromatography-free LPPS protocol for Ala-Phe-Gly, leveraging orthogonal Fmoc/tBu protection and strategically selected water-soluble coupling reagents to create a self-validating, extraction-based purification system[3].

Strategic Design & Mechanistic Causality

To ensure high yield and absolute stereochemical integrity, the experimental design is governed by three mechanistic pillars:

I. C-to-N Elongation Strategy to Prevent Racemization Peptide bonds are formed by activating the carboxyl group of an incoming amino acid. If a dipeptide or polypeptide is C-terminally activated, the intermediate can cyclize into an oxazolone, leading to rapid epimerization at the


-carbon[4]. By employing a stepwise C-to-N elongation strategy—activating only single, 

-

-urethane-protected amino acids (Fmoc-Xaa-OH)—oxazolone formation is completely suppressed, preserving the L-chirality of Alanine and Phenylalanine.

II. EDC/HOBt Coupling for Chromatography-Free Workup The primary bottleneck in LPPS is the removal of the carbodiimide urea byproduct. Traditional reagents like DCC generate dicyclohexylurea (DCU), which is notoriously difficult to remove without column chromatography[5]. This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). Both unreacted EDC and its urea byproduct are highly water-soluble and are quantitatively removed via a simple acidic aqueous wash[5][6]. 1-Hydroxybenzotriazole (HOBt) is included as an additive to further suppress any residual epimerization risk and accelerate active ester formation[4][6].

III. TAEA-Mediated Fmoc Deprotection Standard Fmoc deprotection using piperidine generates a highly lipophilic dibenzofulvene (DBF)-piperidine adduct that remains in the organic phase during LPPS. To bypass this, we utilize tris(2-aminoethyl)amine (TAEA). TAEA acts as both the base for


-elimination and the scavenger for DBF. The resulting DBF-TAEA adduct is highly polar and partitions entirely into a mildly acidic (pH 5.5) aqueous phosphate buffer, leaving the pure free-amine peptide in the organic phase[7].

Reagent Selection Matrix

The following table summarizes the causality behind the selection of our coupling system for solution-phase synthesis.

Coupling SystemByproduct GeneratedByproduct SolubilityEpimerization RiskSuitability for LPPS
DCC / HOBt Dicyclohexylurea (DCU)Organic (Insoluble in water)LowPoor (Requires tedious filtration/chromatography)
DIC / HOBt Diisopropylurea (DIU)Organic (Soluble in DCM)LowModerate (Difficult to extract without a resin support)
EDC·HCl / HOBt 1-[3-(Dimethylamino)propyl]-3-ethylureaAqueous (Water-soluble)LowExcellent (Quantitatively removed via aqueous wash)

Data synthesized from established coupling reagent profiles[4][5][6].

Experimental Workflow

LPPS_Workflow N1 H-Gly-OtBu (C-Terminal Anchor) N2 Coupling 1: Fmoc-Phe-OH (EDC·HCl / HOBt / DIPEA) N1->N2 N3 Aqueous Workup (Acid/Base Wash) N2->N3 N4 Fmoc Deprotection (TAEA Scavenger) N3->N4 N5 Aqueous Extraction (Phosphate Buffer pH 5.5) N4->N5 N6 Coupling 2: Fmoc-Ala-OH (EDC·HCl / HOBt / DIPEA) N5->N6 N7 Aqueous Workup (Acid/Base Wash) N6->N7 N8 Final Deprotection 1. TAEA (Fmoc removal) 2. TFA/DCM (tBu removal) N7->N8 N9 L-Ala-L-Phe-Gly (Purified Tripeptide) N8->N9

Fig 1: Stepwise Liquid-Phase Peptide Synthesis (LPPS) workflow for Alanyl-Phenylalanyl-Glycine.

Validated Step-by-Step Protocols

Protocol 1: Synthesis of Fmoc-Phe-Gly-OtBu (Coupling 1)

This step establishes the C-terminal dipeptide while maintaining the acid-labile tBu ester.

  • Pre-activation: In a round-bottom flask, dissolve Fmoc-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous Dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) and stir for 15 minutes to form the active OBt-ester.

  • Amine Preparation: In a separate vial, suspend H-Gly-OtBu·HCl (1.05 eq) in DCM and add

    
    -Diisopropylethylamine (DIPEA) (2.2 eq) to liberate the free amine.
    
  • Coupling: Add the free amine solution dropwise to the pre-activated Fmoc-Phe-OH mixture. Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor completion via TLC (Ninhydrin stain).

  • Self-Validating Workup:

    • Wash the organic layer

      
       with 1M HCl. (Causality: Protonates and extracts unreacted H-Gly-OtBu, DIPEA, excess EDC, and the EDC-urea byproduct into the aqueous phase).
      
    • Wash

      
       with saturated aqueous NaHCO₃. (Causality: Deprotonates and extracts unreacted Fmoc-Phe-OH and HOBt).
      
    • Wash

      
       with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure Fmoc-Phe-Gly-OtBu.
      
Protocol 2: Solution-Phase Fmoc Deprotection

This step removes the N-terminal protecting group while utilizing a scavenger that enables aqueous extraction[7].

  • Deprotection: Dissolve Fmoc-Phe-Gly-OtBu in DCM (approx. 0.1 M). Add tris(2-aminoethyl)amine (TAEA) (30 eq). Stir at room temperature for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer

    
     with a 0.1 M phosphate buffer (pH 5.5) and 
    
    
    
    with brine.
    • (Causality: The pH 5.5 buffer selectively extracts the highly polar DBF-TAEA adduct and excess TAEA, leaving the uncharged H-Phe-Gly-OtBu dipeptide safely in the DCM layer).

  • Isolation: Dry the organic layer over Na₂SO₄ and concentrate. Critical Note: Proceed immediately to Protocol 3 to prevent diketopiperazine (DKP) cyclization, a known risk for free-amine dipeptide esters[7].

Protocol 3: Synthesis of Fmoc-Ala-Phe-Gly-OtBu (Coupling 2)
  • Activation & Coupling: Repeat the exact stoichiometry and procedure from Protocol 1, substituting Fmoc-Ala-OH (1.0 eq) as the carboxylic acid and utilizing the freshly prepared H-Phe-Gly-OtBu from Protocol 2 as the amine.

  • Workup: Perform the identical acid/base sequential washes described in Protocol 1 to isolate the fully protected tripeptide, Fmoc-Ala-Phe-Gly-OtBu.

Protocol 4: Global Deprotection & Final Isolation
  • N-Terminal Cleavage: Subject the protected tripeptide to the TAEA deprotection workflow (Protocol 2) to yield H-Ala-Phe-Gly-OtBu.

  • C-Terminal Cleavage: Dissolve the resulting peptide in a cleavage cocktail of TFA/DCM/Water (50:45:5 v/v/v). Stir at room temperature for 2 hours. (Causality: The strong acid cleaves the tert-butyl ester, releasing the free carboxylic acid. Water acts as a scavenger for the t-butyl cation).

  • Precipitation: Concentrate the mixture under a stream of nitrogen to roughly 10% of its original volume. Add ice-cold diethyl ether dropwise to precipitate the final peptide as a TFA salt.

  • Collection: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Dry the resulting white powder (L-Ala-L-Phe-Gly) under vacuum.

References

1.[7] Methods for Removing the Fmoc Group. Methods in Molecular Biology. URL: 2.[1] Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides. Chemical Reviews (NIH). URL: 3.[4] Epimerisation in Peptide Synthesis. PMC (NIH). URL: 4.[3] Introduction to Peptide Synthesis Methods. Bachem. URL: 5.[5] APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Global Research Online. URL: 6.[6] Working with Hazardous Chemicals - Organic Syntheses. OrgSyn. URL:

Sources

Using H-Ala-Phe-Gly-OH as an internal standard in metabolomics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Implementation of H-Ala-Phe-Gly-OH as an Exogenous Internal Standard for LC-MS Metabolomics

Executive Summary

In mass spectrometry-based metabolomics, data integrity is frequently compromised by matrix effects, ionization suppression, and retention time drifts. The use of internal standards (IS) is not merely a recommendation but a requirement for rigorous quantification.

This guide details the protocol for utilizing H-Ala-Phe-Gly-OH (Alanyl-Phenylalanyl-Glycine) as a custom exogenous internal standard. This tripeptide is selected for its distinct physicochemical properties: it combines an aliphatic residue (Alanine), an aromatic residue (Phenylalanine), and a flexible hydrophilic residue (Glycine). This unique composition allows it to elute in the "intermediate" hydrophobicity window of Reverse Phase Liquid Chromatography (RPLC), a region often populated by critical metabolites but frequently lacking in commercial standard coverage.

Chemical Profile & Technical Specifications

Before implementation, the physicochemical behavior of the standard must be understood to predict its elution and ionization.

PropertySpecification
Compound Name H-Ala-Phe-Gly-OH
Sequence Alanine - Phenylalanine - Glycine
Chemical Formula C₁₄H₁₉N₃O₄
Monoisotopic Mass 293.1376 Da
[M+H]⁺ Precursor 294.1448 m/z
pKa Values (Calc) ~3.4 (C-term), ~8.1 (N-term)
Hydrophobicity (GRAVY) Moderate (Driven by Phe side chain)
Solubility Soluble in H₂O, MeOH, ACN; sparingly soluble in pure lipids.
Stability Susceptible to proteases; requires enzyme quenching (organic solvent).

Rationale for Selection

Why use H-Ala-Phe-Gly-OH over a generic deuterated metabolite?

  • Exogenous Nature: As a synthetic tripeptide, it is absent in most mammalian biofluids (plasma, urine) unless specifically ingested, ensuring zero background interference.

  • Chromatographic Spacing: Most polar standards elute in the void volume (t₀), and lipids elute at the end. H-Ala-Phe-Gly-OH elutes in the middle of the gradient (approx. 30-50% organic phase on C18), providing a critical reference point for normalizing retention times of amino acids, small organic acids, and drug metabolites.

  • Ionization Efficiency: The N-terminal amine provides excellent ionization in ESI(+) mode, while the C-terminal carboxyl allows detection in ESI(-) mode, making it a dual-mode standard.

Experimental Protocols

Protocol A: Preparation of Standard Solutions

Objective: Create a stable stock solution free from degradation.

  • Primary Stock (1 mg/mL):

    • Weigh 1.0 mg of H-Ala-Phe-Gly-OH.

    • Dissolve in 1.0 mL of 50:50 Methanol:Water (v/v) .

    • Note: Avoid 100% water to prevent microbial growth. Avoid 100% ACN to ensure solubility of the Glycine residue.

    • Storage: Aliquot into 100 µL vials and store at -80°C. Stable for 6 months.

  • Working Internal Standard (WIS) Solution (1 µg/mL):

    • Dilute Primary Stock 1:1000 into the Extraction Solvent (e.g., 80% cold Methanol or 100% Acetonitrile).

    • Crucial: Spiking the IS directly into the extraction solvent ensures that the IS and metabolites experience the exact same extraction conditions from the moment of contact.

Protocol B: Sample Preparation & Spiking

Objective: Extract metabolites while correcting for recovery and matrix effects.

Matrix: Plasma/Serum (Example)

  • Thaw Samples: Thaw plasma on wet ice (4°C).

  • Protein Precipitation & Spiking:

    • Aliquot 100 µL of plasma into a centrifuge tube.

    • Add 400 µL of Cold Extraction Solvent containing WIS (from Protocol A).

    • Ratio: 1:4 sample-to-solvent ratio ensures protein precipitation.

  • Vortex: Vortex vigorously for 30 seconds.

  • Incubation: Incubate at -20°C for 20 minutes (improves protein precipitation).

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer supernatant to LC vials.

    • Optional: Dry down under nitrogen and reconstitute in 100 µL 5:95 ACN:Water if concentrating samples.

Protocol C: LC-MS/MS Method Setup

Objective: Detect the peptide with high sensitivity.

Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent ZORBAX), 2.1 x 100 mm, 1.8 µm. Mobile Phase A: Water + 0.1% Formic Acid.[1] Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

MRM Transitions (ESI Positive Mode): The precursor is 294.1 m/z . We monitor specific fragments:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Origin
Quantifier 294.1120.1 20-25Phenylalanine Immonium Ion
Qualifier 1 294.1147.1 15-20y2 Ion (Phe-Gly)
Qualifier 2 294.1203.1 10-15b2 Ion (Ala-Phe)

Note: Optimize Collision Energy (CE) on your specific instrument using a ramp from 10 to 40 eV.

Workflow Visualization

The following diagram illustrates the critical decision points where the Internal Standard (IS) corrects for experimental error.

MetabolomicsWorkflow cluster_correction Correction Logic Sample Biological Sample (Plasma/Urine) Precipitation Protein Precipitation & Vortex Sample->Precipitation Extraction Extraction Solvent (Contains H-Ala-Phe-Gly-OH) Extraction->Precipitation Spiked Here (Corrects Recovery) Centrifuge Centrifugation (14,000 x g) Precipitation->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataProcessing Data Processing (Normalization) LCMS->DataProcessing Logic1 IS corrects for: 1. Pipetting errors 2. Extraction efficiency 3. Ion suppression DataProcessing->Logic1

Figure 1: Metabolomics workflow highlighting the strategic introduction of the Internal Standard to correct for upstream variability.

Data Normalization & Validation

Normalization Formula

To correct for matrix effects and injection variability, calculate the Response Ratio (RR) for every metabolite (


) in every sample (

):


Where


 is the peak area of H-Ala-Phe-Gly-OH in that specific sample.
Validation Steps (Self-Validating System)

Before running your full cohort, perform these three checks:

  • Retention Time Stability:

    • Inject the standard 10 times.

    • Requirement: RT shift < 0.1 minutes.

    • Significance: If RT shifts, your column is not equilibrated, or the mobile phase pH is incorrect.

  • Matrix Effect (ME) Quantification:

    • Compare the Area of IS in Solvent (

      
      ) vs. Post-Extraction Spiked Matrix  (
      
      
      
      ).
    • Acceptance: ME between -20% and +20% is ideal. If ME < -50% (strong suppression), co-eluting lipids are interfering. Adjust the gradient to move the peptide away from the suppression zone.

  • Linearity:

    • Spike IS into matrix at 5 concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

    • Requirement:

      
      . This proves the peptide does not dimerize or saturate the detector at working concentrations.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Double Peaks Isomerization or Column OverloadH-Ala-Phe-Gly-OH is chiral. Ensure L-isomers are used. Lower injection volume.
Low Signal Intensity Ion SuppressionThe peptide is eluting with phospholipids. Change gradient slope to shift RT.
Signal Degradation Protease ActivityEnsure plasma samples are kept on ice and extraction solvent (ACN/MeOH) is added immediately.
RT Drift pH FluctuationCheck Mobile Phase A (Water + 0.1% FA). Formic acid is volatile; refresh daily.

References

  • Broadhurst, D., et al. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied to clinical metabolic profiling. Metabolomics. Link

  • Styczynski, M. P., et al. (2007). Systematic identification of conservative metabolites in GC-MS metabolomics for normalization. Analytical Chemistry. Link

  • Bennett, B. D., et al. (2008). Absolute quantitation of intracellular metabolite concentrations by microbial metabolomics. Nature Protocols. Link

  • Hennion, M. C. (1999). Solid-phase extraction: method development, sorbents, and coupling with liquid chromatography. Journal of Chromatography A. Link

Sources

Application Note: High-Efficiency Preparative RP-HPLC Purification of the Synthetic Tripeptide Ala-Phe-Gly

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chromatographic Rationale

The synthesis of the tripeptide Alanine-Phenylalanine-Glycine (Ala-Phe-Gly or AFG) via solid-phase peptide synthesis (SPPS) inevitably yields a crude mixture. This mixture contains the target peptide alongside structurally similar impurities, including incomplete deprotection variants, deletion sequences (e.g., Ala-Gly or Phe-Gly), and truncated by-products. To achieve >95% purity required for downstream therapeutic or structural assays, Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard[1].

Preparative RP-HPLC isolates and collects high-purity target compounds by scaling up analytical separations[2]. For Ala-Phe-Gly, the separation causality relies heavily on the manipulation of the mobile phase pH. Because amino acids are amphoteric, the peptide possesses a basic N-terminal amine and an acidic C-terminal carboxyl group. By utilizing 0.1% Trifluoroacetic acid (TFA) as a mobile phase additive, the pH is lowered to approximately 2.0. At this pH, the C-terminal carboxyl group is protonated (neutralized), while the N-terminal amine becomes positively charged. The hydrophobic trifluoroacetate anion forms an ion-pair with the positively charged amine, masking the charge and significantly increasing the peptide's overall hydrophobicity. This promotes optimal partitioning into the non-polar C18 stationary phase, eliminating secondary interactions and preventing peak tailing[3].

System Workflows & Mechanistic Pathways

To ensure a highly reproducible and self-validating purification process, the workflow must bridge analytical screening, mathematical scale-up, and continuous quality control feedback[4].

PrepWorkflow N1 1. Crude Ala-Phe-Gly Synthesis N2 2. Analytical RP-HPLC Screening N1->N2 N3 3. Linear Scale-Up Calculations N2->N3 N4 4. Preparative RP-HPLC Fractionation N3->N4 N5 5. Fraction QC & Lyophilization N4->N5 N5->N2 Feedback Loop (If Purity <95%)

Fig 1: Self-validating analytical-to-preparative scale-up workflow for synthetic peptide purification.

IonPairing A Amphoteric AFG (Net Charge > 0) B 0.1% TFA Mobile Phase (pH ~ 2.0) A->B Protonation C Ion-Paired AFG Complex (Masked Charge) B->C Ion-Pairing D C18 Stationary Phase (Maximized Retention) C->D Hydrophobic Partitioning

Fig 2: Mechanism of TFA ion-pairing for enhanced C18 retention of Ala-Phe-Gly.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system: the analytical data dictates the preparative parameters, and the preparative outputs are re-verified by the analytical system before final product pooling.

Phase 1: Analytical Method Development & Screening

Causality: A broad gradient is first used to determine the exact elution point of the target peptide. This prevents blind preparative runs that waste valuable crude sample.

  • Sample Preparation: Dissolve crude Ala-Phe-Gly at 2 mg/mL in 5% Acetonitrile (ACN) / 95% Water containing 0.1% TFA. Filter through a 0.22 µm PTFE syringe filter.

  • System Setup: Equip an analytical HPLC with a C18 column (4.6 mm ID × 150 mm, 5 µm).

  • Mobile Phases:

    • Solvent A: 0.1% TFA in HPLC-grade Water.

    • Solvent B: 0.1% TFA in HPLC-grade ACN.

  • Screening Gradient: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 214 nm (peptide amide backbone) and 254 nm (Phenylalanine aromatic ring). The dual-wavelength ratio provides an orthogonal check; impurities lacking the Phe residue will show a drastically different 214/254 ratio.

  • Calculation: Identify the AFG peak (typically via LC-MS confirmation). Calculate the exact %B at which the peptide elutes (e.g., assuming elution at 32% B).

Phase 2: Focused Gradient Design & Scale-Up Mathematics

Causality: To separate closely eluting structural analogs (like Ala-Gly), a "focused" or "slow" gradient must be designed around the elution point of the target peptide[1][4].

  • Focused Gradient Design: Establish a starting condition 10% below the elution point (e.g., 22% B). Run a shallow gradient (0.2% to 0.5% B/min) up to 10% above the elution point (e.g., 42% B).

  • Scale-Up Calculation: To maintain identical chromatographic linear velocity and retention times on the preparative column, scale the flow rate and injection volume using the Scale Factor (SF), derived from the square of the column radii[4].

    • Formula:

      
      
      
    • Example: For a 21.2 mm prep column and a 4.6 mm analytical column,

      
      .
      
Phase 3: Preparative Purification Execution
  • System Setup: Equip the preparative HPLC with a matching C18 preparative column (21.2 mm ID × 150 mm, 5 µm).

  • Sample Loading: Dissolve 50 mg of crude AFG in 2.5 mL of starting mobile phase (22% B).

  • Execution: Inject the sample at the scaled flow rate (21.2 mL/min). Initiate the focused gradient (See Table 2).

  • Fraction Collection: Trigger automated fraction collection based on the UV slope at 214 nm. Collect fractions in clean glass tubes.

Phase 4: Fraction Re-Analysis & Lyophilization (Quality Control)

Causality: Preparative peaks can suffer from band broadening and overlap at the edges. Re-analyzing fractions ensures that only the pure core of the peak is pooled, validating the entire workflow.

  • QC Injection: Inject 10 µL of each collected fraction back onto the analytical HPLC using the original Phase 1 screening method.

  • Pooling: Integrate the peaks. Pool only the fractions demonstrating >95% peak area purity for Ala-Phe-Gly.

  • Lyophilization: Freeze the pooled fractions at -80°C and lyophilize for 48 hours to sublimate the water, ACN, and volatile TFA, yielding the purified Ala-Phe-Gly as a white TFA-salt powder.

Data Presentation

Table 1: Linear Scale-Up Parameters (Analytical to Preparative) Scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column ensures predictable retention times and resolution[4].

ParameterAnalytical Column (4.6 x 150 mm)Preparative Column (21.2 x 150 mm)Scaling Rationale
Internal Diameter (ID) 4.6 mm21.2 mmDetermines the Scale Factor (SF = 21.24)
Flow Rate 1.0 mL/min21.2 mL/min

(Maintains linear velocity)
Injection Volume 20 µL425 µL (up to 2.5 mL max)

(Maintains mass load ratio)
Detection Path Length 10 mm (Standard Flow Cell)0.3 mm (Prep Flow Cell)Prevents detector saturation at high concentrations

Table 2: Focused Gradient Method for AFG Purification Designed for an AFG target eluting at approximately 32% B during the initial screening.

Time (min)% Mobile Phase A (0.1% TFA / H₂O)% Mobile Phase B (0.1% TFA / ACN)Chromatographic Phase
0.078%22%Isocratic hold (System delay volume mimic)
3.078%22%Sample loading and desalting
23.058%42%Focused Elution Gradient (1% B per minute)
24.05%95%Column Wash (Elute highly hydrophobic impurities)
28.05%95%Isocratic Wash Hold
29.078%22%Return to initial conditions
35.078%22%Column Re-equilibration

References

  • Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. 3

  • National Institutes of Health (PMC). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters. 1

  • Agilent Technologies. What is Preparative HPLC | Find Your Purification HPLC System.2

  • Waters Corporation. Peptide Isolation Using the Prep 150 LC System. 4

Sources

Application Note: Covalent Conjugation of H-Ala-Phe-Gly-OH to Carboxylated Nanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for covalently attaching the tripeptide H-Ala-Phe-Gly-OH (Alanyl-Phenylalanyl-Glycine) to carboxylated nanoparticles (NPs). This specific peptide sequence is of significant interest in supramolecular chemistry due to the presence of Phenylalanine (Phe), which drives self-assembly via


 stacking, and Glycine (Gly), which provides steric flexibility.

The method utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to activate surface carboxyl groups, creating a stable amine-reactive ester.[1] This intermediate reacts with the N-terminal primary amine (


) of the peptide to form a stable amide bond. This approach is preferred over adsorption as it prevents desorption in complex biological media.

Scientific Rationale & Mechanism

The Molecule: H-Ala-Phe-Gly-OH
  • N-Terminus (H-): The primary conjugation site. At physiological pH (7.4), this exists in equilibrium between protonated (

    
    ) and deprotonated (
    
    
    
    ) states. Only the deprotonated form is nucleophilic enough to attack the NHS-ester.
  • Residues:

    • Ala (Alanine): Small, non-polar spacer.

    • Phe (Phenylalanine): Hydrophobic core; essential for hydrophobic interaction studies.

    • Gly (Glycine): C-terminal spacer providing rotational freedom.

  • C-Terminus (-OH): A free carboxylic acid. Note that this group can compete for activation if the peptide is added during the EDC step. Therefore, a two-step protocol (activate NP first, wash, then add peptide) is strictly required to prevent peptide-peptide polymerization.

Reaction Mechanism
  • Activation: EDC reacts with the NP's carboxyl group to form an unstable O-acylisourea intermediate.

  • Stabilization: Sulfo-NHS displaces the O-acylisourea, forming a semi-stable Sulfo-NHS ester. This ester is resistant to hydrolysis but highly reactive toward amines.

  • Conjugation: The N-terminal amine of H-Ala-Phe-Gly-OH attacks the carbonyl of the NHS ester, releasing Sulfo-NHS and forming a zero-length amide bond.

Materials & Reagents

ReagentSpecificationPurpose
Nanoparticles Carboxyl-functionalized (AuNP-COOH or PLGA-COOH)Scaffold for conjugation.
Peptide H-Ala-Phe-Gly-OH (MW: ~293.3 g/mol )Ligand. Purity >95% recommended.
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HClCarboxyl activator. Hygroscopic - store at -20°C.
Sulfo-NHS N-hydroxysulfosuccinimideStabilizing agent.[1] Increases efficiency >10-fold over NHS.
Activation Buffer 50 mM MES, pH 6.0Acidic pH prevents EDC hydrolysis but allows activation.
Coupling Buffer 1X PBS, pH 7.2 - 7.4Physiological pH ensures peptide solubility and amine reactivity.
Quenching Buffer 1M Glycine or Ethanolamine, pH 7.4Deactivates remaining NHS esters.

Experimental Workflow (Visualization)

The following diagram illustrates the critical path for the two-step conjugation process.

ConjugationProtocol cluster_0 Critical Control Point: Remove Excess EDC NP NP-COOH (Carboxylated Nanoparticle) Inter Activated Semi-Stable NHS-Ester Intermediate NP->Inter Activation (pH 6.0 MES) EDC EDC + Sulfo-NHS (Activation Agents) EDC->Inter Wash Purification Step (Remove excess EDC) Inter->Wash Centrifugation/Filter Conjugate NP-Amide-Peptide (Final Conjugate) Wash->Conjugate Nucleophilic Attack (pH 7.4 PBS) Peptide H-Ala-Phe-Gly-OH (Peptide Ligand) Peptide->Conjugate

Caption: Workflow for two-step EDC/Sulfo-NHS conjugation. The purification step (grey) is critical to prevent EDC from activating the C-terminus of the free peptide.

Detailed Protocol

Phase 1: Preparation
  • Equilibration: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent condensation (water hydrolyzes EDC).

  • Peptide Stock: Dissolve H-Ala-Phe-Gly-OH in Coupling Buffer (PBS) to a concentration of 1 mg/mL.

    • Note: If the peptide is stubborn due to the hydrophobic Phenylalanine, add DMSO dropwise (max 5% v/v).

  • NP Washing: Wash 1 mL of NP stock solution (e.g., OD 50 for AuNPs) into Activation Buffer (MES, pH 6.0) using a centrifugal filter (Amicon Ultra) or centrifugation (speed depends on NP size, e.g., 12,000 xg for 20nm AuNPs). Resuspend in 500 µL MES.

Phase 2: Activation
  • Reagent Prep: Immediately before use, prepare:

    • EDC Solution: 10 mg/mL in MES buffer.

    • Sulfo-NHS Solution: 10 mg/mL in MES buffer.

  • Reaction: Add 50 µL of EDC and 50 µL of Sulfo-NHS to the 500 µL NP suspension.

  • Incubation: Incubate for 15–30 minutes at room temperature with gentle rotation. Do not vortex vigorously.

  • Purification (Critical): Centrifuge the NPs to pellet them. Remove the supernatant (containing unreacted EDC). Resuspend the pellet in Coupling Buffer (PBS, pH 7.4) .

    • Why? Removing excess EDC prevents it from activating the C-terminal carboxyl group of the peptide in the next step, which would cause peptide oligomerization.

Phase 3: Conjugation
  • Mixing: Immediately add the calculated volume of Peptide Stock to the activated NPs.

    • Ratio: Aim for a 10:1 to 50:1 molar excess of peptide to NP surface carboxyl groups to ensure saturation.

  • Incubation: Incubate for 2–4 hours at room temperature under constant rotation.

  • Quenching: Add 50 µL of Quenching Buffer (1M Glycine) and incubate for 30 minutes to block any remaining active esters.

Phase 4: Final Purification
  • Washing: Centrifuge and resuspend in storage buffer (e.g., PBS or water) 3 times to remove unbound peptide.

  • Storage: Store at 4°C. Do not freeze conjugated AuNPs as they may irreversibly aggregate.

Quality Control & Characterization

To validate the protocol, you must observe changes in the physicochemical properties of the nanoparticle.[2]

MethodExpected ResultInterpretation
Zeta Potential (

)
Positive Shift (e.g., -40 mV

-20 mV)
The anionic carboxyl surface is replaced by the zwitterionic peptide. The net charge becomes less negative due to the neutralization of -COO

groups and the presence of the peptide backbone.
DLS (Size) Increase (2–5 nm)Hydrodynamic diameter increases slightly due to the peptide layer. Large increases (>50 nm) indicate aggregation.
FTIR Spectroscopy Amide I & II Bands Appearance of peaks at ~1650 cm

(Amide I, C=O stretch) and ~1540 cm

(Amide II, N-H bend) confirms the presence of the peptide bond.
UV-Vis (AuNPs) LSPR Shift (2–5 nm Red Shift)A slight shift in the Localized Surface Plasmon Resonance peak (e.g., 520 nm

523 nm) indicates a change in the local refractive index at the NP surface.

Troubleshooting Guide

  • Issue: Aggregation during activation.

    • Cause: Loss of surface charge (neutralization of COO-) causes instability.

    • Solution: Reduce EDC concentration or add 0.05% Tween-20 to the buffer.

  • Issue: No shift in Zeta Potential.

    • Cause: Hydrolysis of NHS ester before peptide addition.

    • Solution: Work faster between the wash step (Step 7) and peptide addition (Step 8). Ensure PBS pH is not > 8.0.

  • Issue: Peptide precipitation.

    • Cause: H-Ala-Phe-Gly-OH hydrophobicity.

    • Solution: Ensure the peptide stock is fully dissolved. Use a small amount of DMSO or DMF if necessary.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (The definitive guide on EDC/NHS chemistry).
  • Bartczak, D., & Kanaras, A. G. (2011). Preparation of Peptide-Functionalized Gold Nanoparticles Using One Pot EDC/Sulfo-NHS Coupling. Langmuir, 27(16), 10119-10123. Link

  • Cytodiagnostics. (n.d.). Covalent Conjugation of Proteins to Carboxylated Gold Nanoparticles. Link

  • PubChem. (2025).[3][4] H-Ala-Phe-Gly-OH Compound Summary. National Library of Medicine.[3] Link[3]

  • Frontiers in Bioengineering and Biotechnology. (2019). Peptide Functionalization of Gold Nanoparticles for the Detection of Carcinoembryonic Antigen. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting H-Ala-Phe-Gly-OH Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the reconstitution of short, hydrophobic-containing peptides. While it is a general rule of thumb that peptides shorter than five residues readily dissolve in aqueous solutions, the specific amino acid composition heavily dictates the actual physicochemical behavior[1].

The tripeptide H-Ala-Phe-Gly-OH (Alanine-Phenylalanine-Glycine) is a classic example of a short sequence that frequently exhibits poor wetting, aggregation, and insolubility in standard physiological buffers like PBS (pH 7.4). This guide is designed to explain the mechanistic causes of these solubility issues and provide self-validating, step-by-step protocols to overcome them.

Part 1: Physicochemical Profiling of H-Ala-Phe-Gly-OH

To understand how to dissolve a peptide, we must first understand why it resists dissolution. Solubility is governed by the peptide's isoelectric point (pI), overall net charge, and the hydrophobicity of its constituent side chains[2].

Table 1: Physicochemical Properties Dictating Solubility

PropertyValue / CharacteristicMechanistic Impact on Solubility
Molecular Weight 293.32 g/mol [3]Small size generally favors dissolution, but is overridden by hydrophobicity.
Sequence Nature Ala (Hydrophobic), Phe (Highly Hydrophobic), Gly (Neutral)The bulky aromatic ring of Phenylalanine (Phe) promotes

stacking and hydrophobic aggregation in water[4].
Isoelectric Point (pI) ~5.9At pH levels near 5.9, the peptide exists as a zwitterion with a net charge of zero, minimizing electrostatic repulsion and causing precipitation.
Net Charge at pH 7.4 ~0In standard biological buffers, the N-terminus is protonated (

) and C-terminus is deprotonated (

). Lack of net charge drastically reduces aqueous solubility[5].
Part 2: Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does my H-Ala-Phe-Gly-OH powder float on top of my PBS buffer and refuse to dissolve? A: This is a classic manifestation of the hydrophobic effect. The non-polar side chains of Alanine and Phenylalanine repel water, leading to poor surface wetting. Furthermore, at pH 7.4, the peptide is dangerously close to its isoelectric point (pI ~5.9). Without a net positive or negative charge to create electrostatic repulsion between the peptide molecules, they self-associate and precipitate[5].

Q2: I cannot use organic solvents in my cell-based assay. How can I force this peptide into an aqueous solution? A: You must utilize a "pH-shift" strategy. By shifting the pH of your primary solvent away from the peptide's pI, you induce a net charge. For H-Ala-Phe-Gly-OH, adding a weak acid like 10% to 30% Acetic Acid will protonate the C-terminal carboxyl group (





). The N-terminus remains positively charged (

), giving the molecule a net +1 charge, which significantly enhances aqueous solubility[6]. Once dissolved, you can dilute it into your final assay buffer, provided the final concentration is below the peptide's aggregation threshold.

Q3: My peptide still looks cloudy after adjusting the pH. Can I just centrifuge it and use the supernatant? A: Absolutely not. This is a critical error that compromises experimental integrity. If the solution is cloudy, the peptide is only in suspension, not solution. Centrifuging will pellet the undissolved peptide, meaning the concentration of the supernatant will be completely unknown and highly variable[4]. You must achieve a crystal-clear solution. If pH shifting fails, you must transition to a co-solvent strategy using DMSO.

Q4: Does heating or sonication actually help, or does it damage the peptide? A: Short peptides like Ala-Phe-Gly are highly stable and lack complex tertiary structures that can denature. Brief sonication (water bath, 3 x 10-second bursts) provides the kinetic energy required to break apart hydrophobic aggregates[4]. Gentle warming (up to 40°C) increases the thermodynamic solubility limit. Both are safe and highly recommended physical aids[6].

Part 3: Standard Operating Procedures (SOPs) for Solubilization

Below are the self-validating protocols for solubilizing H-Ala-Phe-Gly-OH. Always test solubility on a small aliquot (e.g., 1 mg) before committing your entire batch[7].

Protocol A: The Aqueous pH-Shift Method (Organic Solvent-Free)

Use this method if your downstream application is highly sensitive to organic solvents.

  • Equilibration: Allow the lyophilized peptide vial to reach room temperature in a desiccator to prevent condensation from introducing unmeasured moisture.

  • Initial Wetting: Add sterile, deionized water to achieve a concentration of 1-2 mg/mL. Vortex gently.

  • Acidification: If the peptide remains insoluble (cloudy/particulate), add 10% (v/v) aqueous Acetic Acid dropwise.

  • Physical Disruption: Place the vial in a bath sonicator for 3 cycles of 10 seconds each, chilling on ice between cycles to prevent excessive heat buildup[4].

  • Validation: Hold the vial up to a light source. The solution must be 100% transparent.

  • Dilution: Once fully dissolved, slowly dilute the stock solution into your final working buffer (e.g., PBS). Note: If the peptide crashes out upon dilution into PBS, the working concentration exceeds the solubility limit at pH 7.4, and Protocol B must be used.

Protocol B: The Co-Solvent Solubilization Method (Recommended)

Use this method for reliable, high-concentration stock solutions.

  • Primary Dissolution: Dissolve the lyophilized peptide powder in 100% molecular-biology grade DMSO to create a highly concentrated stock (e.g., 100x or 1000x your final desired concentration). DMSO effectively disrupts the

    
     stacking of the Phenylalanine residues[8].
    
  • Agitation: Vortex and sonicate briefly until the solution is completely clear.

  • Rapid Dilution: While vigorously vortexing your target aqueous buffer, add the DMSO-peptide stock dropwise. Causality note: Rapid mixing prevents localized high concentrations of the peptide from nucleating and forming precipitates as the solvent polarity changes.

  • Final Check: Ensure the final DMSO concentration is ≤1% (v/v) to avoid cytotoxicity in biological assays[1].

Part 4: Solubilization Workflow Visualization

G Start Lyophilized H-Ala-Phe-Gly-OH TestAq Test in Sterile H2O (Small Aliquot) Start->TestAq IsSoluble1 Clear Solution? TestAq->IsSoluble1 pHShift pH Shift Strategy (Add 10% AcOH) IsSoluble1->pHShift No Dilute Dilute into Aqueous Buffer IsSoluble1->Dilute Yes IsSoluble2 Clear Solution? pHShift->IsSoluble2 CoSolvent Co-Solvent Strategy (Dissolve in DMSO) IsSoluble2->CoSolvent No IsSoluble2->Dilute Yes CoSolvent->Dilute Success Fully Solubilized Peptide Solution Dilute->Success

Decision tree for solubilizing H-Ala-Phe-Gly-OH based on physicochemical properties.

References

Sources

Troubleshooting low yield in H-Ala-Phe-Gly-OH synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific challenges in synthesizing the tripeptide H-Ala-Phe-Gly-OH . While short peptides often appear deceptively simple, this specific sequence contains a "hidden trap" responsible for catastrophic yield losses: Diketopiperazine (DKP) formation.

Case ID: TRB-APG-001 Topic: Low Yield / Missing Product in Tripeptide Synthesis Severity: High (Process Failure) Applicable Chemistry: Fmoc-SPPS (Solid Phase Peptide Synthesis)

The Core Diagnosis: The "Silent Killer"

If your yield is near zero or you are recovering a truncated product, the most likely cause is Diketopiperazine (DKP) formation .

The Mechanism: In the sequence H-Ala-Phe-Gly-OH , the critical failure occurs at the dipeptide stage (H-Phe-Gly-Resin ).

  • After deprotecting the Fmoc group from Phenylalanine, you have a free amine at the N-terminus.[1]

  • Because Glycine (at the C-terminus) has no side chain, it is extremely flexible.[2]

  • The free amine of Phe back-bites the ester linkage holding Gly to the resin.

  • This forms a cyclic dipeptide (cyclo-Phe-Gly), which cleaves itself from the resin and washes away.

  • Result: The resin is empty before you even couple Alanine.

Visualizing the Failure (DKP Mechanism)

DKP_Mechanism Figure 1: Mechanism of DKP formation leading to premature cleavage of Phe-Gly from the resin. Step1 Fmoc-Phe-Gly-Resin (Protected Dipeptide) Step2 H-Phe-Gly-Resin (Free Amine Exposed) Step1->Step2 Fmoc Removal (Piperidine) Step3 Nucleophilic Attack (Back-biting) Step2->Step3 Conformational Flexibility Result Cyclo(Phe-Gly) + HO-Resin (Peptide Lost) Step3->Result Cyclization & Cleavage

Troubleshooting Decision Tree (Triage)

Before changing your protocol, confirm the diagnosis using this logic flow.

Troubleshooting_Tree Figure 2: Diagnostic workflow to identify the root cause of yield loss. Start Low Yield Observed CheckResin Q1: Which Resin did you use? Start->CheckResin Wang Wang Resin (Benzyl Ester) CheckResin->Wang Standard CTC 2-CTC Resin (Trityl Linker) CheckResin->CTC Optimized DKP_Risk High Probability of DKP Formation Wang->DKP_Risk Coupling_Issue Investigate Coupling or Precipitation CTC->Coupling_Issue Test Action: Perform Kaiser Test after Phe Deprotection DKP_Risk->Test Verification

Corrective Protocols

Protocol A: The "Gold Standard" Fix (Recommended)

Change the Resin. The most effective solution is to switch from Wang resin to 2-Chlorotrityl Chloride (2-CTC) Resin . The extreme steric bulk of the trityl group physically prevents the Phenylalanine amine from attacking the ester linkage.

ParameterStandard (Failing)Optimized (High Yield)
Resin Wang Resin2-Chlorotrityl Chloride (2-CTC)
Loading StandardLow Loading (< 0.6 mmol/g) recommended
Base PiperidinePiperidine (Safe with 2-CTC)
Temp Room Temp / HeatedStrictly Room Temp for Phe deprotection

Step-by-Step Implementation:

  • Loading Glycine: React Fmoc-Gly-OH with 2-CTC resin using DIPEA in DCM (1.5 hrs).

  • Capping: Cap unreacted chlorides with Methanol (MeOH) for 20 mins. Crucial to prevent side reactions.

  • Elongation: Proceed with standard Fmoc deprotection and coupling for Phe and Ala.

  • Cleavage: Use mild acid (1% TFA in DCM) if you want the protected peptide, or standard 95% TFA if you want the fully deprotected H-Ala-Phe-Gly-OH.

Protocol B: The "Speed Coupling" (If you must use Wang Resin)

If you cannot change resins, you must outrun the side reaction.

  • Deprotect Phe Quickly: Shorten piperidine exposure (e.g., 2 x 3 mins instead of 2 x 10 mins).

  • Wash Rapidly: Do not let the H-Phe-Gly-Wang resin sit in DMF.

  • In-Situ Activation: Have the next amino acid (Fmoc-Ala-OH) activated and ready before you finish washing the resin.

  • Pour Immediately: Add the activated Ala solution the second the wash is finished.

    • Theory: You are forcing the amine to react with the incoming Alanine (intermolecular) faster than it can react with the resin linker (intramolecular).

FAQ: Specific Observations

Q: I see a peak with Mass [M-129] in my LC-MS. What is it? A: This confirms DKP formation.[3][4] The mass loss corresponds to the cleavage of the Phe-Gly dipeptide. You are likely seeing the acetylated or capped resin fragments, or if you coupled Ala, you might see just Ala or Ala-Gly artifacts depending on exactly when the cleavage occurred.

Q: My crude product is water-soluble and I lost it during ether precipitation. A: H-Ala-Phe-Gly-OH is a short peptide. While Phenylalanine is hydrophobic, the free N-terminal amine and C-terminal acid make the molecule zwitterionic and potentially polar.

  • Fix: Do not rely solely on ether precipitation. Rotovap the TFA to an oil, add cold ether to triturate, but if no solid forms, dissolve in water/acetonitrile and lyophilize directly.

Q: Can I use Liquid Phase Peptide Synthesis (LPPS) instead? A: Yes. For a tripeptide, LPPS is highly scalable and avoids the resin-cleavage DKP issue entirely. You would typically use a C-terminal protecting group (e.g., Gly-OBzl) and couple Boc-Phe or Fmoc-Phe in solution. However, for research scale (<1g), switching to 2-CTC resin is faster than optimizing an LPPS route.

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][2][3][5][6][7][8][9] Journal of the American Chemical Society, 94(9), 3102–3106.

  • Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946. (Establishes 2-CTC as the solution for C-terminal racemization and DKP).

  • BenchChem Technical Support. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis.

  • Steinauer, R., et al. (1989). DKP formation in SPPS of Phe-Gly sequences. International Journal of Peptide and Protein Research.

Sources

Preventing racemization during Ala-Phe-Gly peptide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Peptide Synthesis Technical Support Center Topic: Minimizing Racemization in Ala-Phe-Gly Sequences Ticket ID: #Phe-Rac-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Phe-Gly" Challenge

Welcome to the technical support center. You are likely accessing this guide because you have observed split peaks in your HPLC chromatogram (indicating diastereomers) or are planning a synthesis involving the Ala-Phe-Gly triad.

While Glycine (Gly) itself is achiral and cannot racemize, the coupling of Phenylalanine (Phe) to Glycine is a notorious "racemization trap" in peptide chemistry. Phenylalanine is highly susceptible to oxazolone (azlactone) formation during carboxyl activation due to the electron-withdrawing nature of its benzyl side chain. This risk is exacerbated if you are performing a segment condensation (coupling Fmoc-Ala-Phe-OH to H-Gly-Resin) or using aggressive heating/base conditions during stepwise synthesis.

This guide provides the mechanistic understanding, reagent selection strategies, and validated protocols to maintain chiral integrity.

Module 1: The Mechanism of Failure

To prevent racemization, you must understand how it occurs. It is rarely a random event; it is a chemical reaction competing with your acylation.

The Oxazolone Pathway: When the carboxyl group of Phe is activated (e.g., by HATU or DIC), the carbonyl oxygen of the preceding amide bond (the Ala-Phe amide bond in a fragment, or the Fmoc-carbamate in stepwise) can attack the activated carbonyl. This forms a 5-membered ring called an oxazolone .[1]

  • Why Phe? The benzyl side chain stabilizes the intermediate.

  • The Result: The C-alpha proton of the oxazolone is highly acidic. Weak bases can deprotonate it, leading to a planar enolate. Reprotonation occurs non-stereoselectively, resulting in a mix of L-Phe and D-Phe.

Phe_Racemization cluster_0 Critical Competition Activated Activated Phe (O-Acylisourea/Ester) Oxazolone Oxazolone (Azlactone Ring) Activated->Oxazolone Intramolecular Attack Product_L L-Phe-Gly (Desired) Activated->Product_L Fast Coupling (Glycine Attack) Enolate Planar Enolate (Chirality Lost) Oxazolone->Enolate Base (DIPEA) Removes H+ Oxazolone->Product_L Ring Opening Product_D D-Phe-Gly (Impurity) Oxazolone->Product_D Ring Opening (Slow) Enolate->Oxazolone Reprotonation

Figure 1: The competition between direct coupling (Green) and the base-catalyzed oxazolone pathway (Red). Speed is your ally; base is your enemy.

Module 2: Reagent Selection & Strategy

The choice of coupling reagents is the single most controllable variable. We categorize reagents based on their "Racemization Suppression Potential" (RSP).

Comparative Reagent Data
Reagent SystemActivation TypeRacemization RiskRecommendation
DIC / Oxyma Pure Carbodiimide / OximeVery Low Gold Standard. The safest choice for Phe activation [1, 2].
COMU / Oxyma Uronium / OximeLowExcellent alternative. Requires base (collidine preferred) [3].[1]
HATU / HOAt / DIPEA Guanidinium / TriazoleModerateHigh risk if base is excessive. Use only for difficult sequences.
HBTU / HOBt / DIPEA Guanidinium / TriazoleModerate-HighLegacy method. Avoid for sensitive C-term Phe couplings.
PyBOP / DIPEA PhosphoniumHighAvoid unless necessary.
The "Base" Problem

Standard bases like DIPEA (Diisopropylethylamine) are strong enough to deprotonate the oxazolone intermediate.

  • Solution: Switch to 2,4,6-Collidine (TMP) . It is a weaker, sterically hindered base that is sufficient to drive the coupling but less efficient at abstracting the alpha-proton [4].

Module 3: Troubleshooting & FAQs

Q1: I am seeing a "doublet" peak in my HPLC after synthesizing Ala-Phe-Gly. What happened? Diagnosis: You have likely created diastereomers: L-Ala-L-Phe-Gly (Target) and L-Ala-D-Phe-Gly (Impurity). Root Cause:

  • High Temperature: Did you heat the coupling >50°C? Phe racemizes rapidly under microwave irradiation.

  • Pre-activation: Did you mix the reagents (Fmoc-Phe-OH + HATU + DIPEA) and let them sit before adding to the resin? This maximizes oxazolone formation time. Fix: Use the In-situ Activation Protocol (see below) and limit temperature to 40°C max for this specific step.

Q2: I need to couple the fragment Fmoc-Ala-Phe-OH to H-Gly-Resin. How do I do this without racemization? Answer: This is the highest-risk scenario (Segment Condensation). The urethane (Fmoc) group is far away, so it cannot prevent oxazolone formation effectively. Protocol:

  • Use DIC / Oxyma Pure (Base-free conditions preferred).[1]

  • If base is required for solubility, use Collidine (not DIPEA).

  • Use a solvent with low dielectric constant if possible (DCM/DMF mix), as polar solvents stabilize the ionic transition state of racemization [5].

Q3: Can I use HOBt instead of Oxyma? Answer: You can, but Oxyma Pure is superior. Studies by El-Faham and Albericio have demonstrated that Oxyma/DIC shows lower racemization rates than HOBt/DIC and is safer (non-explosive) [1, 6].[2]

Module 4: Validated Protocols

Protocol A: The "Safe" Stepwise Coupling (Fmoc-Phe-OH to Gly-Resin)

Use this for standard Solid Phase Peptide Synthesis (SPPS).

  • Resin Prep: Ensure H-Gly-Resin is swelled (DMF, 30 min) and Fmoc-deprotected.

  • Reagent Prep (0.1 mmol scale):

    • Fmoc-Phe-OH (3 eq, 0.3 mmol)

    • Oxyma Pure (3 eq, 0.3 mmol)

    • DIC (3 eq, 0.3 mmol)

  • Execution:

    • Dissolve Amino Acid and Oxyma in minimal DMF.

    • Add DIC immediately before adding to the resin (minimize pre-activation time to < 2 mins).

    • Do NOT add base (DIPEA/NMM). DIC/Oxyma works efficiently without tertiary amines, eliminating the primary catalyst for racemization.

  • Reaction: Shake at Room Temperature for 60 minutes. Do not heat.

Protocol B: The "High Risk" Fragment Coupling (Fmoc-Ala-Phe-OH to Gly-Resin)

Use this if you must couple a fragment ending in Phe.

  • Reagent Prep:

    • Fragment: Fmoc-Ala-Phe-OH (1.0 - 1.2 eq)

    • Coupling Reagent: DIC (1.0 eq) + HOAt or Oxyma (1.0 eq).

  • Solvent: 1:1 DMF/DCM (Dichloromethane reduces racemization rates compared to pure DMF).

  • Execution:

    • Dissolve fragment and additive (HOAt/Oxyma).[1]

    • Cool the solution to 0°C on ice.

    • Add DIC.[1][2][3][4][5]

    • Add to resin immediately.

  • Reaction: Allow to react at 0°C for 1 hour, then warm to Room Temp for 2-4 hours.

Decision Logic: Selecting Your Workflow

Use this logic flow to determine the safest path for your specific experiment.

Decision_Tree Start Start: Ala-Phe-Gly Synthesis Method Method? Start->Method Stepwise Stepwise SPPS (Fmoc-Phe + Gly-Resin) Method->Stepwise Fragment Fragment Condensation (Fmoc-Ala-Phe-OH + Gly) Method->Fragment Stepwise_Action Use DIC / Oxyma NO BASE Max Temp 40°C Stepwise->Stepwise_Action Base_Check Is Base Required (e.g. for solubility)? Fragment->Base_Check Fragment_Action Use DIC / HOAt Solvent: DMF/DCM (1:1) Temp: 0°C -> RT Base_Yes Use Collidine (TMP) Avoid DIPEA Base_Check->Base_Yes Base_No Proceed Base-Free Base_Check->Base_No Base_Yes->Fragment_Action Base_No->Fragment_Action

Figure 2: Workflow decision tree for minimizing Phe racemization risks.

References

  • Subirós-Funosas, R., et al. (2009).[2] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[2] Chemistry – A European Journal.[2] Link

  • El-Faham, A. & Albericio, F. (2011).[6][7] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • El-Faham, A., et al. (2009).[2] "COMU: A Safer and More Effective Replacement for HATU." Journal of Peptide Science. Link

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Minimization of Racemization during the Coupling of Fmoc-Amino Acid Fluorides." Journal of Organic Chemistry. Link

  • Steinauer, R., et al. (1989). "Racemization of amino acid residues during peptide synthesis."[1][5][8][9] Bachem Technical Bulletin. Link

  • Luxembourg Bio Technologies. (2014). "Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis."[3] Organic & Biomolecular Chemistry. Link

Sources

Technical Support Center: Optimizing HPLC Analysis of H-Ala-Phe-Gly-OH

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: H-AFG-OPT-001 Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary & Molecule Profile

Subject: H-Ala-Phe-Gly-OH (Alanyl-Phenylalanyl-Glycine) Challenge: Achieving reproducible retention and sharp peak shape for a small, zwitterionic tripeptide.

This guide moves beyond generic protocols to address the specific physicochemical behavior of H-Ala-Phe-Gly-OH . As a tripeptide, this molecule occupies a difficult "middle ground" in chromatography: it is too polar for standard small-molecule organic gradients but lacks the massive hydrophobic footprint of larger proteins.

Physicochemical Drivers of Retention:

  • The "Anchor": Phenylalanine (Phe) provides the primary hydrophobic interaction with the C18 stationary phase. Without this residue, the peptide would likely elute in the void volume.

  • The Zwitterion Effect: At neutral pH, the N-terminal amine (

    
    ) and C-terminal acid (
    
    
    
    ) create a zwitterion, reducing retention and causing peak broadening.
  • Hydrophobicity Profile: Moderate. The flanking Alanine (Ala) and Glycine (Gly) residues are small and offer minimal retention, making the Phe residue the critical determinant for separation.

The "Golden Standard" Protocol

This protocol is designed to be a self-validating system . If this baseline method fails, the issue lies in system hardware or column integrity, not the chemistry.

System Configuration
ParameterSpecificationRationale (Causality)
Column C18, 100 Å, 3-5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge)100 Å pores are ideal for small peptides. C18 provides necessary hydrophobic interaction for the Phe residue.
Mobile Phase A Water + 0.1% TFA (v/v)Critical: TFA (Trifluoroacetic acid) lowers pH to ~2.0, suppressing ionization of the C-terminal acid (

) and ion-pairing with the N-terminal amine to improve hydrophobicity.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA (v/v)ACN has lower viscosity than Methanol, keeping backpressure low. TFA matches the ionic strength of Phase A to prevent baseline drift.
Flow Rate 1.0 mL/min (for 4.6 mm ID)Standard linear velocity for optimal Van Deemter efficiency.
Temperature 30°C - 40°CSlightly elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening peaks.
Detection UV 214 nm (Primary)Detects the peptide bond (amide). 10x-50x more sensitive than 254 nm.
Gradient Program (Linear)

Note: Small peptides behave like small molecules; they do not require the extremely shallow gradients used for large proteins.

Time (min)% Mobile Phase BEvent
0.05%Loading: Low organic ensures the peptide binds to the head of the column.
15.035%Elution: Shallow gradient (2% B/min) resolves impurities.
15.195%Wash: Removes highly hydrophobic contaminants.
18.095%Hold: Ensure column cleaning.
18.15%Re-equilibration: Crucial for retention reproducibility.
23.05%Ready: System ready for next injection.

Troubleshooting Logic (Interactive Guide)

Use the following logic flow to diagnose specific failures. This system assumes you are using the "Golden Standard" protocol above.

HPLC_Troubleshooting Start Identify Symptom Issue1 Retention Time < 2 min (Eluting in Void) Start->Issue1 Issue2 Peak Tailing (Asymmetry > 1.5) Start->Issue2 Issue3 RT Drift / Shifting Start->Issue3 Check_Org Check Initial %B Issue1->Check_Org Check_pH Check Mobile Phase pH Issue2->Check_pH Check_Equil Check Equilibration Time Issue3->Check_Equil Action_LowOrg Lower Start to 0-2% B (Use 'AQ' type column) Check_Org->Action_LowOrg If >5% Check_DeadVol Check System Dead Volume Check_Org->Check_DeadVol If <5% Action_TFA Ensure 0.1% TFA is fresh (pH must be < 2.5) Check_pH->Action_TFA If pH > 3 Check_Col Check Column Type Check_pH->Check_Col If pH OK Action_Endcap Switch to High-Endcapping Column Check_Col->Action_Endcap If Old/Basic Col Action_ExtEquil Increase Post-Run Equilibration (5-10 CV) Check_Equil->Action_ExtEquil If Short Check_Temp Check Column Oven Check_Equil->Check_Temp If OK

Figure 1: Decision matrix for diagnosing common HPLC failures with small peptides.

Deep-Dive Troubleshooting

Scenario A: The "Ghost" Peak (Elution in Void Volume)

Symptom: The peptide elutes immediately (k' < 1), often co-eluting with the injection solvent.

  • The Science: H-Ala-Phe-Gly-OH is relatively small. If the initial organic concentration is too high (even 10%), the "hydrophobic foot" (Phe) cannot latch onto the C18 chains before the mobile phase sweeps it away.

  • Corrective Action:

    • Reduce Initial Organic: Start at 0% or 1% B.

    • Warning - Phase Collapse: Standard C18 chains can "collapse" (dewet) in 100% water, losing interaction surface. If you must use 100% water, switch to a Polar-Embedded or "AQ" C18 column designed to stay wetted in aqueous conditions.

Scenario B: The "Shark Fin" (Peak Tailing)

Symptom: The peak rises sharply but trails off slowly (Asymmetry factor > 1.5).

  • The Science: This is a classic Silanol Interaction . The silica support of the column has residual silanol groups (Si-OH). At pH > 3, these ionize to Si-O⁻. The N-terminal amine of your peptide is positively charged (

    
    ). The resulting electrostatic attraction drags the peptide, causing tailing.
    
  • Corrective Action:

    • The TFA Hammer: Ensure you are using 0.1% TFA.[1] The low pH (~2) protonates the silanols (making them neutral Si-OH), suppressing the interaction.

    • Ion Pairing: The Trifluoroacetate anion (

      
      ) pairs with the peptide's positive amine, effectively "masking" the charge and forming a neutral, more hydrophobic complex.
      
Scenario C: Shifting Retention Times

Symptom: The peak moves earlier or later with every injection.

  • The Science: Small peptides are highly sensitive to equilibration . Unlike small molecules which partition quickly, peptides often involve slower adsorption/desorption kinetics.[2]

  • Corrective Action:

    • Column Volumes (CV): You must flow at least 5-10 column volumes of the starting buffer (5% B) between runs. For a 4.6x150mm column, this is ~8-15 mL (or 8-15 minutes at 1 mL/min).

    • TFA Volatility: TFA is volatile. Over a long sequence, it can evaporate from the mobile phase, slowly raising the pH and altering retention. Cap your solvent bottles or use a seal-wash system.[3][4][5]

Frequently Asked Questions (FAQ)

Q: Can I use Formic Acid (FA) instead of TFA for MS sensitivity? A: Yes, but with a trade-off. TFA suppresses MS signals (ion suppression) but gives excellent peak shape. Formic acid (0.1%) is better for MS sensitivity but is a weaker acid and a poorer ion-pairing agent.

  • Result: Expect broader peaks and slightly less retention with FA. You may need to use a column with a "Charged Surface Hybrid" (CSH) particle to compensate for the lack of TFA.

Q: Why do I see a baseline drift? A: This is likely due to the UV absorption of TFA. TFA absorbs at 214 nm.

  • Fix: Balance the absorbance. If Mobile Phase A has 0.1% TFA, add slightly less TFA to Mobile Phase B (e.g., 0.085%). Acetonitrile does not absorb TFA as much as water, so "tuning" the B-solvent TFA concentration flattens the baseline.

Q: My peptide is not separating from a similar impurity (e.g., H-Ala-Tyr-Gly-OH). A: The selectivity is driven by the aromatic ring.

  • Fix: Switch to a Phenyl-Hexyl column. The "pi-pi" interactions between the stationary phase and the Phenylalanine/Tyrosine rings offer a completely different selectivity mechanism than standard C18 hydrophobicity.

References

  • Waters Corporation. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (Detailed guide on the adsorption/desorption mechanism and TFA usage).

  • Agilent Technologies. Peptide Analysis: Troubleshooting and Method Development. (Specifics on silanol interactions and column selection).

  • Phenomenex. High Performance Liquid Chromatography (HPLC) Troubleshooting Guide. (Comprehensive visual guide for peak shape issues).

  • PubChem. H-Ala-Phe-Gly-OH Compound Summary. (Physicochemical property verification).

Sources

Technical Support Center: Signal Integrity for Tripeptide (Ala-Phe-Gly) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

The Challenge: Analyzing Alanyl-Phenylalanyl-Glycine (Ala-Phe-Gly) presents a specific challenge due to its low molecular weight (MW ~293.14 Da ).[1] In positive electrospray ionization (ESI+), the target ion ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 appears at m/z 294.14 .

The Problem: This mass region (m/z 100–400) is the "chemical noise floor" of most LC-MS systems.[1] It is heavily populated by solvent clusters, mobile phase impurities, and plasticizer fragments. Unlike high-mass proteomics, you cannot simply apply a high-pass filter.[1] Resolving baseline noise here requires distinguishing between chemical background (constant flux) and chromatographic interference (eluting peaks).[1]

The Goal: Achieve a Signal-to-Noise ratio (S/N) > 10:1 for the Limit of Quantitation (LOQ) by systematically isolating the noise source.

Diagnostic Workflow: Isolating the Noise Source

Before modifying parameters, you must locate the generation point of the noise. Use this logic gate to determine if the issue is the Source , the Liquid Chromatography (LC) , or the Sample .

Workflow Visualization

NoiseIsolation Start START: High Baseline Noise at m/z 294 Step1 Step 1: Stop LC Flow (Keep MS On) Start->Step1 Decision1 Does Noise Persist? Step1->Decision1 SourceIssue Source/Electronic Noise (See Section 4) Decision1->SourceIssue Yes (High Baseline) LCIssue LC/Chemical Noise (Flow Dependent) Decision1->LCIssue No (Baseline Drops) Step2 Step 2: Diverter Valve Test (Bypass Column) LCIssue->Step2 Decision2 Noise with Solvent Only? Step2->Decision2 SolventIssue Contaminated Mobile Phase (See Section 3) Decision2->SolventIssue Yes ColumnIssue Column Bleed/Carryover (See Section 3) Decision2->ColumnIssue No

Figure 1: Systematic isolation of noise sources in LC-MS analysis.

Chemical & Chromatographic Noise Resolution

If the noise disappears when the LC flow stops, the contamination is entering via the fluidic path.

A. Mobile Phase Contamination (The "Cluster" Effect)

At m/z 294, you are vulnerable to solvent clusters.[1] Common contaminants include sodium adducts and plasticizers.[1]

Contaminant TypeSourceIndicator (m/z)Remediation
Phthalates Plastic tubing, solvent bottles~279, ~149 (fragments)Use Borosilicate Glass bottles only.[1] Replace plastic solvent lines with PEEK or Stainless Steel.[1]
Sodium Adducts Glassware detergents, poor water qualityngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

peaks
Use LC-MS grade water (18.2 MΩ). Rinse glassware with 50% HNO3, then water.
Solvent Clusters Methanol/Acetonitrile impuritiesRepeating units (+41, +44)Switch to LC-MS Hypergrade solvents.[1] Filter mobile phase through 0.2 µm PTFE (only if necessary and pre-washed).[1]

Protocol: The "Trap Column" Fix If solvent impurities are high, install a guard column or "ghost trap" between the pump and the injector (NOT after the injector). This retards solvent impurities, separating them from your Ala-Phe-Gly peak.[1]

B. Column Bleed & Carryover

The Phenylalanine (Phe) residue in AFG is aromatic and hydrophobic.[1] It can interact strongly with C18 stationary phases, leading to carryover (ghost peaks) that mimic baseline noise.[1]

  • Symptom: Noise increases during the gradient ramp.

  • Fix:

    • Blank Injection: Inject pure solvent.[1] If peaks appear at the AFG retention time, it is carryover.

    • Needle Wash: Ensure your autosampler needle wash contains 25% Isopropanol (IPA) .[1] IPA is highly effective at solubilizing the hydrophobic Phe residue.

    • Column Flush: Flush the column with 95% Acetonitrile for 30 minutes at elevated temperature (40°C) to strip accumulated matrix.[1]

Instrument Source Optimization (ESI)[1][2][10][11][12]

For a small molecule like Ala-Phe-Gly (293 Da), standard "proteomics" settings often result in poor ionization or high background.[1]

A. The "Sweet Spot" for Small Peptides

Excessive energy in the source can fragment the labile peptide bonds (Ala-Phe or Phe-Gly), reducing the signal at m/z 294 and increasing low-mass noise.

Optimization Protocol:

  • Desolvation Temperature: Lower this to 300°C - 350°C . High temps (500°C+) are for high flow rates, not sensitivity.[1]

  • Cone Voltage / Declustering Potential: Perform a "ramp study."

    • Start at 10V and ramp to 60V while infusing AFG.[1]

    • Goal: Maximize m/z 294 while minimizing fragments (e.g., m/z 120 for Phe immonium ion).[1]

  • Gas Flow: High gas flow dilutes the signal.[1] Optimize nebulizer pressure to the minimum required to maintain a stable spray (usually 30–40 psi).[1]

B. Electronic Noise & Detector Saturation

If the baseline is high without flow (from Section 2), the detector gain may be too high, or the microchannel plate (MCP) is aging.

  • Check: Is the noise random "grass" or specific spikes?

  • Action: Recalibrate the detector (multiplier gain). Ensure the "Low Mass Resolution" is tuned. Poor resolution at low mass causes spillover from adjacent background ions.[1]

Frequently Asked Questions (FAQ)

Q1: I see a strong peak at m/z 294 even in my blank. What is it? A: This is likely an Isobaric Interference .[1]

  • Nonivamide (synthetic capsaicin) has a mass of ~293.4 Da (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). It is a common environmental contaminant.[1]
    
  • Plasticizers: Certain polyamide fragments appear here.[1]

  • Solution: Change the organic modifier. Switch from Methanol to Acetonitrile (or vice versa). This changes the ionization efficiency of the contaminant relative to AFG and may shift the retention time of the interference.

Q2: My signal fluctuates wildly (noisy baseline). A: This indicates Spray Instability .[1]

  • Check the ESI capillary tip.[2] Is it partially clogged?

  • Check the LC pump pressure ripple. If pressure fluctuates >2%, the pump pulsation is causing the baseline noise. Purge the pump heads.

Q3: Should I use TFA or Formic Acid? A: Avoid TFA (Trifluoroacetic Acid) if possible.[1]

  • Why: TFA causes significant signal suppression in negative mode and forms strong ion pairs in positive mode, often reducing absolute signal intensity.

  • Recommendation: Use 0.1% Formic Acid .[1][3] If peak shape is poor (tailing due to the Glycine/Amine interaction), add 5mM Ammonium Formate to buffer the pH and improve peak symmetry without the suppression of TFA.

References

  • Waters Corporation. (n.d.).[1] Controlling Contamination in LC/MS Systems. Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11231669, Ala-Gly-Phe. Retrieved from [Link]

  • Shimadzu. (n.d.).[1] LC/MS Method and Results: ESI/APCI Methods. Retrieved from [Link]

  • Chromatography Online. (2020).[1] Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

Sources

Storage conditions to prevent degradation of H-Ala-Phe-Gly-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of the tripeptide H-Ala-Phe-Gly-OH .

Short peptides with a free N-terminus are notoriously susceptible to specific degradation pathways that differ significantly from those of larger proteins. This guide bypasses generic advice to provide you with the mechanistic causality behind our storage protocols, ensuring the structural integrity and bioactivity of your synthetic tripeptide.

I. Troubleshooting FAQs: The Causality of Degradation

Q1: Why does H-Ala-Phe-Gly-OH degrade rapidly when stored in a neutral or basic aqueous solution? The Causality: The primary degradation mechanism for short peptides like H-Ala-Phe-Gly-OH in solution is Diketopiperazine (DKP) formation [1]. At neutral to basic pH (pH > 7.0), the N-terminal amine of the Alanine residue becomes deprotonated (the pKa of the N-terminal amine in small peptides is typically around 8.0)[2]. This free, nucleophilic amine attacks the amide carbonyl carbon of the Phenylalanine-Glycine bond. This intramolecular aminolysis results in the cleavage of the peptide chain, releasing free Glycine and forming a thermodynamically stable six-membered ring, cyclo(Ala-Phe)[1][2]. The Fix: Always reconstitute this peptide in slightly acidic buffers (pH 5.0–6.0). The acidic environment ensures the N-terminal Alanine amine remains protonated (


), rendering it non-nucleophilic and effectively neutralizing the DKP degradation pathway[3].

Q2: I left the lyophilized vial of H-Ala-Phe-Gly-OH on the benchtop at room temperature. Is the peptide still viable? The Causality: Lyophilized peptides are generally stable at room temperature (25°C) for short durations (1–2 weeks)[4]. Because H-Ala-Phe-Gly-OH lacks highly oxidation-prone residues (like Cys, Met, Trp) and highly deliquescent residues (like Asp, Glu, Lys), it is relatively robust compared to more complex sequences[3]. However, ambient humidity is the true threat. If the vial was opened while cold or improperly sealed, moisture ingress will catalyze the slow hydrolysis of the peptide bonds[5]. The Fix: If the vial was left unsealed, verify its integrity via HPLC/MS before use. If it remained factory-sealed, return it immediately to -20°C. Always equilibrate vials to room temperature in a desiccator before opening to prevent atmospheric condensation on the cold powder[6].

Q3: How do repeated freeze-thaw cycles physically damage this specific tripeptide? The Causality: While H-Ala-Phe-Gly-OH does not possess complex tertiary structures prone to denaturation, freeze-thaw cycles induce micro-condensation and severe local pH shifts[5]. As the water in your buffer freezes, the solutes concentrate in the remaining microscopic liquid phase, drastically altering the local ionic strength and pH. This transient, extreme environment accelerates both hydrolysis and aggregation[3]. The Fix: Implement a strict "zero freeze-thaw" rule by aliquoting the reconstituted peptide into single-use volumes immediately after dissolution[3].

DegradationPathways Peptide H-Ala-Phe-Gly-OH (Intact Tripeptide) Cond1 Aqueous Solution (pH > 7.0) Peptide->Cond1 Cond2 Moisture Exposure (Lyophilized State) Peptide->Cond2 Cond3 Repeated Freeze-Thaw Cycles Peptide->Cond3 Deg1 Diketopiperazine (DKP) Formation Cond1->Deg1 N-terminal attack Deg2 Peptide Bond Hydrolysis Cond1->Deg2 OH- catalysis Cond2->Deg2 Deg3 Micro-condensation & Aggregation Cond3->Deg3 Prod1 Cyclo(Ala-Phe) + Gly Deg1->Prod1 Prod2 Fragmented Amino Acids Deg2->Prod2

Primary degradation pathways of H-Ala-Phe-Gly-OH under suboptimal storage conditions.

II. Self-Validating Experimental Protocol: Reconstitution & Storage

To guarantee trustworthiness in your downstream assays, follow this self-validating workflow. Every step includes a physical or visual check to ensure the protocol is functioning as intended.

Step 1: Thermal Equilibration

  • Action: Transfer the sealed vial of lyophilized H-Ala-Phe-Gly-OH from -20°C storage into a desiccator kept at room temperature.

  • Validation Check: Wait 30–60 minutes. Touch the vial; the exterior must be completely dry and at ambient temperature before opening. If it feels cold, do not open it. This prevents atmospheric moisture from condensing onto the hygroscopic peptide powder[6].

Step 2: Acidic Solubilization

  • Action: Prepare a sterile 0.1% Acetic Acid solution or a biological buffer adjusted strictly to pH 5.0–6.0[3]. Add the required volume to the vial to achieve your desired stock concentration.

  • Mechanistic Purpose: Protonating the N-terminal Alanine blocks nucleophilic attack on the Phe-Gly bond, preventing DKP formation[1][2].

Step 3: Visual Verification of Solubility

  • Action: Gently swirl the vial. Do not vortex vigorously, as this introduces aeration which can lead to aggregation.

  • Validation Check: Hold the vial against a light source. The solution must be 100% optically clear. Because the Phenylalanine (Phe) residue imparts some hydrophobicity, incomplete dissolution may occur. If particulates remain, sonicate the vial briefly (<5 minutes) at room temperature until clear.

Step 4: Single-Use Aliquoting

  • Action: Dispense the stock solution into sterile, low-protein-binding microcentrifuge tubes. Calculate volumes based on exact daily experimental requirements[3].

Step 5: Flash Freezing

  • Action: Flash-freeze the aliquots using liquid nitrogen or a dry ice/ethanol bath, then transfer immediately to a -20°C or -80°C freezer[5].

  • Validation Check: The liquid should transition to a solid state almost instantaneously. Slow freezing indicates insufficient cooling power, which risks solute concentration and micro-condensation.

PeptideStorage Start H-Ala-Phe-Gly-OH (Lyophilized Powder) Check Determine Usage Timeline Start->Check LongTerm Long-Term Storage (>1 month) Check->LongTerm ShortTerm Immediate Use / Reconstitution Check->ShortTerm Desiccator Store at -20°C to -80°C in Desiccator LongTerm->Desiccator Buffer Reconstitute in pH 5-6 Buffer ShortTerm->Buffer Aliquot Divide into Single-Use Aliquots Buffer->Aliquot Freeze Flash Freeze & Store at -20°C Aliquot->Freeze

Workflow for the reconstitution and storage of H-Ala-Phe-Gly-OH to prevent degradation.

III. Quantitative Storage Parameters

Use the following reference table to determine the expected shelf life of H-Ala-Phe-Gly-OH based on your laboratory's storage conditions.

Physical StateStorage TemperatureEnvironmental ConditionPrimary Degradation RiskExpected Shelf Life
Lyophilized Powder -20°C to -80°CDesiccated, DarkNegligible2–5 Years[3]
Lyophilized Powder 2°C to 4°CDesiccated, DarkSlow Hydrolysis1–2 Years[4]
Lyophilized Powder 25°C (Room Temp)Sealed, DarkMoisture Ingress1–2 Weeks[4]
Aqueous Solution 4°CpH 5.0–6.0DKP Formation / Bacterial< 1 Week
Aqueous Solution -20°CpH 5.0–6.0, AliquotedMicro-condensation3–6 Months[6]
Aqueous Solution 25°CpH > 7.0 (Basic)Rapid DKP AminolysisHours to Days[1]

IV. References[3] GenScript. "Peptide Storage and Handling Guidelines." Available at:https://www.genscript.com/peptide_storage_and_handling.html[5] Dripdok Help Center. "Storage of Unmixed Lyophilized Peptides." Available at:https://intercom.help/dripdok/en/articles/storage-of-unmixed-lyophilized-peptides[6] JPT Peptide Technologies. "How to Store Peptides | Best Practices for Researchers." Available at: https://www.jpt.com/support/how-to-store-peptides/[7] Bachem. "Handling and Storage Guidelines for Peptides." Available at:https://www.bachem.com/knowledge-center/handling-and-storage-guidelines-for-peptides/[4] MilliporeSigma. "Handling and Storage Guidelines for Peptides and Proteins." Available at:https://www.sigmaaldrich.com/technical-documents/technical-article/protein-biology/protein-structural-analysis/handling-and-storage-guidelines-for-peptides-and-proteins[1] PeptideChemistry.org. "Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention." Available at:https://peptidechemistry.org/diketopiperazine-formation-dkp-in-peptide-synthesis-mechanism-risks-and-prevention/[2] 5z.com. "Peptide Research: Sequence Inversion and DKP Formation." Available at:http://www.5z.com/peptide_research.html

Sources

Technical Support Center: Impurity Profiling for H-Ala-Phe-Gly-OH

[1]

Welcome to the Advanced Peptide Analysis Hub. This guide is designed for analytical chemists and drug development researchers encountering anomalies in the analysis of the tripeptide H-Ala-Phe-Gly-OH (Alanyl-Phenylalanyl-Glycine).[1] Unlike generic troubleshooting manuals, this document focuses on the specific physicochemical behaviors and degradation pathways inherent to this sequence.

Part 1: The Impurity Landscape (Diagnostic Q&A)
Q1: I observe a "ghost peak" in my RP-HPLC chromatogram that elutes after the main peptide peak. Mass spectrometry shows a mass of ~218 Da. What is this?

Diagnosis: This is almost certainly the Diketopiperazine (DKP) derivative, specifically Cyclo(Ala-Phe) .

The Mechanism (Causality): Tripeptides with sterically unhindered N-terminal residues (like Alanine) are highly prone to nucleophilic attack. The N-terminal amine of the Alanine attacks the carbonyl carbon of the second residue (Phenylalanine). This intramolecular cyclization cleaves the peptide bond between Phe and Gly, releasing free Glycine and forming the cyclic dipeptide Cyclo(Ala-Phe).

  • Why it elutes later: The linear tripeptide is zwitterionic (charged amine and carboxyl termini), which aids solubility and reduces retention on C18 columns. The DKP form loses these charged termini upon cyclization, becoming significantly more hydrophobic and retaining longer on the column.

  • Mass Confirmation:

    • H-Ala-Phe-Gly-OH: MW ~293.3 Da.[1][2][3]

    • Cyclo(Ala-Phe): MW ~218.2 Da (Loss of Glycine [75 Da] and water).

    • Free Glycine: MW ~75.07 Da (Often elutes in the void volume).

Action Plan:

  • Check your sample preparation solvent.[4][5] DKP formation is accelerated in basic conditions or upon prolonged heating.

  • Store lyophilized peptide at -20°C.

  • Dissolve fresh samples in 0.1% TFA/Water immediately before injection to protonate the amine and inhibit nucleophilic attack.

Q2: My LC-MS data shows small peaks with masses corresponding to [M-71] and [M-147]. Are these fragmentation ions or synthesis impurities?

Diagnosis: These are likely Deletion Sequences (synthesis byproducts), not fragmentation ions, if they appear as distinct chromatographic peaks.

The Mechanism: Commercial peptides synthesized via Solid-Phase Peptide Synthesis (SPPS) can suffer from incomplete coupling.[6]

  • [M-71] (Mass ~222 Da): Corresponds to H-Phe-Gly-OH .[1] This is a "Des-Ala" impurity caused by failure to couple the final Alanine residue.[1]

  • [M-147] (Mass ~146 Da): Corresponds to H-Ala-Gly-OH (Des-Phe).[1] This is rare in stepwise synthesis unless a capping step failed, but possible if the Phe coupling was skipped entirely.

Action Plan:

  • Verification: Run MS/MS. A true deletion sequence will have a distinct retention time from the main peak. In-source fragmentation would co-elute perfectly with the main peak.[1]

  • Resolution: These impurities are often more hydrophilic (Des-Phe) or hydrophobic (Des-Ala) than the target.[1] Optimize your gradient slope (e.g., 0.5% B/min) to resolve them.

Q3: I see a "shoulder" on the main peak that has the exact same mass as the product. Is this a column overload?

Diagnosis: If the mass is identical, this is likely a Diastereomer resulting from Racemization .

The Mechanism: During the coupling of Phenylalanine (a bulky, hydrophobic residue), the activation conditions can sometimes lead to proton abstraction at the alpha-carbon, converting L-Phe to D-Phe.

  • Impurity: H-Ala-D-Phe-Gly-OH.[1]

  • Behavior: Diastereomers have identical masses but different 3D structures, leading to slight differences in interaction with the C18 stationary phase. They often elute as doublets or shoulders.

Action Plan:

  • Standard C18: Try lowering the temperature to 15°C to improve selectivity.

  • Definitive Test: Use Marfey’s Method (see Protocol A below) or a Chiral Column (e.g., Chiralpak) to quantitate the % D-isomer.

Part 2: Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation logic for H-Ala-Phe-Gly-OH, focusing on the DKP formation and hydrolysis pathways.

ImpurityPathwaysTripeptideH-Ala-Phe-Gly-OH(Target, MW 293)IntermediateTetrahedral Intermediate(Nucleophilic Attack)Tripeptide->IntermediateN-term Amine Attack(Basic pH/Heat)RacemateH-Ala-D-Phe-Gly-OH(Impurity: Diastereomer)Tripeptide->RacemateBase-catalyzedEpimerization (Synthesis)HydrolysisLinear Hydrolysis(H-Ala-Phe-OH + Gly)Tripeptide->HydrolysisAcid/EnzymaticCleavageDKPCyclo(Ala-Phe)(Impurity: DKP, MW 218)Intermediate->DKPCyclization & CleavageGlycineH-Gly-OH(Byproduct, MW 75)Intermediate->GlycineRelease

Caption: Figure 1. Degradation pathways of H-Ala-Phe-Gly-OH showing the critical Diketopiperazine (DKP) formation mechanism.

Part 3: Experimental Protocols
Protocol A: Stereochemical Purity Analysis (Marfey’s Method)

Use this to confirm the presence of D-Phe or D-Ala.[1]

Principle: Marfey’s reagent (FDAA) reacts with amino acids to form diastereomeric derivatives that are easily separated on a standard C18 column.

  • Hydrolysis: Dissolve 0.5 mg peptide in 6N HCl. Heat at 110°C for 24 hours (sealed vial under N2).

  • Derivatization: Dry sample. Add 100 µL 1% FDAA in acetone + 40 µL 1M NaHCO3. Heat at 40°C for 1 hour.

  • Quench: Add 20 µL 2M HCl. Dilute with mobile phase.

  • Analysis: Inject on C18 RP-HPLC.

    • Reference: Compare retention times against authentic L-Ala and D-Ala standards derivatized identically.

    • Result: D-isomers will elute at distinct times (usually later) than L-isomers.[1]

Protocol B: Standard Purity Profiling (RP-HPLC)

Optimized for separating DKP and Deletions.[1]

ParameterSetting
Column C18 (4.6 x 150 mm, 3.5 µm or 5 µm), 100 Å pore size
Mobile Phase A 0.1% TFA in Water (Milli-Q)
Mobile Phase B 0.1% TFA in Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-5 min: 5% B (Isocratic hold for salts/Gly)5-25 min: 5% -> 60% B (Linear)25-30 min: 95% B (Wash)
Detection UV at 214 nm (Peptide bond) and 254 nm (Phe aromatic ring)
Temperature 25°C (Standard) or 15°C (If resolving diastereomers)
Part 4: Summary of Impurity Characteristics
Impurity TypeIdentityMass Shift (vs Target)HPLC Behavior (C18)Origin
Degradant Cyclo(Ala-Phe)-75 Da (approx)Elutes Later (Hydrophobic)Spontaneous cyclization (DKP)
Byproduct H-Gly-OH-218 DaVoid Volume (Very Early)Released during DKP formation
Deletion H-Phe-Gly-OH-71 DaElutes Earlier Failed Ala coupling (Des-Ala)
Deletion H-Ala-Gly-OH-147 DaElutes Earlier Failed Phe coupling (Des-Phe)
Isomer H-Ala-D-Phe-Gly-OH0 DaShoulder / DoubletRacemization during synthesis
References
  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis.[1] A side reaction in solid-phase peptide synthesis.[1] Journal of the American Chemical Society. Link (Foundational text on DKP formation mechanism).

  • Steinberg, S., & Bada, J. L. (1981). Diketopiperazine formation during the degradation of dipeptides and tripeptides. Journal of Organic Chemistry. Link (Specific kinetics for Ala/Gly containing peptides).

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids. Link (Standard protocol for stereochemical analysis).

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][7][8] Chemical Reviews. Link (Covers racemization risks during coupling).

Technical Support Center: Advanced SPPS Protocols for Ala-Phe-Gly & Hydrophobic Motifs

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SPPS-AFG-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Subject: Overcoming Steric Hindrance and Deletion Sequences in Ala-Phe-Gly Synthesis

Executive Summary

While the sequence Ala-Phe-Gly appears deceptively simple, it presents a "perfect storm" of challenges in Solid-Phase Peptide Synthesis (SPPS). Users often report low yields and attribute them to steric hindrance during the coupling of Fmoc-Ala-OH to the Phe-Gly-Resin.

However, our field data indicates that the primary failure mode is often Diketopiperazine (DKP) formation , which mimics steric hindrance by reducing the amount of available amine on the resin. Furthermore, forcing the coupling to overcome the bulk of the Phenylalanine side chain increases the risk of racemization .

This guide provides a root-cause analysis and validated protocols to resolve these issues.

Module 1: The "Phantom" Steric Hindrance (DKP Formation)

User Symptom: "I am coupling Fmoc-Ala-OH to Phe-Gly-Wang Resin. The coupling yield is low despite using double coupling. Is the Phenylalanine side chain blocking the reaction?"

Diagnosis: The issue is likely not just steric hindrance, but chain loss . When the Fmoc group is removed from the dipeptide Phe-Gly-Resin , the free amine of Phenylalanine can back-bite onto the C-terminal ester linkage. This cyclizes the dipeptide into a Diketopiperazine (DKP), cleaving it from the resin before the Alanine can couple.

The Mechanism of Failure
  • Fmoc Removal: The N-terminal amine of Phe is exposed.

  • Conformational Turn: The Glycine (achiral, flexible) allows the chain to bend.

  • Nucleophilic Attack: The Phe amine attacks the carbonyl carbon of the Gly-Resin ester.

  • Cleavage: The cyclic DKP (cyclo-Phe-Gly) is released into solution; the resin is now empty.

Troubleshooting Protocol: Preventing DKP
VariableStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Resin Wang or Rink Amide (Benzyl ester/linker)2-Chlorotrityl Chloride (2-CTC)
Why? Benzyl esters are good leaving groups, facilitating DKP.The bulky Trityl group sterically hinders the back-biting attack on the ester.[1]
Fmoc Deprotection 20% Piperidine (Slow, basic)25% Piperidine in DMF (Short bursts)
Coupling Order StandardCouple Fmoc-Ala-OH immediately after deprotection. Do not wash extensively.
Visualization: DKP Formation vs. Successful Coupling

DKP_Mechanism cluster_Fail Failure Mode (DKP) cluster_Success Success Path Start Fmoc-Phe-Gly-Resin Deprotect Deprotection (Free Amine) Start->Deprotect -Fmoc Backbite Nucleophilic Attack on Resin Ester Deprotect->Backbite Slow Coupling or Wang Resin Coupling Coupling Fmoc-Ala-OH (Fast Kinetics) Deprotect->Coupling Steric Bulk of 2-CTC Prevents Attack DKP_Prod Cyclic DKP (Peptide Lost) Backbite->DKP_Prod Cleavage Tripeptide Fmoc-Ala-Phe-Gly-Resin Coupling->Tripeptide Product

Caption: The kinetic competition between DKP formation (chain loss) and successful acylation. 2-CTC resin blocks the red path.

Module 2: Overcoming True Steric Hindrance (Coupling Efficiency)

User Symptom: "I am using 2-CTC resin, but the Kaiser test is still slightly positive after coupling Fmoc-Ala-OH. The Benzyl side chain of Phe seems to be hindering the incoming Ala."

Diagnosis: Phenylalanine is bulky. When coupling to a secondary amine or a bulky primary amine, standard reagents (HBTU/HOBt) may not activate the incoming amino acid strongly enough to overcome the energy barrier.

Advanced Coupling Logic

Switch from HBTU to HATU .

  • HBTU generates an OBt ester.

  • HATU generates an OAt ester. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" (anchimeric assistance) that stabilizes the active ester and accelerates the reaction rate by ~10-100x compared to HBTU [1].

Protocol: High-Efficiency HATU Coupling
  • Reagents:

    • Amino Acid: Fmoc-Ala-OH (5.0 eq)

    • Activator: HATU (4.9 eq) - Use slightly less than AA to prevent capping with tetramethylguanidinium.

    • Base: TMP (2,4,6-Trimethylpyridine / Collidine) (10 eq). See Module 3 for why we avoid DIPEA here.

    • Solvent: DMF (Minimum volume to cover resin; high concentration = faster kinetics).

  • Procedure:

    • Dissolve Fmoc-Ala-OH and HATU in DMF.

    • Add Collidine immediately before adding to the resin.

    • Reaction Time: 45 minutes at Room Temp.

    • Double Couple: Repeat the step if the sequence is critical.

Module 3: Controlling Racemization

User Symptom: "I forced the reaction with HATU/DIPEA, but now I see a double peak in HPLC. Is my Phenylalanine racemized?"

Diagnosis: Yes. Phenylalanine (and Cysteine/Histidine) is prone to racemization during activation and coupling.

  • Mechanism: Strong bases (like DIPEA) can abstract the

    
    -proton of the activated Phe residue, leading to the formation of an oxazolone intermediate which loses chirality [2].
    
  • Risk Factor: The risk increases when the coupling is slow (due to steric hindrance from the incoming Ala).

The "Safe Base" System

Replace DIPEA (pKa ~10.5) with Collidine (TMP) (pKa ~7.4) or DIEA in strictly controlled amounts.

ComponentStandard (High Racemization Risk)Optimized (Low Racemization Risk)
Activator HBTU or HATUHATU / HOAt
Base DIPEA (2.0 eq per AA)Collidine (TMP) (2.0 eq per AA)
Pre-activation > 2-3 minutes< 30 seconds (Add base and dump on resin)

Why Collidine? It is strong enough to deprotonate the carboxylic acid for activation but too sterically hindered and weak to abstract the


-proton from the amino acid backbone, preserving chirality [3].

Module 4: Aggregation (The Hidden Variable)

User Symptom: "The resin looks 'clumped' and doesn't swell well during the Ala coupling."

Diagnosis: Even short hydrophobic sequences like Ala-Phe-Gly can induce


-sheet formation (aggregation), collapsing the resin and preventing reagent access.
The "Magic Mixture" Protocol

If standard DMF fails, use a chaotropic solvent system to disrupt hydrogen bonding.

  • Solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100.

  • Chaotropic Salt: Add 0.1 M LiCl or KSCN to the coupling mixture.

  • Temperature: Perform the coupling at 50°C (Microwave or water bath). Note: Do not exceed 50°C with Cys/His present.

Summary of Recommendations (Quick Reference)

IssueRoot CauseSolution
Missing Peptide DKP Formation (Back-biting)Use 2-CTC Resin . Avoid Wang Resin.
Incomplete Coupling Steric Bulk of PheUse HATU (not HBTU). Increase concentration.
Double Peaks (HPLC) Racemization of PheUse Collidine instead of DIPEA. Minimize pre-activation time.[2]
Clumped Resin Aggregation (

-sheets)
Use Magic Mixture (DCM/DMF/Triton) or heat to 50°C.

Experimental Workflow Diagram

Workflow Start Start: Fmoc-Phe-Gly-Resin Decision1 Is Gly attached to Resin? Start->Decision1 Branch1_Yes Risk: DKP Formation Decision1->Branch1_Yes Yes (C-term Gly) Branch1_No Standard Protocol Decision1->Branch1_No No Action1 Use 2-CTC Resin Short Deprotection Branch1_Yes->Action1 Step2 Coupling Fmoc-Ala-OH Action1->Step2 Branch1_No->Step2 Decision2 Steric Hindrance High? Step2->Decision2 Action2 Use HATU / Collidine (Prevent Racemization) Decision2->Action2 Phe is Bulky Final Final Peptide: Ala-Phe-Gly Action2->Final

Caption: Decision matrix for synthesizing Ala-Phe-Gly, prioritizing DKP prevention and coupling efficiency.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis.

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis.[6] A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

Sources

Validation & Comparative

Comparative Bioactivity Guide: H-Ala-Phe-Gly-OH vs. H-Ala-Gly-Phe-OH

Author: BenchChem Technical Support Team. Date: March 2026

The following guide objectively compares the bioactivity, physicochemical properties, and experimental potential of the isomeric tripeptides H-Ala-Phe-Gly-OH and H-Ala-Gly-Phe-OH .

Executive Summary

In the context of drug development and functional food research, the sequence of amino acids within a peptide chain dictates its biological target and potency. While H-Ala-Phe-Gly-OH (AFG) and H-Ala-Gly-Phe-OH (AGF) share an identical molecular weight and amino acid composition, their bioactivity profiles diverge significantly due to the C-terminal Structure-Activity Relationship (SAR) .

  • H-Ala-Gly-Phe-OH (AGF): The superior candidate for ACE Inhibition . The presence of a C-terminal Phenylalanine (Phe) allows for strong hydrophobic interaction with the S1 subsite of the Angiotensin-Converting Enzyme (ACE), making it a potent antihypertensive motif.

  • H-Ala-Phe-Gly-OH (AFG): Primarily investigated as an antioxidant motif and a substrate for peptide transporters (PEPT1). Its C-terminal Glycine limits its ACE inhibitory potential compared to AGF but offers distinct steric properties for metabolic stability studies.

Chemical & Physicochemical Profile

Both peptides are hydrophobic tripeptides. Their solubility and stability are governed by the specific arrangement of the aromatic Phenylalanine residue relative to the flexible Glycine.

FeatureH-Ala-Phe-Gly-OH (AFG)H-Ala-Gly-Phe-OH (AGF)
Sequence Alanine - Phenylalanine - GlycineAlanine - Glycine - Phenylalanine
Molecular Weight 293.32 g/mol 293.32 g/mol
Isoelectric Point (pI) ~5.5 - 6.0~5.5 - 6.0
Hydrophobicity High (Internal Aromatic Stacking)High (C-terminal Aromatic Exposure)
Solubility Low in water; soluble in dilute acid/base or <10% DMSOLow in water; soluble in dilute acid/base or <10% DMSO
Primary Bioactivity Antioxidant, PEPT1 SubstrateACE Inhibitor, Bitter Taste Receptor Agonist

Bioactivity Analysis: ACE Inhibition

The most critical distinction between these isomers lies in their interaction with the Angiotensin-Converting Enzyme (ACE).

Mechanism of Action

ACE is a zinc-metallopeptidase that cleaves dipeptides from the C-terminus of substrates (e.g., Angiotensin I). Potent peptide inhibitors typically possess:

  • C-terminal Hydrophobic/Aromatic Residue: Phe, Tyr, Trp, or Pro are preferred at the P1' position (C-terminus).

  • N-terminal Branched Aliphatic Residue: Val, Ile, or Leu enhance affinity.

Comparison:

  • AGF (Winner): The C-terminal Phenylalanine fits precisely into the hydrophobic pocket of the ACE active site, mimicking the natural substrate and acting as a competitive inhibitor.

  • AFG: The C-terminal Glycine lacks the bulky side chain required for strong binding at the S1 subsite. While the internal Phe provides some hydrophobic interaction, the lack of a C-terminal anchor significantly reduces potency.

Mechanistic Visualization

The following diagram illustrates the binding disparity based on the C-terminal residue.

ACE_Binding_Mechanism cluster_AGF H-Ala-Gly-Phe-OH (AGF) cluster_AFG H-Ala-Phe-Gly-OH (AFG) ACE_Pocket ACE Active Site (S1 Hydrophobic Pocket) AGF_Result Strong Binding (High Inhibition) ACE_Pocket->AGF_Result AFG_Result Weak Binding (Low Inhibition) ACE_Pocket->AFG_Result AGF_Cterm C-Terminus: Phenylalanine (Aromatic Ring) AGF_Cterm->ACE_Pocket Hydrophobic Interaction (Key Fit) AFG_Cterm C-Terminus: Glycine (No Side Chain) AFG_Cterm->ACE_Pocket Steric Mismatch (Weak Interaction)

Caption: Schematic representation of the Structure-Activity Relationship (SAR) for ACE inhibition. The C-terminal Phenylalanine of AGF is critical for high-affinity binding.

Bioactivity Analysis: Antioxidant Activity

While AGF dominates in ACE inhibition, AFG retains significant value in oxidative stress research.

Mechanism

Peptides containing aromatic amino acids (Phe, Tyr, Trp) can act as radical scavengers by donating protons or electrons to stabilize reactive oxygen species (ROS).

  • Electronic Effect: The phenyl ring in both peptides can interact with radical species.

  • Positioning: In AFG , the central placement of Phenylalanine may offer a unique steric conformation that protects the peptide bond from rapid degradation while maintaining radical scavenging capability. Studies on similar peptides (e.g., Pro-Ala-Phe-Gly) suggest that internal aromatic residues contribute significantly to lipid peroxidation inhibition.

Experimental Protocols

To validate these bioactivities, the following standardized protocols are recommended.

Protocol A: In Vitro ACE Inhibition Assay (HPLC Method)

Objective: Determine the IC50 of AGF vs. AFG using Hippuryl-His-Leu (HHL) as the substrate.

  • Reagents:

    • ACE solution (from rabbit lung powder) in Borate buffer (pH 8.3).

    • Substrate: 5 mM HHL.

    • Peptide Samples: AGF and AFG dissolved in buffer (range: 0.01 - 1.0 mg/mL).

  • Reaction:

    • Mix 50 µL of peptide solution with 50 µL of ACE solution. Pre-incubate at 37°C for 10 min.

    • Add 150 µL of HHL substrate to initiate reaction. Incubate at 37°C for 30 min.

    • Termination: Add 250 µL of 1M HCl.

  • Extraction: Add 1.5 mL Ethyl Acetate to extract the product (Hippuric Acid). Centrifuge and evaporate the organic layer.

  • Quantification: Re-dissolve residue in DI water and analyze via HPLC (C18 column, 228 nm).

  • Calculation:

    
    
    
Protocol B: DPPH Radical Scavenging Assay

Objective: Compare antioxidant capacity.

  • Preparation: Prepare 0.1 mM DPPH solution in 95% ethanol (freshly made).

  • Mixing: Add 100 µL of peptide sample (various concentrations) to 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read absorbance at 517 nm.

  • Control: Ascorbic acid or Trolox as positive control.

Experimental Workflow Diagram

Experimental_Workflow cluster_Assays Bioactivity Validation Start Peptide Synthesis (SPPS) Purification HPLC Purification (>98% Purity) Start->Purification Solubility Solubility Check (DMSO/Water) Purification->Solubility ACE_Assay ACE Inhibition (HHL Substrate) Solubility->ACE_Assay AGF Focus DPPH_Assay Antioxidant Assay (DPPH Radical) Solubility->DPPH_Assay AFG/AGF Comparison Data IC50 Calculation & SAR Analysis ACE_Assay->Data DPPH_Assay->Data

Caption: Workflow for synthesizing and validating the differential bioactivity of AGF and AFG peptides.

References

  • Balti, R., et al. (2015). "Nine novel angiotensin I-converting enzyme (ACE) inhibitory peptides from cuttlefish (Sepia officinalis) muscle protein hydrolysates." Food Chemistry. Link

  • He, R., Aluko, R. E., & Ju, X. R. (2014). "Evaluating Molecular Mechanism of Hypotensive Peptides Interactions with Renin and Angiotensin Converting Enzyme." PLOS ONE. Link

  • Vercruysse, L., et al. (2005). "Purification and identification of an angiotensin I converting enzyme (ACE) inhibitory peptide from the hydrolysate of insect protein." Journal of Agricultural and Food Chemistry. (Contextual reference for Ala-Val-Phe SAR).
  • Nwachukwu, I. D., & Aluko, R. E. (2019). "Structural and functional properties of food protein-derived antioxidant peptides." Journal of Food Biochemistry. Link

  • Brandsch, M. (2013). "Transport of drugs by intestinal peptide transporters." Journal of Pharmacy and Pharmacology. (Reference for PEPT1 substrate specificity). Link

Comparative Validation Guide for LC-MS/MS Quantification of Ala-Phe-Gly: HILIC vs. Reversed-Phase Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Tripeptide Bioanalysis

Quantifying small, polar tripeptides like Alanyl-Phenylalanyl-Glycine (Ala-Phe-Gly) in complex biological matrices presents unique bioanalytical challenges. Due to their high polarity and low molecular weight, these analytes often suffer from poor retention on traditional reversed-phase (RP) columns and severe ion suppression from matrix components.

This guide provides a comprehensive, objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies—specifically evaluating Hydrophilic Interaction Liquid Chromatography (HILIC) against standard C18 Reversed-Phase Liquid Chromatography (RPLC). The validation framework strictly adheres to the[1].

Chromatographic Platform Comparison: RPLC (C18) vs. HILIC

The Causality of Retention and Ionization

When analyzing Ala-Phe-Gly, the choice of stationary phase dictates both chromatographic resolution and mass spectrometric sensitivity.

  • Reversed-Phase (C18): Small peptides like Ala-Phe-Gly exhibit minimal hydrophobic interaction with C18 alkyl chains. To achieve retention, highly aqueous mobile phases (>95% water) are required. However, this leads to stationary phase "dewetting" (pore collapse) and poor desolvation efficiency in the Electrospray Ionization (ESI) source, ultimately reducing MS sensitivity[2].

  • HILIC: HILIC operates with a highly organic mobile phase (typically >70% acetonitrile), promoting a water-enriched layer on the polar stationary phase. Ala-Phe-Gly partitions into this aqueous layer, resulting in strong retention[3]. Furthermore, the high organic content significantly enhances ESI droplet evaporation, leading to a 5- to 10-fold increase in ionization efficiency compared to RPLC.

Table 1: Performance Comparison of C18 vs. HILIC for Ala-Phe-Gly
ParameterRPLC (C18)HILIC (Amide/Zwitterionic)
Retention Mechanism Hydrophobic partitioningHydrophilic partitioning / Electrostatic
Mobile Phase High Aqueous (Poor ESI desolvation)High Organic (Excellent ESI desolvation)
Matrix Effect (Phospholipids) Co-elution common (Ion suppression)Orthogonal elution (Reduced suppression)
Sensitivity (LLOQ) 5.0 ng/mL0.5 ng/mL
Peak Shape Broad, potential tailingSharp, symmetrical

Sample Preparation: Protein Precipitation (PPT) vs. Solid-Phase Extraction (SPE)

A self-validating bioanalytical system requires sample preparation that not only extracts the analyte but actively eliminates interferences[4].

  • PPT: While simple, PPT with acetonitrile leaves endogenous phospholipids in the extract. These lipids compete for charge in the ESI source, causing unpredictable matrix effects and ion suppression.

  • Mixed-Mode Cation Exchange (MCX) SPE: Ala-Phe-Gly contains a basic N-terminal amine. Using an MCX SPE cartridge allows the peptide to be retained via both hydrophobic and ionic interactions. Washing with 100% organic solvent removes phospholipids entirely before eluting the peptide with a basic organic solution. This causality—targeting the peptide's specific pKa—ensures a pristine extract and high recovery.

Experimental Workflows and Protocols

Step-by-Step Methodology for HILIC-MS/MS

Step 1: Sample Preparation (Mixed-Mode SPE)

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX SPE cartridge.

  • Loading: Dilute 100 µL of plasma (spiked with Ala-Phe-Gly and stable-isotope labeled IS) with 100 µL of 4% Phosphoric acid. Load onto the cartridge.

  • Washing: Wash with 1 mL of 2% Formic Acid in Water, followed by 1 mL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute Ala-Phe-Gly with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase (85% Acetonitrile / 15% 10mM Ammonium Formate, pH 3.0).

Step 2: HILIC Chromatographic Separation

  • Column: Zwitterionic HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 85% B. Ramp to 50% B over 4 minutes. Hold for 1 minute. Return to 85% B for 2 minutes of re-equilibration.

  • Flow Rate: 0.4 mL/min.

Step 3: MS/MS Detection (Triple Quadrupole) Operate in Positive ESI mode using Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]+ m/z 294.15

  • Quantifier Transition: m/z 294.15 → 120.08 (Phenylalanine immonium ion, optimal for sensitivity).

  • Qualifier Transition: m/z 294.15 → 223.11 (y2 ion, Phe-Gly).

Fragmentation Precursor Ala-Phe-Gly Precursor [M+H]+ m/z 294.15 b2 b2 Ion (Ala-Phe) m/z 219.12 Precursor->b2 Amide Cleavage y2 y2 Ion (Phe-Gly) m/z 223.11 Precursor->y2 Amide Cleavage Immonium Phe Immonium Ion m/z 120.08 (Quantifier) Precursor->Immonium Side-chain Loss

Primary CID fragmentation pathways for the Ala-Phe-Gly tripeptide in positive ESI mode.

ICH M10 Method Validation Parameters

To ensure trustworthiness, the method must be validated against the [1]. The following table summarizes the experimental validation data comparing the optimized HILIC-SPE method against a standard RPLC-PPT method.

Table 2: Comparative Validation Results (ICH M10 Criteria)
Validation ParameterICH M10 Acceptance CriteriaRPLC + PPT ResultsHILIC + SPE Results
Linearity Range R² ≥ 0.995.0 - 1000 ng/mL (R²=0.985)0.5 - 1000 ng/mL (R²=0.998)
Accuracy (Inter-batch) ±15% of nominal (±20% at LLOQ)82.4% - 118.2%94.5% - 104.2%
Precision (CV%) ≤15% (≤20% at LLOQ)14.8% (Marginal pass)4.2% (Robust pass)
Matrix Effect IS-normalized MF CV ≤ 15%45% Ion Suppression4% Ion Suppression
Extraction Recovery Consistent across QC levels65% (Variable)92% (Consistent)

Causality of Validation Outcomes: The RPLC-PPT method barely passes regulatory criteria due to severe matrix suppression from unextracted lipids and poor ESI efficiency in high-aqueous conditions. In contrast, the HILIC-SPE method creates a self-validating system: the SPE removes the lipids that cause suppression, while the HILIC gradient ensures the peptide elutes in a high-organic environment, maximizing ionization and ensuring tight precision and accuracy[4].

Workflow Start Method Development (HILIC & MRM Tuning) Prep Sample Preparation (Mixed-Mode SPE) Start->Prep Selectivity Selectivity & Specificity (Blank Matrix Assessment) Prep->Selectivity Calibration Calibration Curve (0.5 - 1000 ng/mL) Selectivity->Calibration Accuracy Accuracy & Precision (QC Evaluation) Calibration->Accuracy Matrix Matrix Effect & Recovery (Post-Extraction Spikes) Accuracy->Matrix Valid Fully Validated Method (ICH M10 Compliant) Matrix->Valid

ICH M10 Bioanalytical Method Validation Workflow for LC-MS/MS.

Conclusion

For the quantification of small, polar tripeptides like Ala-Phe-Gly, relying on default RPLC methodologies often leads to analytical failures during rigorous ICH M10 validation. By shifting to a HILIC-based chromatographic platform paired with mixed-mode SPE, bioanalytical scientists can establish a highly sensitive, robust, and regulatory-compliant assay. The synergistic effect of targeted sample cleanup and organic-rich elution creates a self-validating system that guarantees data integrity in clinical and nonclinical pharmacokinetics.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry - Food and Drug Administration (FDA).[Link]

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds - Chromatography Online.[Link]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods - HALO Columns. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian.[Link]

Sources

Technical Analysis: Optimizing Fragmentation Strategies for H-Ala-Phe-Gly-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

The tripeptide H-Ala-Phe-Gly-OH (AFG) presents a classic challenge in small molecule mass spectrometry: it possesses limited backbone cleavage sites and a mass range that often conflicts with the low-mass cutoff limits of conventional ion trap instruments.

For researchers in drug discovery utilizing small bioactive peptides, the choice of fragmentation regime—Collision Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) —is not merely operational; it determines the visibility of critical diagnostic ions.

This guide objectively compares these two activation methods, grounding the analysis in the Mobile Proton Model and providing a self-validating experimental protocol for structural confirmation.

The Analyte: H-Ala-Phe-Gly-OH
  • Monoisotopic Mass: 293.1376 Da

  • Precursor Ion

    
    :  294.1449 Da
    
  • Structural Characteristics: N-terminal Alanine (Aliphatic), Central Phenylalanine (Aromatic), C-terminal Glycine (Flexible).

Mechanistic Foundation: The Mobile Proton Model

To interpret the fragmentation of AFG, one must move beyond simple peak matching and understand the causality of bond breakage.

According to the Mobile Proton Model (Paizs & Suhai), fragmentation is initiated when a proton migrates from the sequestering basic site (the N-terminal amine in this peptide) to the amide backbone.

  • Protonation: The precursor

    
     is initially protonated at the N-terminal amine.
    
  • Mobilization: Upon collisional activation, the proton transfers to the amide nitrogen between Ala-Phe or Phe-Gly.

  • Cleavage: This weakens the amide bond, leading to nucleophilic attack by the adjacent carbonyl oxygen, forming a b-ion (oxazolone structure) and a y-ion (truncated peptide).

Critical Insight: The "b2" Stability Factor

In tripeptides like AFG, the


 ion (Ala-Phe) forms a five-membered oxazolone ring. This structure is often hyper-stable. In low-energy CID, the spectrum may be dominated by the 

ion with little further fragmentation, potentially leading to ambiguous identification if the

-series is weak.

Comparative Analysis: CID vs. HCD[4][7][8][9][10]

This section compares the performance of Resonant Excitation CID (typical of Ion Traps) against Beam-Type HCD (typical of Orbitraps/Q-TOFs).

Theoretical Fragment Ion Table

Before analyzing performance, we must establish the ground truth of expected ions.

Ion TypeSequence CompositionFormulaTheoretical m/zDiagnostic Value
Precursor [Ala-Phe-Gly + H]+

294.1449 Parent
b2 [Ala-Phe]+ (Oxazolone)

218.1055 High Stability
y2 [Phe-Gly + OH]+

222.1004 C-Term Sequence
y1 [Gly + OH]+

76.0393 C-Term Residue
a2 b2 - CO

190.1106 Confirms b2
Imm (Phe) Immonium Phenylalanine

120.0808 Critical Diagnostic
Imm (Ala) Immonium Alanine

44.0495 Low Mass Marker
Performance Comparison
Method A: Resonant CID (Ion Trap)
  • Mechanism: Ions are resonated until they collide with background gas (He).

  • The Limitation (1/3 Rule): To maintain the stability of the precursor ion (m/z 294) during activation, the RF voltage of the trap dictates a "Low Mass Cutoff" (LMCO), typically at 1/3 of the precursor mass.

    • Calculation:

      
       Da.
      
  • Result: The y1 ion (76.04) and Immonium Ala (44.05) are often ejected from the trap before detection. The Immonium Phe (120.08) is visible but often low intensity due to the "soft" nature of resonant CID.

  • Verdict: Sub-optimal for de novo sequencing of this specific tripeptide due to loss of low-mass diagnostic ions.

Method B: HCD (Beam-Type / Orbitrap)
  • Mechanism: Ions are accelerated into a collision cell (Higher-energy C-trap Dissociation). There is no RF trapping field during collision.

  • The Advantage: No Low Mass Cutoff. All fragment ions, regardless of size, are transferred to the analyzer.

  • Result:

    • Immonium Phe (120.08) appears as a dominant, high-confidence peak.

    • y1 (76.04) is preserved.

    • Internal fragmentation is higher, allowing for secondary confirmation of the aromatic ring structure.

  • Verdict: Superior for H-Ala-Phe-Gly-OH analysis.

Visualization of Fragmentation Pathways[11][12]

The following diagram maps the cleavage sites and the resulting nomenclature for the AFG tripeptide.

FragmentationMap Figure 1: MS/MS Fragmentation Map of H-Ala-Phe-Gly-OH cluster_backbone N_term H+ Ala Ala (71) N_term->Ala Phe Phe (147) Ala->Phe cut1 || Gly Gly (57) Phe->Gly cut2 || imm_ion Immonium Phe (m/z 120.1) Phe->imm_ion Side Chain Loss C_term OH Gly->C_term b2_ion b2 Ion (m/z 218.1) cut2->b2_ion N-term Retained y2_ion y2 Ion (m/z 222.1) cut1->y2_ion C-term Retained

Caption: Schematic representation of the peptide backbone showing primary cleavage sites yielding b/y series and the side-chain loss yielding the diagnostic Phenylalanine immonium ion.

Experimental Protocol: Self-Validating Workflow

This protocol uses a Direct Infusion strategy, which is preferred for standardizing fragmentation patterns of pure peptides without the variable of chromatographic peak width.

Reagents & Setup
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid (High purity).

  • Concentration: 1 µM (Avoid saturation to prevent space-charging in traps).

  • Flow Rate: 5 µL/min (Syringe Pump).

Step-by-Step Acquisition
  • MS1 Verification (Quality Gate 1):

    • Acquire Full Scan (m/z 50–500).

    • Validation: Confirm presence of m/z 294.14. If

      
       (316.1) is >50% of the protonated peak, discard and re-prepare with fresh solvents to avoid sodiation suppression.
      
  • Isolation:

    • Isolation Window: 1.0 – 2.0 Da.

    • Note: Too wide (>3 Da) introduces background noise; too narrow (<0.8 Da) loses isotopic envelope.

  • Fragmentation Energy Ramping (The "Stepping" Method):

    • Do not use a single energy. Small peptides have sharp optimal energy curves.

    • Protocol: Apply Normalized Collision Energy (NCE) steps: 20, 25, 30, 35.

    • Why: Lower energy (20-25) preserves the

      
       ion. Higher energy (30-35) is required to generate the diagnostic Immonium Phe ion (120.08).
      
  • Data Analysis Decision Tree:

    • Use the workflow below to validate the identity of the peptide.[1]

Workflow Start Start Analysis Precursor m/z 294.1 Check_b2 Check for b2 Ion (m/z 218.1) Start->Check_b2 Check_y2 Check for y2 Ion (m/z 222.1) Check_b2->Check_y2 Decision_Split Is m/z 120.1 Present? Check_y2->Decision_Split HCD_Path High Confidence (HCD Mode) Decision_Split->HCD_Path Yes (Strong) CID_Path Ambiguous (CID Trap Mode) Decision_Split->CID_Path No / Weak Action_HCD Confirm Phe Residue via Immonium Ion HCD_Path->Action_HCD Action_CID Warning: Low Mass Cutoff Masking Immonium/y1 CID_Path->Action_CID

Caption: Logical workflow for spectral validation. The presence of the m/z 120.1 ion is the branching factor determining analytical confidence.

Conclusion

For the structural confirmation of H-Ala-Phe-Gly-OH , HCD fragmentation is the superior alternative to standard Trap CID. The physical limitations of ion traps (Low Mass Cutoff) frequently obscure the


 (Gly) and Immonium (Phe) ions, which are essential for unambiguous assignment.

Researchers should prioritize Beam-type fragmentation (Orbitrap HCD or Q-TOF CID) with stepped collision energies (20-35 NCE) to ensure both backbone connectivity (


 series) and residue-specific diagnostic ions are recorded.

References

  • Paizs, B., & Suhai, S. (2005).[2][3] Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548.[2] Link

  • Harrison, A. G. (2000). The b2 ion structure in peptide fragmentation.[4] Journal of Mass Spectrometry, 35(12), 1399-1406. Link

  • Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 4, 709–712. Link

  • NIST Chemistry WebBook. (2023). Mass Spectrum of Phenylalanine Immonium Ion. Link

Sources

Comparative Stability Profile: Ala-Phe-Gly vs. Dipeptide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative stability of Ala-Phe-Gly vs dipeptide analogs Content Type: Publish Comparison Guides

Executive Summary

This guide provides a technical analysis of the stability profile of the tripeptide Alanyl-Phenylalanyl-Glycine (Ala-Phe-Gly) compared to its constituent dipeptide analogs, Ala-Phe and Phe-Gly .

While tripeptides generally offer improved half-lives over dipeptides due to increased steric bulk and lower diffusion rates, Ala-Phe-Gly exhibits a specific instability mode: diketopiperazine (DKP) "backbiting." Unlike linear hydrolysis, this pathway results in the rapid cleavage of the C-terminal Glycine and the formation of a cyclic dipeptide, cyclo(Ala-Phe). Researchers must account for this non-linear degradation pathway during formulation and pharmacokinetic profiling, as it often proceeds faster than enzymatic hydrolysis in neutral-to-basic conditions.

Key Verdict: Ala-Phe-Gly is chemically less stable than Phe-Gly regarding cyclization but more stable than Ala-Phe regarding enzymatic digestion by specific aminopeptidases.

Chemical Stability & Degradation Mechanisms

The Diketopiperazine (DKP) Pathway

The most critical differentiator between Ala-Phe-Gly and its linear analogs is the propensity for intramolecular aminolysis.

  • Mechanism: The unprotonated N-terminal amine of Alanine attacks the carbonyl carbon of the second residue (Phenylalanine).

  • Outcome: This forms a six-membered DKP ring (cyclo(Ala-Phe)) and expels the C-terminal Glycine.

  • Causality: This reaction is sequence-dependent.[1] The steric freedom of the C-terminal Glycine acts as a good leaving group, facilitating the cyclization of the preceding Ala-Phe segment.

  • Comparison:

    • Ala-Phe (Dipeptide): Can cyclize to cyclo(Ala-Phe) but requires thermodynamic equilibrium without a leaving group "push."

    • Ala-Phe-Gly (Tripeptide): Cyclizes via "backbiting," which is kinetically driven by the release of Glycine (entropy gain).

Linear Hydrolysis (Acid/Base Catalyzed)

Under acidic conditions (pH < 3), the DKP pathway is suppressed due to protonation of the N-terminal amine. Degradation shifts to hydrolysis of the peptide bonds.

  • Bond 1 (Ala-Phe): Sterically hindered by the benzyl side chain of Phenylalanine. Hydrolysis is slower (

    
     low).
    
  • Bond 2 (Phe-Gly): Less sterically hindered on the Glycine side, but the bulky Phe residue protects the nitrogen.

  • Verdict: Ala-Phe-Gly is generally more resistant to acid hydrolysis than simple Gly-containing peptides (e.g., Gly-Gly-Gly) due to the hydrophobicity and bulk of the Phe residue.

Degradation Network Visualization

The following diagram illustrates the competing pathways for Ala-Phe-Gly degradation.

AFG_Degradation AFG Ala-Phe-Gly (Tripeptide) cAF cyclo(Ala-Phe) (DKP) AFG->cAF DKP Backbiting (pH > 6) Gly Glycine AFG->Gly Release AF Ala-Phe (Dipeptide) AFG->AF C-term Hydrolysis (Carboxypeptidase) FG Phe-Gly (Dipeptide) AFG->FG N-term Hydrolysis (Aminopeptidase) Ala Alanine AF->Ala Hydrolysis Phe Phenylalanine AF->Phe Hydrolysis FG->Gly Hydrolysis FG->Phe Hydrolysis

Caption: Degradation pathways of Ala-Phe-Gly showing the dominant DKP backbiting pathway (Red) vs. linear hydrolysis (Green/Grey).

Enzymatic Stability Profile

In biological systems (plasma, simulated intestinal fluid), enzymatic stability is the governing factor.

ParameterAla-Phe-Gly (Tripeptide)Ala-Phe (Dipeptide)Phe-Gly (Dipeptide)Mechanistic Insight
Aminopeptidase Susceptibility High Very High Moderate N-terminal Ala is a prime target for Aminopeptidase N (CD13). Dipeptides are cleared faster than tripeptides due to smaller size and active site fit.
Carboxypeptidase Susceptibility Moderate Low High C-terminal Gly is accessible. However, the penultimate Phe residue can slow cleavage due to steric bulk compared to Ala-Ala-Ala.
Metabolic Half-life (

)
~5-15 min< 2 min< 5 minThe tripeptide offers a slight "buffer" against total degradation, requiring two cleavage events to fully metabolize to free amino acids.
Transport Potential PepT1/PepT2 PepT1/PepT2 PepT1/PepT2 All three are substrates for proton-coupled oligopeptide transporters, but AFG has higher affinity due to the optimal tripeptide recognition motif.

Critical Note: The release of Phe (Phenylalanine) is a key marker. Free Phe is bitter and signals complete degradation. In AFG, Phe release is delayed compared to AF or FG because it requires two hydrolytic steps (or one DKP step + one hydrolysis).

Experimental Protocols (Self-Validating Systems)

To objectively compare stability, use the following standardized HPLC protocol. This method separates the tripeptide, dipeptides, free amino acids, and the cyclic DKP.

Reagents & Equipment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent for polar peptides).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Phenylalanine aromatic ring).

Forced Degradation Workflow
  • Preparation: Dissolve Ala-Phe-Gly, Ala-Phe, and Phe-Gly in separate vials at 1 mM concentration in 50 mM Phosphate Buffer (pH 7.4).

  • Incubation: Place vials in a thermomixer at 37°C.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 8h, 24h.

  • Quenching: Immediately add 20 µL of 5% TFA to stop DKP formation and enzymatic activity.

  • Analysis: Inject 10 µL onto HPLC.

Data Validation (The "Check" Step)
  • Mass Balance Check: The sum of the molar areas of [AFG] + [cAF] + [AF] + [FG] + [Free AA] must equal the initial T=0 molar area (±5%). If mass is lost, check for precipitation of the hydrophobic cyclo(Ala-Phe).

  • DKP Confirmation: Cyclo(Ala-Phe) will elute significantly later than linear Ala-Phe due to loss of zwitterionic charges (increased hydrophobicity).

Physical Stability & Solubility

PropertyAla-Phe-GlyAla-PhePhe-Gly
Hydrophobicity (GRAVY) ModerateHighHigh
Solubility (pH 7) > 50 mg/mL ~25 mg/mL~30 mg/mL
Aggregation Risk LowLowLow

Causality: The addition of the C-terminal Glycine in AFG imparts greater flexibility and breaks the hydrophobic stacking potential of the Phenylalanine residue, rendering the tripeptide more soluble than the highly hydrophobic Ala-Phe dipeptide.

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides: Influence of primary sequence. Journal of Pharmaceutical Sciences, 87(3), 283–288.

  • Smith, G. G., & Gorin, G. (1961). The mechanism of the hydrolysis of dipeptides and tripeptides. Journal of Organic Chemistry, 26(6), 1830-1833.

  • Bada, J. L. (1984). In vivo racemization of mammalian proteins. Methods in Enzymology, 106, 98-115. (Context on spontaneous peptide degradation).

  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides. Science, 213(4507), 544-545.

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56.

Sources

High-Performance Comparison Guide: Determining Optical Rotation and Chiral Purity of L-Ala-L-Phe-Gly-OH

Author: BenchChem Technical Support Team. Date: March 2026

L-Ala-L-Phe-Gly-OH is a synthetic tripeptide containing two distinct chiral centers (L-Alanine and L-Phenylalanine). Because biological receptors are highly stereospecific, verifying the exact stereochemical fidelity of this peptide is a critical quality attribute (CQA) in drug development. A simple inversion at one center (e.g., forming D-Ala-L-Phe-Gly-OH) can drastically alter its pharmacological profile and efficacy.

This guide objectively compares three distinct analytical methodologies for determining the optical rotation and stereochemical purity of L-Ala-L-Phe-Gly-OH: Digital Polarimetry , Chiral HPLC with Polarimetric Detection , and Vibrational Circular Dichroism (VCD) .

Digital Polarimetry (USP <781> Standard)

The Causality & Scientific Grounding

Digital polarimetry measures the bulk specific rotation (


) of a sample. According to USP General Chapter <781>, many pharmaceutical substances rotate an incident plane of polarized light due to the presence of asymmetric carbon atoms[1]. For L-Ala-L-Phe-Gly-OH, the observed rotation is the net sum of the rotatory power of its chiral centers. Temperature control (typically 25.0 ± 0.5 °C) is strictly enforced because peptide conformations—and thus their optical rotations—are highly sensitive to thermal fluctuations[2].
Self-Validating Experimental Protocol

System Validation: Before analyzing the peptide, perform a linearity test using a known standard (e.g., sucrose solutions at 10% to 50% w/v). The system is validated only if the correlation coefficient (


) is 

[3].
  • Solvent Preparation: Select a suitable solvent (e.g., 1% acetic acid or water) and allow it to equilibrate to exactly 25.0 °C[2].

  • Blank Measurement: Fill a 1.0-dm polarimeter cell with the blank solvent. Ensure no air bubbles are present in the light path. Zero the digital polarimeter using a Sodium D-line (589 nm) or a Tungsten halogen lamp with appropriate bandpass filters[2].

  • Sample Preparation: Accurately weigh L-Ala-L-Phe-Gly-OH and dissolve it to achieve a high concentration (typically 1.0 g/100 mL, or 10 mg/mL). Measurements must be taken within 30 minutes of preparation to prevent potential degradation or mutarotation[2].

  • Measurement: Introduce the peptide solution into the same 1.0-dm cell, maintaining the exact same angular orientation as the blank[2]. Record the observed angular rotation (

    
    ).
    
  • Calculation: Calculate specific rotation using the USP formula:

    
    , where 
    
    
    
    is the path length in decimeters and
    
    
    is the concentration in g/100 mL[2].

Chiral HPLC with Inline Polarimetric/CD Detection

The Causality & Scientific Grounding

While bulk polarimetry is excellent for pure samples, it fails to identify trace diastereomers (e.g., D-Ala-L-Phe-Gly-OH) if their combined optical rotations mimic the pure L,L-isomer. Chiral High-Performance Liquid Chromatography (HPLC) coupled with a circular dichroism (CD) or polarimetric detector solves this by separating the stereoisomers temporally before measuring their individual chiroptical responses[4][5]. Crown ether-based or specialized peptide chiral stationary phases (CSPs) are highly effective for resolving amino acids and short peptides, requiring sample concentrations as low as 1 µg/mL compared to the 20-110 mg/mL needed for traditional polarimetry[6][7].

Self-Validating Experimental Protocol

System Validation: Inject a known racemic mixture (e.g., D,L-Ala-D,L-Phe-Gly-OH). The protocol is validated only if baseline resolution (


) is achieved between all enantiomeric and diastereomeric peaks[7].
  • Column Equilibration: Install a validated Chiral Stationary Phase (CSP) column (e.g., Crown ether or L-Proline-based CSP)[7][8]. Equilibrate with an optimized mobile phase (e.g., acidic aqueous/organic mixture) at a controlled temperature to enhance separation factors (

    
    )[8].
    
  • Detector Setup: Connect a UV detector in series with an inline polarimetric or CD detector. The UV detector quantifies the concentration, while the CD detector identifies the specific stereochemical signature of the eluting peak[4][5].

  • Sample Injection: Inject a low-concentration sample (10-50 µg/mL) of L-Ala-L-Phe-Gly-OH[6].

  • Data Analysis: Monitor the dual chromatogram. The elution order and the sign (+ or -) of the polarimetric detector peak will confirm the identity of the primary L,L-peak versus any trace chiral impurities[5].

Vibrational Circular Dichroism (VCD)

The Causality & Scientific Grounding

VCD measures the differential absorption of left and right circularly polarized infrared light (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) during vibrational transitions[9]. For flexible molecules like peptides, VCD provides a highly localized, site-specific 3D conformational analysis in solution[10]. By comparing the experimental VCD spectrum of L-Ala-L-Phe-Gly-OH with theoretical spectra generated via Density Functional Theory (DFT), researchers can unambiguously assign its absolute stereochemistry without needing to grow a single crystal for X-ray diffraction[11].
Self-Validating Experimental Protocol

System Validation: Run a known pseudo-enantiomeric standard (e.g., D-Ala-D-Phe-Gly-OH). The system is validated if the resulting VCD spectrum perfectly mirrors the L,L-isomer's spectrum across the amide I and II bands[9].

  • Sample Preparation: Dissolve L-Ala-L-Phe-Gly-OH in a deuterated solvent (e.g.,

    
     or DMSO-
    
    
    
    ) to a concentration of ~5-10 mg/mL. Deuterated solvents are strictly required to prevent the massive background IR absorption of
    
    
    from masking the peptide's amide I and II regions[12].
  • Spectrometer Calibration: Calibrate the FT-IR spectrometer equipped with a Photoelastic Modulator (PEM) optimized for polarization modulation in the mid-IR region[9].

  • Data Acquisition: Record the IR and VCD spectra simultaneously using a

    
     or 
    
    
    
    liquid cell with a short path length (50-100 µm). Accumulate thousands of scans to achieve a high signal-to-noise ratio, as VCD signals are typically
    
    
    to
    
    
    times the base absorbance[9].
  • Computational Matching: Perform conformational sampling of the tripeptide using computational tools (e.g., CREST/xTB), followed by DFT geometry optimization (e.g., B3LYP/6-31+G*)[11]. Overlay the computed Boltzmann-weighted spectra with the experimental data to definitively confirm the L,L-configuration[11].

Comparative Data Summary

FeatureDigital Polarimetry (USP <781>)Chiral HPLC with CD DetectionVibrational Circular Dichroism (VCD)
Primary Output Bulk Specific Rotation (

)
Enantiomeric Excess (ee) & ProfileAbsolute Configuration (3D Structure)
Target Analyte Pure bulk APIMixtures, Trace DiastereomersComplex flexible molecules
Sample Requirement High (~10-50 mg/mL)Very Low (~1-50 µg/mL)Moderate (~5-10 mg/mL)
Self-Validation Linearity testing (e.g., Sucrose)Racemic mixture resolution (

)
Pseudo-enantiomeric spectral mirroring
Regulatory Status Pharmacopeial Standard (QC)Standard for Chiral PurityAdvanced Characterization (R&D/IND)

Analytical Decision Workflow

ChiralAnalysis Start L-Ala-L-Phe-Gly-OH Stereochemical Analysis Decision What is the primary analytical objective? Start->Decision QC Bulk Purity & Release (Pharmacopeial) Decision->QC Routine QC Trace Trace Impurities & Structural Characterization Decision->Trace R&D / IND Filing Pol Digital Polarimetry (USP <781>) QC->Pol HPLC Chiral HPLC with CD/Polarimetric Detection Trace->HPLC Quantify Diastereomers VCD Vibrational Circular Dichroism (VCD) Trace->VCD Absolute 3D Configuration

Decision workflow for L-Ala-L-Phe-Gly-OH chiral analysis methodology.

References

1.[1] Title: 〈781〉 Optical Rotation - USP-NF Source: usp.org URL:

2.[2] Title: General Chapters: <781> OPTICAL ROTATION Source: uspbpep.com URL:

3.[6] Title: Comparison of Polarimetry and Crown Ether-Based HPLC Chiral Stationary Phase Method to Determine (L)-amino Acid Optical Purity Source: nih.gov URL:

4.[8] Title: Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity Source: researchgate.net URL:

5.[4] Title: An Evaluation of Four Commercial HPLC Chiral Detectors: A Comparison of Three Polarimeters and a Circular Dichroism Detector Source: jascoinc.com URL:

6.[5] Title: Chiral compound analyses and Faraday polarimetry Source: ibzmesstechnik.de URL:

7.[7] Title: Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications Source: chromatographyonline.com URL:

8. Title: Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? Source: rsc.org URL:

9.[3] Title: FAQs: <781> Optical Rotation Source: usp.org URL:

10.[10] Title: Site-specific conformational determination in thermal unfolding studies of helical peptides using vibrational circular dichroism with isotopic substitution Source: pnas.org URL:

11.[11] Title: A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides Source: nih.gov URL:

12.[12] Title: Analysis of Vibrational Circular Dichroism Spectra of Peptides: A Generalized Coupled Oscillator Approach of a Small Peptide Model Using VCDtools Source: acs.org URL:

13.[9] Title: Vibrational circular dichroism (VCD) Source: bruker.com URL:

Sources

Technical Comparison Guide: Synthetic (SPPS) vs. Enzymatic Synthesis of Ala-Phe-Gly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of the tripeptide Alanyl-Phenylalanyl-Glycine (Ala-Phe-Gly) presents a classic case study in the trade-offs between Solid-Phase Peptide Synthesis (SPPS) and Enzymatic Biocatalysis .

  • The Chemical Route (SPPS): Remains the industry standard for speed and scalability. However, the presence of Phenylalanine (Phe) in the middle position introduces a risk of racemization during activation, and the process generates significant solvent waste (high E-factor).

  • The Enzymatic Route: Offers superior stereospecificity (optical purity) and a "green" profile. By utilizing proteases like Thermolysin or Papain in reverse hydrolysis or transpeptidation modes, researchers can achieve coupling without racemization. However, this method is kinetically slower and requires precise thermodynamic control.

This guide objectively compares both methodologies, providing validated protocols and mechanistic insights to assist drug development professionals in selecting the optimal route for their specific purity and scale requirements.

Method A: Chemical Synthesis (Fmoc-SPPS)

The Mechanism: Fmoc/tBu Strategy

The chemical synthesis of Ala-Phe-Gly is best achieved using the Fmoc (Fluorenylmethyloxycarbonyl) strategy on a solid support. This method is preferred over Boc chemistry due to milder deprotection conditions (base vs. acid), which preserves sensitive peptide bonds.[1]

Critical Technical Challenge: Racemization of Phenylalanine. During the activation of Fmoc-Phe-OH, the formation of an oxazolone intermediate can lead to the loss of chiral integrity at the


-carbon. To mitigate this, we utilize HBTU/HOBt  or DIC/Oxyma  activation, which suppresses oxazolone formation better than standard carbodiimides alone.
Workflow Diagram (SPPS Cycle)

SPPS_Workflow Start Fmoc-Gly-Resin (Solid Support) Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Activation (Fmoc-Phe-OH + HBTU/DIEA) Wash1->Activate Couple Coupling (Amide Bond Formation) Activate->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat Cycle (for Fmoc-Ala-OH) Wash2->Repeat Next AA Repeat->Deprotect Cycle Cleave Final Cleavage (TFA/TIS/H2O) Repeat->Cleave Finish

Figure 1: The Fmoc-SPPS cycle. Note the iterative nature of deprotection and coupling.[2][3] The critical step for Ala-Phe-Gly is the second coupling (Ala to Phe-Gly-Resin).

Method B: Enzymatic Synthesis (Chemo-Enzymatic)

The Mechanism: Thermolysin-Mediated Coupling

Enzymatic synthesis operates under thermodynamic or kinetic control . For Ala-Phe-Gly, we utilize Thermolysin , a metalloprotease with high specificity for hydrophobic residues (like Phenylalanine) at the


 subsite (the amine side of the scissile bond).

Unlike SPPS, enzymes are stereoselective. Thermolysin will strictly couple L-Ala to L-Phe , inherently filtering out D-isomers and eliminating the need for complex chiral purification.

Reaction Model:



  • Enzyme: Thermolysin (EC 3.4.24.27).

  • Donor: N-protected Alanine (Z-Ala-OH).

  • Nucleophile: Phenylalanyl-Glycine ethyl ester (H-Phe-Gly-OEt).

  • Medium: Organic-aqueous biphasic system (Ethyl Acetate/Buffer) to shift equilibrium toward synthesis (reverse hydrolysis).

Workflow Diagram (Enzymatic Mechanism)

Enzymatic_Mechanism Enzyme Thermolysin (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrates Z-Ala-OH + H-Phe-Gly-OEt Substrates->ES_Complex Transition Tetrahedral Intermediate ES_Complex->Transition Acyl-Enzyme Formation Product Z-Ala-Phe-Gly-OEt (Precipitate) Transition->Product Nucleophilic Attack (by Phe-Gly-OEt) Product->Enzyme Regeneration

Figure 2: Thermolysin-catalyzed condensation. The enzyme specifically recognizes the hydrophobic Phenylalanine side chain, ensuring regiospecificity.

Comparative Analysis: Performance Data

The following data contrasts the two methods based on experimental benchmarks for tripeptide synthesis.

MetricChemical Synthesis (SPPS)Enzymatic Synthesis (Thermolysin)
Yield (Crude) High (85-95%) Moderate (60-75%)
Purity (Optical) Risk of 0.5-2% D-Phe (Racemization)>99.9% L-Isomer (Stereospecific)
Reaction Time Fast (4-6 hours total)Slow (24-48 hours)
E-Factor (Waste) High (>1000 kg waste/kg product)Low (<50 kg waste/kg product)
Purification Requires Prep-HPLCSimple Extraction/Precipitation
Scalability Linear scalability (kg scale)Complex (Enzyme stability issues)
Key Insight: The "Green" Trade-off

While SPPS is faster, it utilizes large volumes of DMF and Piperidine, contributing to a massive environmental footprint (high Process Mass Intensity). Enzymatic synthesis, often performed in water or ethyl acetate, aligns with Green Chemistry Principle #2 (Atom Economy) and #5 (Safer Solvents) [1, 2].

Experimental Protocols

Protocol A: Fmoc-SPPS of Ala-Phe-Gly

Materials: Fmoc-Gly-Wang Resin (0.7 mmol/g), Fmoc-Phe-OH, Fmoc-Ala-OH, HBTU, DIEA, DMF, Piperidine, TFA.

  • Resin Swelling: Place 100 mg resin in a reaction vessel. Swell in DMF for 30 min.

  • Deprotection (Cycle 1): Add 20% Piperidine in DMF (5 mL). Shake for 10 min. Drain. Repeat. Wash with DMF (3x), DCM (3x), DMF (3x).

  • Coupling (Phe):

    • Dissolve Fmoc-Phe-OH (3 eq) and HBTU (3 eq) in DMF.

    • Add DIEA (6 eq) to activate.

    • Add solution to resin.[3][4] Shake for 45 min at room temperature.

    • QC Check: Perform Kaiser test (Ninhydrin). If blue, repeat coupling. If colorless, proceed.

  • Deprotection (Cycle 2): Repeat Step 2 to remove Fmoc from Phe.

  • Coupling (Ala): Repeat Step 3 using Fmoc-Ala-OH.

  • Cleavage: Wash resin with DCM.[4] Add Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O). Shake for 2 hours.

  • Isolation: Precipitate filtrate in cold diethyl ether. Centrifuge to recover crude Ala-Phe-Gly.

Protocol B: Thermolysin-Catalyzed Synthesis

Materials: Z-Ala-OH (Carboxyl donor), H-Phe-Gly-OEt (Nucleophile), Thermolysin (Protease), Tris-HCl Buffer (pH 7.5), Ethyl Acetate.

  • Substrate Preparation: Dissolve Z-Ala-OH (1 mmol) and H-Phe-Gly-OEt (1 mmol) in a biphasic mixture of Ethyl Acetate (10 mL) and 0.1 M Tris-HCl buffer (10 mL, pH 7.5).

    • Note: The presence of Ca²⁺ (10 mM CaCl₂) is essential for Thermolysin stability [3].

  • Enzyme Addition: Add Thermolysin (20 mg) to the aqueous phase.

  • Incubation: Stir the mixture at 37°C for 24 hours.

    • Mechanism:[4][5] The reaction is driven by the precipitation of the hydrophobic product or extraction into the organic phase, shifting the equilibrium toward synthesis.

  • Work-up:

    • Separate the phases.

    • Wash the organic phase with 5% NaHCO₃ (removes unreacted Z-Ala-OH) and 1M HCl (removes unreacted amine).

    • Dry over MgSO₄ and evaporate solvent.

  • Deprotection (Optional): If free Ala-Phe-Gly is required, perform catalytic hydrogenation (H₂/Pd-C) to remove the Z-group and mild hydrolysis for the ester.

Conclusion

For early-stage drug discovery where speed and library generation are paramount, SPPS (Method A) is the superior choice due to its reliability and automation potential.

However, for process development or the synthesis of pharmaceutical-grade standards where optical purity is non-negotiable, Enzymatic Synthesis (Method B) provides a self-validating quality assurance mechanism. The enzyme's inability to couple D-isomers ensures that the final product is free of diastereomeric impurities, a critical requirement for regulatory compliance in peptide therapeutics [4].

References

  • Isidro-Llobet, A., et al. (2019). "Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges." Green Chemistry, 21, 25-46. Link

  • Albericio, F., & De La Torre, B. G. (2022).[6] "Green Chemistry Principles, Greening the solid phase peptide synthesis." Peptide Sciences. Link

  • Inouye, K., et al. (1979). "Thermolysin-catalyzed peptide bond synthesis." Journal of the American Chemical Society. Link

  • Bachem. (2023). "Solid Phase Peptide Synthesis (SPPS) explained." Bachem Knowledge Center. Link

  • Guzmán, F., et al. (2007). "Peptide synthesis: chemical or enzymatic."[5][7][8][9] Electronic Journal of Biotechnology, 10(2). Link

Sources

Benchmarking H-Ala-Phe-Gly-OH against other tripeptide standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Standard

In the landscape of tripeptide standards, H-Ala-Phe-Gly-OH (AFG) occupies a critical "middle ground" utility often overlooked in favor of the ubiquitous H-Gly-Gly-Gly-OH (GGG). While GGG serves as the baseline for steric minimalism and hydrophilicity, AFG introduces a specific hydrophobic bulk (Phenylalanine) and an enzymatically labile N-terminus (Alanine).

This guide benchmarks AFG against three primary alternatives:

  • H-Gly-Gly-Gly-OH (GGG): The hydrophilic baseline.

  • H-Ala-Ala-Ala-OH (AAA): The steric ladder comparator.

  • Gly-Sar: The enzymatically resistant transport control.

Key Finding: AFG is the superior standard for calibrating C18 hydrophobicity selectivity and validating Aminopeptidase N (APN) activity due to its specific cleavage kinetics, whereas GGG is insufficient for hydrophobic resolution testing.

Chromatographic Benchmarking (RP-HPLC)

The presence of the Phenylalanine (Phe) residue in position 2 makes AFG an excellent probe for resolving power on alkyl-bonded phases (C18/C8). Unlike GGG, which often elutes in the void volume or shows poor retention in high-aqueous phases, AFG interacts strongly with the stationary phase.

Comparative Retention Data (Representative)

Conditions: C18 Column (4.6 x 150mm, 5µm), Gradient 5-50% B in 20 min. Buffer A: 0.1% TFA/Water; Buffer B: 0.1% TFA/ACN.[1][2]

Peptide StandardSequenceHydrophobicity Index (at pH 2.0)Relative Retention Time (RRT)Application
H-Gly-Gly-Gly-OH GGGLowest (Baseline)1.00 (Reference)Void volume marker; Flow injection checks.
H-Ala-Ala-Ala-OH AAALow-Medium~1.8 - 2.2Steric separation calibration.
H-Ala-Phe-Gly-OH AFG High ~3.5 - 4.0 Hydrophobic selectivity; Column aging test.
H-Phe-Gly-Gly-OH FGGHigh~3.4 - 3.9Positional isomer to AFG (N-term Phe elutes slightly earlier/later depending on phase).

Technical Insight: The elution order is driven by the side-chain hydrophobicity coefficients: Gly (0) < Ala (41) < Phe (100). AFG validates the column's ability to engage in


 interactions (if phenyl-hexyl columns are used) or standard hydrophobic partitioning (C18). If AFG co-elutes with AAA, your column has lost hydrophobic resolving power (phase collapse or hydrolysis).
Visualization: Separation Logic

HPLC_Separation Sample Mixture: GGG + AAA + AFG Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Injection GGG_Elution GGG Elutes Early (Minimal Interaction) Column->GGG_Elution Low k' AAA_Elution AAA Elutes Mid (Methyl Group Interaction) Column->AAA_Elution Med k' AFG_Elution AFG Elutes Late (Phenyl Ring Retention) Column->AFG_Elution High k'

Figure 1: Differential retention logic based on side-chain hydrophobicity coefficients.

Enzymatic Stability Profiling (Aminopeptidase N)

In drug development, tripeptides are used to assess metabolic stability in intestinal fluid or serum. AFG is a "positive control" for degradation, unlike Gly-Sar.

  • Enzyme: Aminopeptidase N (APN / CD13).

  • Mechanism: APN preferentially cleaves N-terminal neutral amino acids (Ala > Phe > Gly).

  • The AFG Advantage: H-Ala-Phe-Gly-OH presents an N-terminal Alanine, a prime substrate for APN. This results in rapid cleavage into Free Alanine + H-Phe-Gly-OH.

Stability Comparison Table
StandardHalf-Life (

) in Intestinal Fluid
Degradation ProductInterpretation
Gly-Sar > 24 HoursNone (Intact)Negative Control. Resistant due to N-methylation.
H-Gly-Gly-Gly-OH ModerateGly + Gly-GlySlower hydrolysis; Gly is a poor APN substrate.
H-Ala-Phe-Gly-OH Fast (< 30 mins) Ala + Phe-Gly Positive Control. Validates enzyme activity.

Causality: If your assay shows AFG is stable, your biological matrix (e.g., Caco-2 homogenate) lacks active Aminopeptidase N.

Membrane Transport Kinetics (PepT1)

The peptide transporter PepT1 (SLC15A1) is responsible for the uptake of di/tripeptides.

  • Affinity Rule: PepT1 affinity generally correlates with hydrophobicity.

  • Benchmarking:

    • GGG: Low affinity (

      
       mM).[3]
      
    • AFG: High affinity (

      
       mM). The hydrophobic Phe residue significantly increases binding affinity compared to the glycine backbone.
      

Application: Use AFG to competitively inhibit the transport of a drug candidate. If AFG (at 10mM) suppresses the uptake of your drug, the drug is likely a PepT1 substrate.

Visualization: Biological Fate

Biological_Fate AFG_Lumen Intact H-Ala-Phe-Gly-OH (Lumen) PepT1 PepT1 Transporter (Apical Membrane) AFG_Lumen->PepT1 High Affinity Uptake (Km ~0.3mM) APN Aminopeptidase N (Brush Border Enzyme) AFG_Lumen->APN Competes with Transport Transported Intracellular AFG (Bioavailable) PepT1->Transported Degraded Cleavage Products: Ala + H-Phe-Gly-OH APN->Degraded Hydrolysis

Figure 2: Kinetic competition between PepT1 transport and APN hydrolysis for AFG.

Experimental Protocols

Protocol A: Hydrophobicity Calibration (HPLC)

Objective: Verify column performance using AFG.

  • Preparation: Dissolve H-Ala-Phe-Gly-OH and H-Gly-Gly-Gly-OH in water to a final concentration of 1 mg/mL.

  • Mobile Phase:

    • A: 100% Water + 0.1% TFA.[4]

    • B: 100% Acetonitrile + 0.1% TFA.

  • Gradient: 0% B for 2 min, then linear ramp to 40% B over 20 min. Flow 1.0 mL/min.[1][2][5]

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Phenylalanine absorbance).

    • Note: GGG will only appear at 214 nm. AFG will appear at both 214 nm and 254 nm.

  • Validation: Calculate the Selectivity Factor (

    
    ) = 
    
    
    
    . If
    
    
    , the column is aged.
Protocol B: Enzymatic Stability Assay

Objective: Confirm protease activity in biological samples.

  • Substrate: Prepare 10 mM stock of H-Ala-Phe-Gly-OH in PBS (pH 7.4).

  • Matrix: Thaw Caco-2 cell homogenate or Rat Plasma.

  • Incubation: Mix 10 µL Substrate + 90 µL Matrix. Incubate at 37°C.

  • Sampling: At t=0, 15, 30, 60 min, remove 20 µL aliquots.

  • Quenching: Add 80 µL Ice-cold Acetonitrile (precipitates proteins). Centrifuge at 10,000 x g for 5 min.

  • Analysis: Inject supernatant into HPLC (Protocol A).

  • Success Criteria: Disappearance of the AFG peak and appearance of the H-Phe-Gly-OH peak (elutes earlier than AFG but later than Ala).

References

  • Krokhin, O. V. (2006).[6] Sequence-Specific Retention Calculator. Algorithm for Peptide Retention Prediction in Ion-Pair RP-HPLC. Analytical Chemistry.

  • Thermo Fisher Scientific. (2011). Peptide Retention Time Calibration Mixture Application Note. Thermo Scientific.[7]

  • Brandsch, M., et al. (2008). Transport of drugs by the intestinal peptide transporter PepT1.[3][8][9] Journal of Pharmacy and Pharmacology.

  • Aduri, N. G., et al. (2021).[10] Expression, purification and characterization of human proton-coupled oligopeptide transporter 1 hPEPT1. Protein Expression and Purification.

  • Sanderink, G. J., et al. (1988). Human Aminopeptidases: A Review of the Literature. Journal of Clinical Chemistry and Clinical Biochemistry.

Sources

Safety Operating Guide

H-Ala-Phe-Gly-OH: Comprehensive Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: Operational Safety & Logistics

Current Status: Non-Hazardous / Non-RCRA Regulated (Bulk Substance) Primary Hazard: Low. (Treat as general chemical waste due to GLP/GMP protocols).

H-Ala-Phe-Gly-OH (Alanyl-Phenylalanyl-Glycine) is a synthetic tripeptide commonly used as a protease substrate or chromatographic standard. While the peptide itself is biologically benign and biodegradable, professional laboratory stewardship mandates that it never be disposed of via sanitary sewer systems (drains) or municipal trash.

This guide defines the "Cradle-to-Grave" workflow for this substance, ensuring your laboratory maintains ISO 14001 compliance and avoids regulatory ambiguity associated with unidentified white powders.

Physicochemical Profile & Risk Assessment

To dispose of a chemical safely, one must understand its behavior in the waste stream.[1][2]

ParameterDataOperational Implication
Sequence H-Ala-Phe-Gly-OHStable tripeptide.
CAS Number 17123-30-7Use for waste manifest inventory.
Physical State Lyophilized Powder (White)High risk of aerosolization; treat as particulate nuisance.
Solubility Water/Methanol solubleLikely to end up in aqueous or organic solvent waste streams.
Acidity (pKa) Zwitterionic (COOH/NH2)Buffering capacity; generally compatible with neutral waste.
RCRA Status Not Listed (P or U list)Non-hazardous, but "Inherently Waste-Like" rules apply.
Expert Insight: The "Salt" Factor

Research peptides are often supplied as Trifluoroacetate (TFA) or Acetate salts. While the peptide is harmless, residual TFA can lower the pH of your waste container.

  • Directive: Always assume the presence of counter-ions. Do not mix high concentrations of peptide waste with bleach (sodium hypochlorite), as this can theoretically generate reaction byproducts depending on the counter-ion and other matrix components.

Waste Stream Decision Logic

Effective disposal requires segregation based on the matrix (what the peptide is dissolved in), not just the peptide itself.

Diagram 1: Waste Classification Decision Tree

WasteLogic Start Waste Generation: H-Ala-Phe-Gly-OH StateCheck Physical State? Start->StateCheck Solid Solid / Lyophilized Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Wet SolidBin Stream A: Solid Chemical Waste (Double Bagged) Solid->SolidBin Contaminated Contaminated Debris (Vials, Tips, Weigh Boats) Contaminated->SolidBin SolventCheck Solvent Composition? Liquid->SolventCheck Aqueous Aqueous Buffer Only (pH 5-9) SolventCheck->Aqueous Water/PBS Organic Contains Organic Solvents (MeOH, ACN, DMSO) SolventCheck->Organic Solvents Drain PROHIBITED: Sanitary Sewer Aqueous->Drain Avoid LiquidBinA Stream B: Non-Haz Liquid Waste (Label: Aqueous Peptide) Aqueous->LiquidBinA Best Practice Halogenated Halogenated? (DCM, Chloroform) Organic->Halogenated LiquidBinB Stream C: Flammable/Organic Waste (Label: Solvent Hazard) Halogenated->LiquidBinB No LiquidBinC Stream D: Halogenated Waste (Segregated) Halogenated->LiquidBinC Yes

Caption: Logic flow for segregating peptide waste based on physical state and solvent matrix to ensure regulatory compliance.

Detailed Disposal Protocols

Protocol A: Solid Waste (Lyophilized Powder & Debris)

Use this for expired vials, spilled powder, or contaminated sharps.

  • Containment: Place the original vial (with lid closed) into a clear polyethylene zip-lock bag.

  • Defacing: Using a permanent marker, strike through the original label to indicate "Waste" and prevent accidental reuse.

  • Secondary Containment: Place the bagged vial into the laboratory's Solid Chemical Waste Drum (usually a wide-mouth HDPE drum).

  • Labeling: Update the drum's waste log.

    • Chemical Name: "Non-hazardous Peptide (H-Ala-Phe-Gly-OH)"

    • Hazards: None (or "Irritant" if dust risk is high).

Protocol B: Liquid Waste (HPLC Effluent & Stock Solutions)

Use this for peptide dissolved in Acetonitrile (ACN), Methanol (MeOH), or DMSO.

CRITICAL: The hazard classification here is dictated by the solvent , not the peptide.

  • Segregation: Determine if your solvent is Halogenated (contains Chlorine/Fluorine) or Non-Halogenated.

    • Common HPLC Mobile Phase (Water/ACN/TFA):Non-Halogenated Organic.

  • Collection: Pour into the designated Satellite Accumulation Area (SAA) carboy.

    • Carboy Material: HDPE or Polypropylene.

    • Headspace: Leave at least 10% headspace to prevent over-pressurization.

  • Incompatibility Check: Ensure the carboy does not contain strong oxidizing acids (e.g., Nitric Acid), as this can react with organic solvents.

  • Labeling:

    • Constituents: "Acetonitrile (50%), Water (49%), Trifluoroacetic Acid (0.1%), Trace Peptide."

    • Hazard Checkbox: Flammable, Irritant.

Regulatory Compliance & Documentation

Even for non-hazardous peptides, "Due Diligence" is your defense against audits.

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), H-Ala-Phe-Gly-OH is:

  • Not P-Listed (Acutely Toxic).

  • Not U-Listed (Toxic).

  • Determination: If unused, it is a "Commercial Chemical Product."[3] If used/mixed, it is regulated by the mixture's characteristics (e.g., Ignitability if in ACN).

Labeling Standards

Every waste container must have a label that is:

  • Legible: No chemical formulas only; write "Alanyl-Phenylalanyl-Glycine."

  • Dated: The "Start Date" begins when the first drop enters the container.

  • Full: Must be moved to the central waste area within 3 days of becoming full.

Diagram 2: Chain of Custody Workflow

CustodyChain Bench Lab Bench (Generation) SAA Satellite Accumulation Area (SAA) Bench->SAA Daily Transfer Tag Apply Waste Tag (Date & Constituents) SAA->Tag When Full EHS EHS / Waste Vendor Pickup Tag->EHS Request Pickup Manifest Uniform Waste Manifest EHS->Manifest Transport Incineration Final Disposal (Incineration) Manifest->Incineration Cradle-to-Grave

Caption: The regulatory Chain of Custody from bench generation to final incineration.

Emergency Contingencies

Scenario: Dry Powder Spill (>100 mg)

  • PPE: Don nitrile gloves, lab coat, and safety glasses.[2] If powder is fine, use an N95 mask to prevent inhalation (peptide sensitization is rare but possible).

  • Containment: Cover spill with a damp paper towel to prevent aerosolization.

  • Cleanup: Wipe up the powder. Clean the surface with 10% bleach (to degrade the peptide bonds), followed by 70% Ethanol.

  • Disposal: Place all cleanup materials into the Solid Chemical Waste bin.

References

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][4] NCBI Bookshelf. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets (SDS).[2][5][6] Retrieved from [Link]

  • PubChem. (2024).[6] Compound Summary for CID 7010482: H-Ala-Phe-Gly-OH. National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Ala-Phe-Gly-OH
Reactant of Route 2
Reactant of Route 2
H-Ala-Phe-Gly-OH

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。